TC Ntr1 17
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN4O5/c1-15(2)12-20(27(34)35)30-26(33)19-14-22(25-23(36-3)6-5-7-24(25)37-4)32(31-19)21-10-11-29-18-13-16(28)8-9-17(18)21/h5-11,13-15,20H,12H2,1-4H3,(H,30,33)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUSYVORYNBGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comparative Analysis of TC Ntr1 17 and Neurotensin Peptide Binding Affinity at the Neurotensin Receptor 1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The neurotensin receptor 1 (NTR1), a G protein-coupled receptor (GPCR), is a significant therapeutic target for a spectrum of pathophysiological conditions, including cancer, pain, and neurological disorders. Its endogenous ligand, the 13-amino acid neurotensin (NT) peptide, and synthetic non-peptide agonists like TC Ntr1 17, present distinct pharmacological profiles. Understanding the nuances of their binding affinities is paramount for the rational design of novel therapeutics. This guide provides a comprehensive technical overview of the binding characteristics of TC Ntr1 17 versus the native neurotensin peptide at the NTR1. We will delve into the structural basis of their interaction, detail methodologies for quantifying binding affinity, present comparative data, and discuss the implications for downstream signaling and drug development.
Introduction: The Neurotensin System
The neurotensin system plays a crucial role in both the central nervous system and peripheral tissues.[1] Neurotensin (NT), a tridecapeptide, is the principal endogenous ligand for three known neurotensin receptors: NTS1, NTS2, and NTS3 (also known as sortilin). NTR1, a high-affinity GPCR, is the primary mediator of most of neurotensin's physiological effects.[2][3] Upon NT binding, NTR1 undergoes a conformational change, leading to the activation of various intracellular signaling cascades.[2][4] These pathways are implicated in a wide array of biological processes, including analgesia, hypothermia, and the modulation of dopamine pathways.[5][6]
The native neurotensin peptide, with the sequence pyroGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH, has a short plasma half-life, which limits its therapeutic utility.[5][7] This has driven the development of synthetic ligands, such as the non-peptide partial agonist TC Ntr1 17, which offer improved stability and distinct pharmacological properties.[8]
Ligand Characteristics: A Tale of Two Molecules
Neurotensin Peptide: The Endogenous Agonist
-
Structure: A 13-amino acid peptide, with the C-terminal region being crucial for receptor binding and activation.[1][9]
-
Function: Acts as a full agonist at NTR1, potently activating downstream signaling pathways.[2] Its biological functions are diverse, ranging from neurotransmission in the brain to regulation of gastrointestinal motility.[1]
-
Limitations: The peptide nature of neurotensin leads to rapid degradation by proteolytic enzymes, resulting in a short in vivo half-life.[7]
TC Ntr1 17: The Synthetic Modulator
-
Structure: A non-peptide small molecule, offering greater stability and favorable pharmacokinetic properties compared to the native peptide.[8]
-
Function: TC Ntr1 17 is characterized as a selective NTR1 partial agonist.[10] This means it binds to the receptor and elicits a response, but the maximal effect is less than that of the full agonist, neurotensin. Specifically, in a Ca2+ mobilization assay, it demonstrated an Emax of 63% of the neurotensin response.[10] It exhibits over 50-fold selectivity for NTS1 over NTS2 and another GPCR, GPR35.[10]
Quantifying Binding Affinity: Methodologies and Protocols
The precise determination of binding affinity is fundamental to understanding ligand-receptor interactions. Several biophysical techniques are employed for this purpose, each with its own set of advantages and considerations.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying receptor-ligand interactions due to their high sensitivity and robustness.[11] These assays can be configured in several ways to determine key binding parameters.
-
Saturation Binding Assays: Used to determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand and the maximal number of binding sites (Bmax).[11]
-
Competition Binding Assays: Used to determine the affinity (Ki) of an unlabeled ligand (like TC Ntr1 17 or unlabeled neurotensin) by measuring its ability to displace a radiolabeled ligand from the receptor.[11]
-
Membrane Preparation: Prepare membranes from cells overexpressing NTR1.[12][13]
-
Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [3H]NT(8-13)) and a range of concentrations of the unlabeled competitor (TC Ntr1 17 or neurotensin).[12][14]
-
Equilibrium: Allow the binding reaction to reach equilibrium. Incubation times and temperatures should be optimized for the specific system.
-
Separation: Separate the receptor-bound radioligand from the free radioligand via rapid vacuum filtration through glass fiber filters.[11][12]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions.[15][16] It provides kinetic data (association and dissociation rates) in addition to affinity data.[16] For GPCRs like NTR1, which are membrane proteins, specialized surface chemistries and receptor stabilization techniques are required.[15][17]
Caption: Workflow for SPR-based analysis of ligand binding to NTR1.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interaction, providing a complete thermodynamic profile of the binding event in a single experiment.[18][19][20] It determines the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).[19]
Comparative Binding Affinity Data
| Ligand | Receptor | Assay Type | Affinity (EC50/Kd/Ki) | Reference |
| Neurotensin | NTR1 | Radioligand Binding | Kd ~2.3 ± 0.4 nM | [2] |
| TC Ntr1 17 | NTS1 | Ca2+ Mobilization | EC50 <15.6 nM | [10] |
Note: EC50 values from functional assays are influenced by downstream signaling and may not directly reflect binding affinity (Kd or Ki). However, they provide a valuable measure of a ligand's potency.
The data indicates that the endogenous neurotensin peptide exhibits a very high affinity for NTR1, typically in the low nanomolar range. TC Ntr1 17, while also potent, demonstrates a slightly lower potency in functional assays. This is consistent with its classification as a partial agonist.
NTR1 Signaling Pathways: The Consequence of Binding
The binding of an agonist to NTR1 initiates a cascade of intracellular events. NTR1 primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and diacylglycerol.[2][21] However, NTR1 can also couple to other G proteins and activate alternative pathways, including those involving β-arrestin.[22][23]
Caption: Simplified overview of major NTR1 signaling pathways.
The concept of "biased agonism" is particularly relevant here. Biased agonists can preferentially activate one signaling pathway over another.[22][23] For instance, some ligands might favor G protein-mediated signaling, while others might preferentially engage β-arrestin pathways.[24][25][26] The partial agonism of TC Ntr1 17 suggests that it may stabilize a receptor conformation that is subtly different from that induced by the full agonist neurotensin, potentially leading to a biased signaling profile. Further research is needed to fully elucidate the biased signaling properties of TC Ntr1 17.
Implications for Drug Development
The differences in binding affinity and functional activity between the neurotensin peptide and TC Ntr1 17 have significant implications for therapeutic development:
-
Selectivity and Off-Target Effects: The high selectivity of TC Ntr1 17 for NTS1 over NTS2 is a desirable characteristic, as it may reduce the potential for off-target effects.[10]
-
Partial Agonism and Therapeutic Window: Partial agonists can offer a wider therapeutic window compared to full agonists. By not eliciting a maximal response, they may reduce the risk of receptor desensitization and the development of tolerance.
-
Pharmacokinetics: The non-peptide nature of TC Ntr1 17 provides a significant advantage in terms of metabolic stability and oral bioavailability, making it a more "drug-like" molecule.
-
Biased Signaling: The potential for biased agonism opens up new avenues for designing drugs that selectively activate beneficial signaling pathways while avoiding those that lead to adverse effects.
Conclusion
The comparative analysis of TC Ntr1 17 and the endogenous neurotensin peptide reveals a fascinating interplay of structure, affinity, and function at the NTR1. While neurotensin acts as a high-affinity, full agonist, its therapeutic potential is hampered by its poor stability. In contrast, TC Ntr1 17 emerges as a promising non-peptide, partial agonist with high selectivity and more favorable drug-like properties. A thorough understanding of their respective binding affinities and the downstream signaling consequences, achieved through rigorous application of the methodologies outlined in this guide, is essential for advancing the development of novel and effective NTR1-targeted therapeutics.
References
- Vertex AI Search. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.
- PubMed. Isothermal titration calorimetry for studying protein-ligand interactions.
- PubMed. Isothermal titration calorimetry of protein-protein interactions.
- PubMed. [Neurotensin--structure, origin and biological function].
- Virtual Labs IIT Kharagpur. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC).
- ACS Medicinal Chemistry Letters. Discovery of ML314, a Brain Penetrant Nonpeptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor.
- PMC. Surface plasmon resonance applied to G protein-coupled receptors.
- ACS Publications. Screening for GPCR Ligands Using Surface Plasmon Resonance.
- White Rose Research Online. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
- ACS Publications. Activation Pathways of Neurotensin Receptor 1 Elucidated Using Statistical Machine Learning.
- Atlas of Genetics and Cytogenetics in Oncology and Haematology. NTSR1 (neurotensin receptor 1 (high affinity)).
- Request PDF. Latest surface plasmon resonance advances for G protein-coupled receptors.
- Biochemistry. Direct analysis of a GPCR-agonist interaction by surface plasmon resonance.
- Frontiers. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination.
- PubMed. Discovery of ML314, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor.
- ResearchGate. Activation of the signaling pathways after the binding of NT to NTR1...
- MDPI. Neurotensin and Neurotensin Receptors.
- bioRxiv. Neurotensin receptor allosterism revealed in complex with a biased allosteric modulator.
- PMC. Development of a Fluorescent Ligand for the Intracellular Allosteric Binding Site of the Neurotensin Receptor 1.
- Wikipedia. Neurotensin.
- Anaspec. Neurotensin Peptide.
- UniProt. NTSR1 - Neurotensin receptor type 1 - Homo sapiens (Human).
- PMC. Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli.
- Merck. Neurotensin Receptors.
- Department of Neurosciences, University of Minnesota. Neurotensin receptor 1-biased ligand attenuates neurotensin-mediated excitation of ventral tegmental area dopamine neurons.
- Experts@Minnesota. Neurotensin receptor 1-biased ligand attenuates neurotensin-mediated excitation of ventral tegmental area dopamine neurons and dopamine release in the nucleus accumbens.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- Tocris Bioscience. TC NTR1 17.
- PNAS. Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli.
- Tocris Bioscience. Neurotensin Receptors.
- ResearchGate. Neurotensin receptors. A) NTR-1 showing 7TM (T1 to T7) within the lipid...
- Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
- Gifford Bioscience. Radioligand Binding Assay.
- PMC. Characterization of high affinity neurotensin receptor NTR1 in HL-60 cells and its down regulation during granulocytic differentiation.
- Benchchem. Application Notes and Protocols for Radioligand Binding Assays of Neuropeptide AF Receptors.
- Tocris Bioscience. TC NTR1 17.
- AbMole BioScience. TC NTR1 17 | CAS 1146757-96-1.
- PMC. Neurotensin induces hypothermia by activating both neuronal neurotensin receptor 1 and astrocytic neurotensin receptor 2 in the median preoptic nucleus.
- PDF. Neurotensin and Neurotensin Receptors in health and diseases: A brief review.
- University of Texas Southwestern Medical Center. Novel bioactive and stable neurotensin peptide analogues capable of delivering radiopharmaceuticals and molecular beacons to tumors.
- PMC. Peptide nucleic acids targeted to the neurotensin receptor and administered i.p. cross the blood–brain barrier and specifically reduce gene expression.
Sources
- 1. [Neurotensin--structure, origin and biological function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of high affinity neurotensin receptor NTR1 in HL-60 cells and its down regulation during granulocytic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neurotensin - Wikipedia [en.wikipedia.org]
- 6. Neurotensin Peptide [anaspec.com]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. TC NTR1 17 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 9. Neurotensin and Neurotensin Receptors | Encyclopedia MDPI [encyclopedia.pub]
- 10. abmole.com [abmole.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of a Fluorescent Ligand for the Intracellular Allosteric Binding Site of the Neurotensin Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 19. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Discovery of ML314, a Brain Penetrant Non-Peptidic β-Arrestin Biased Agonist of the Neurotensin NTR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 26. experts.umn.edu [experts.umn.edu]
Pharmacological Profiling of TC NTR1 17: Deciphering NTS1 vs. NTS2 Selectivity and Partial Agonism in Neurotensin Receptor Signaling
I. Executive Summary
The neurotensin (NT) system plays a crucial role in central neurotransmission and peripheral endocrine modulation, mediating responses such as hypothermia, analgesia, and energy homeostasis. These physiological effects are primarily coordinated by two structurally homologous G-protein-coupled receptors: the high-affinity Neurotensin Receptor 1 (NTS1) and the low-affinity Neurotensin Receptor 2 (NTS2). For drug development professionals and academic researchers, achieving selectivity between these isoforms is paramount, as off-target NTS2 engagement can confound phenotypic outputs and trigger unwanted side effects.
This technical guide interrogates the in vitro properties of TC NTR1 17 (CAS: 1146757-96-1), an engineered non-peptide partial agonist. We dissect the structural causality behind its >50-fold selectivity for NTS1 over NTS2 and GPR35, provide validated assay methodologies for characterization, and evaluate its functional profile compared to legacy full agonists (e.g.,1[1]) and antagonists (e.g., SR48692).
II. Structural and Mechanistic Divergence of NTS1 and NTS2
NTS1 is classically coupled to the Gαq/11 signaling cascade, where receptor activation induces Phospholipase C (PLC) cleavage, generating inositol triphosphate (IP3) and driving robust intracellular calcium (
The TC NTR1 17 Modulator Profile
TC NTR1 17, chemically designated as N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine, represents a critical advancement in NTS1 targeted pharmacology. While structurally related to the canonical NTS1 antagonist SR48692 (which utilizes a pyrazole-3-carboxamide core), TC NTR1 17 has been optimized to induce an intermediate active state of the NTS1 receptor[2].
-
Efficacy (Emax): TC NTR1 17 functions as a partial agonist, triggering only 63% of the maximal
response relative to endogenous neurotensin in FLIPR assays. -
Potency (EC50): It operates in the low nanomolar range with an
< 15.6 nM[3]. -
Selectivity: It exhibits over 50-fold selectivity for NTS1 over NTS2 and GPR35, mitigating cross-reactivity that limits endogenous peptides.
The causality behind partial agonism is highly desirable in therapeutic development: it allows for the sub-maximal stimulation of NTS1-dependent pathways (e.g., dopamine modulation in psychiatric models) without inducing the rapid receptor desensitization or severe hypotension associated with full NTS1 over-activation seen in4[4].
Graphviz Diagram 1: Divergent pathway activation illustrating the >50-fold selectivity of TC NTR1 17 for NTS1 over NTS2.
III. Comparative Pharmacodynamics: Quantitative Data Summaries
To establish a baseline for researchers deciding between probe compounds, Table 1 delineates the functional parameters of TC NTR1 17 against endogenous and synthetic benchmarks[5].
Table 1: Pharmacological Benchmarking of Neurotensin Modulators
| Compound / Ligand | Primary Target | Efficacy (Emax) | Potency (EC50 / IC50) | Selectivity Profile | Modality |
| Neurotensin (8-13) | NTS1 & NTS2 | 100% | 1 - 5 nM ( | Non-selective | Endogenous Full Agonist |
| ML301 | NTS1 | 93% | ~2.0 - 4.1 µM ( | >50-fold NTS1 > NTS2 | Synthetic Full Agonist |
| TC NTR1 17 | NTS1 | 63% | < 15.6 nM ( | >50-fold NTS1 > NTS2 | Synthetic Partial Agonist |
| SR48692 | NTS1 | 0% | ~20 nM ( | >100-fold NTS1 > NTS2 | Non-peptide Antagonist |
| NTRC 824 | NTS2 | 0% | Sub-nanomolar | High NTS2 Selectivity | Non-peptide Antagonist |
Note: Emax values refer to Intracellular
IV. Self-Validating Protocols: Assaying Receptor Selectivity
To prove the NTS1 vs. NTS2 selectivity of TC NTR1 17 in your own laboratory, you must deploy an assay system that mitigates false positives caused by endogenous receptor expression. The following self-validating protocol outlines a rigorous, dual-cell line functional kinetic workflow.
Protocol A: Fluorometric Imaging Plate Reader (FLIPR) Mobilization
This workflow captures real-time Gαq functional activation. The causality behind using a continuous kinetic read rather than endpoint luminescence is to capture the transient peak of IP3-mediated calcium release, which peaks and decays within 60-90 seconds.
Step 1: Cell Line Engineering and Seeding
-
Action: Plate CHO-K1 cells stably expressing human NTS1 (Test Line A) and human NTS2 (Test Line B) at a density of
cells/well in a 384-well black-wall/clear-bottom plate. -
Causality: Utilizing a single parental background (CHO-K1) isolates the receptor subtype as the sole dependent variable. The black-wall plates prevent well-to-well optical cross-talk during fluorescence excitation.
Step 2: Fluorophore Loading
-
Action: Incubate cells with Fluo-4 AM (2 µM) in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM Probenecid for 45 minutes at 37°C.
-
Causality: Fluo-4 AM is membrane-permeable but non-fluorescent until intracellular esterases cleave the AM ester. The addition of Probenecid is strictly required; it inhibits organic anion transporters, effectively trapping the cleaved Fluo-4 dye inside the cell to ensure a high signal-to-noise ratio.
Step 3: Compound Administration and Kinetic Reading
-
Action: Dilute TC NTR1 17 in DMSO (ensure final DMSO concentration on cells is ≤0.5%). Perform a 10-point dose-response titration (0.1 nM to 10 µM).
-
Causality: A 10-point titration spanning 5 logs provides a statistically robust constraint for non-linear regression, ensuring the derived
(< 15.6 nM) and Emax plateau (63%) are mathematically sound rather than artifactual[2]. Read fluorescence (Excitation 488 nm / Emission 525 nm) at 1-second intervals for 2 minutes post-injection.
Graphviz Diagram 2: Sequential execution of the validated FLIPR Ca2+ flux selectivity protocol.
Protocol B: Orthogonal Validation via -Arrestin Recruitment
Because GPCR modulators can exhibit functional bias (e.g., activating
-
Action: Employ an Enzyme Fragment Complementation (EFC) assay (e.g., DiscoverX PathHunter). Cells expressing NTS1 fused to a ProLink (PK) peptide and
-Arrestin fused to Enzyme Acceptor (EA) are incubated with TC NTR1 17. -
Causality: This assay bypasses the G-protein transducer entirely. If TC NTR1 17 successfully recruits
-arrestin, the PK and EA fragments complement to form active -galactosidase. By demonstrating that NTS1 undergoes conformational changes sufficient to recruit arrestin, researchers validate the compound's true agonistic potential, circumventing downstream signaling bottlenecks.
V. Translational Impact and Storage Practices
The utility of TC NTR1 17 expands beyond fundamental receptor deconvolution. Because NTS1 represents a heavily investigated target for mediating dopaminergic pathways linked to schizophrenia and addiction, non-peptidic, cell-permeable molecules are critical. Endogenous neurotensin peptides are rapidly degraded by native peptidases in vivo. TC NTR1 17 circumvents this, providing high metabolic stability due to its pyrazole-core architecture.
Preparation and Storage Logistics: To maintain the integrity of TC NTR1 17 (Molecular Weight: 522.98), follow established reconstitution principles[2]:
-
Solvent Selection: TC NTR1 17 exhibits excellent solubility in DMSO up to 100 mM (52.3 mg/mL). Alternatively, it can be dissolved in 1eq. NaOH up to 50 mM.
-
Stability Constraints: Storage of powder should be maintained at +4°C to -20°C. For long-term integrity, aliquoted DMSO stock solutions should be maintained at -80°C to minimize hydrolytic degradation and prevent multiple freeze-thaw cycles that impact compound titer[3].
VI. References
Sources
- 1. Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TC NTR1 17 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. abmole.com [abmole.com]
- 4. Imidazole-derived agonists for the neurotensin 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazole - Derived Agonists for the Neurotensin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Analysis of TC Ntr1 17, a Selective Neurotensin Receptor 1 (NTS1) Partial Agonist
This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) analysis for TC Ntr1 17, a notable non-peptide partial agonist of the Neurotensin Receptor 1 (NTS1). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecular architecture of TC Ntr1 17, the functional landscape of its biological target, and the experimental methodologies crucial for elucidating the nuanced interplay between chemical structure and biological activity.
Introduction: The Neurotensin Receptor 1 (NTS1) as a Therapeutic Target
The Neurotensin Receptor 1 (NTS1) is a Class A G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathophysiological processes.[1] As the primary high-affinity receptor for the tridecapeptide neurotensin, NTS1 is implicated in pain perception (antinociception), regulation of body temperature, and modulation of dopamine signaling pathways in the central nervous system.[2] Its expression in various cancers, including pancreatic, colon, and lung carcinomas, has also positioned it as a significant target for oncological diagnostics and therapeutics.[3]
The development of small-molecule ligands for NTS1 offers a promising avenue to overcome the inherent pharmacokinetic limitations of peptide-based agents. TC Ntr1 17 emerged from such efforts as a selective, non-peptide modulator of NTS1, providing a valuable chemical scaffold for further optimization.[4][5] Understanding the SAR of this compound class is paramount for designing next-generation NTS1-targeted therapeutics with tailored potency, selectivity, and efficacy.
Profile of the Lead Compound: TC Ntr1 17
TC Ntr1 17, also known as an analog of ML301, is a well-characterized NTS1 partial agonist.[4][5] Its chemical structure and key pharmacological parameters are summarized below.
Chemical Name: N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine.
Molecular Formula: C₂₇H₂₇ClN₄O₅
Molecular Weight: 522.98 g/mol
Pharmacological Data:
-
Activity: Partial Agonist at the Neurotensin Receptor 1 (NTS1).
-
Potency (EC₅₀): <15.6 nM in a Calcium (Ca²⁺) mobilization assay.
-
Efficacy (Eₘₐₓ): 63% of the maximal response induced by the endogenous ligand, neurotensin.
-
Selectivity: Exhibits over 50-fold selectivity for NTS1 over the related NTS2 receptor and GPR35.
Core Structure-Activity Relationship (SAR) Analysis of the TC Ntr1 17 Scaffold
The SAR of TC Ntr1 17 can be systematically deconstructed by examining its three principal structural components: the 7-chloro-4-quinolinyl moiety , the central disubstituted pyrazole ring , and the L-leucine tail . Each component plays a critical role in receptor recognition, binding affinity, and functional activation. While a comprehensive library of published analogs is not publicly available, we can infer the SAR based on the known structure and general principles of GPCR ligand design.[6][7][8]
Table 1: Deconstruction of the TC Ntr1 17 Scaffold and Postulated SAR
| Structural Component | Chemical Moiety | Postulated Role in Activity & Rationale | Potential Modifications for SAR Exploration |
| A: Quinoline Head | 7-Chloro-4-quinolinyl | Anchor & Selectivity Driver: The quinoline ring system likely engages in π-stacking or hydrophobic interactions within a specific sub-pocket of the NTS1 receptor. The 7-chloro substituent is crucial, suggesting it acts as a key electronic or steric feature for optimal binding. Its position indicates a high degree of structural constraint in this region of the binding pocket. | Vary the position and nature of the halogen (e.g., F, Br, I).Replace chloro with other electron-withdrawing (e.g., -CF₃, -CN) or electron-donating groups (e.g., -CH₃, -OCH₃).Explore alternative heterocyclic systems (e.g., quinazoline, isoquinoline).[9] |
| B: Pyrazole Core | 1,5-Disubstituted Pyrazole | Central Scaffold & Linker: This five-membered heterocyclic ring serves as a rigid scaffold, correctly orienting the quinoline head and the leucine tail. The substitution pattern (at positions 1 and 5) is critical for maintaining the proper geometry for receptor engagement. The pyrazole itself contributes to the overall electronic profile of the molecule.[10][11] | Investigate other regioisomers of the pyrazole.Replace the pyrazole with other 5-membered heterocycles (e.g., isoxazole, triazole).Modify the linker between the pyrazole and the leucine (e.g., alter the carbonyl group). |
| C: Phenyl Group | 2,6-Dimethoxyphenyl | Hydrophobic Interaction & Conformation Lock: Attached to the pyrazole core, this group likely occupies another hydrophobic pocket. The two methoxy groups at positions 2 and 6 are significant; they may act as hydrogen bond acceptors or, more likely, sterically force a specific dihedral angle between the phenyl and pyrazole rings, locking the molecule into an active conformation. | Remove one or both methoxy groups.Shift the position of the methoxy groups (e.g., to 3,5- or 3,4-).Replace methoxy groups with other substituents (e.g., -OH, -F, -CH₃). |
| D: Amino Acid Tail | L-Leucine | Potency & Efficacy Modulator: The L-leucine fragment, with its isobutyl side chain and terminal carboxylic acid, is critical for function. The carboxylic acid is likely to form a key ionic interaction or hydrogen bond with a basic residue (e.g., Lysine, Arginine) in the NTS1 binding pocket. The stereochemistry (L-configuration) is essential, indicating a highly specific chiral recognition by the receptor. The isobutyl group provides a specific hydrophobic interaction. | Replace L-leucine with other natural or unnatural amino acids (e.g., Valine, Phenylalanine, Cyclohexylalanine).Esterify or amidate the terminal carboxylic acid to probe the importance of the negative charge.Investigate the corresponding D-amino acid to confirm stereospecificity. |
Experimental Methodologies for SAR Determination
A robust SAR campaign relies on a validated and reproducible testing funnel. For NTS1 modulators like TC Ntr1 17, the primary assays focus on determining binding affinity and functional potency.
Radioligand Competition Binding Assay for NTS1
This assay quantifies the affinity of a test compound for the NTS1 receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of TC Ntr1 17 and its analogs.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably overexpressing the human NTS1 receptor (e.g., HT-29 or CHO-K1 cells).[12] Protein concentration is determined using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein per well), a fixed concentration of a suitable NTS1 radioligand (e.g., [³H]-Neurotensin or another high-affinity ligand), and a range of concentrations of the unlabeled test compound.[13][14]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 60-90 minutes) to reach binding equilibrium.[13]
-
Separation: Rapidly separate the bound from unbound radioligand via vacuum filtration through a glass fiber filter mat (e.g., GF/C). The filters trap the membranes with the bound radioligand.[13]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (concentration of compound that inhibits 50% of specific binding) is determined using non-linear regression. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[13]
Calcium Mobilization Functional Assay
NTS1 canonically couples to the Gαq protein, which activates phospholipase C, leading to the production of inositol triphosphate (IP₃) and a subsequent increase in intracellular calcium (Ca²⁺) concentration.[15][16] This functional response is a reliable measure of receptor activation.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of TC Ntr1 17 and its analogs.
Step-by-Step Protocol:
-
Cell Culture: Plate cells stably expressing NTS1 (e.g., HEK293T or CHO-K1) in a 96-well or 384-well black, clear-bottom plate and grow to near-confluency.[17]
-
Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in an appropriate assay buffer.[18][19] Incubate for 45-60 minutes at 37°C, allowing the dye to de-esterify within the cells.
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer at a concentration 5-10x higher than the final desired concentration.
-
Measurement: Place the cell plate into a fluorescence plate reader (e.g., a FlexStation or FLIPR instrument).[16][17] Record a baseline fluorescence reading for several seconds.
-
Compound Addition: The instrument automatically adds the test compounds to the wells while continuously recording the fluorescence intensity.
-
Data Acquisition: Continue recording the fluorescence for 1-3 minutes to capture the peak calcium response.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a reference full agonist like neurotensin.[18]
Visualization of Key Pathways and Workflows
NTS1 Signaling Pathway
Activation of NTS1 by an agonist like TC Ntr1 17 initiates a cascade of intracellular events. The primary pathway involves Gαq activation, but coupling to other G proteins and β-arrestin has also been demonstrated, highlighting the potential for biased agonism.[3][15]
Caption: Simplified NTS1 Gαq-mediated signaling cascade.
Experimental Workflow for SAR Analysis
A typical workflow for evaluating a library of TC Ntr1 17 analogs involves a tiered screening approach to efficiently identify promising candidates.
Caption: Iterative workflow for SAR-driven lead optimization.
Conclusion
The TC Ntr1 17 scaffold represents a significant advancement in the development of non-peptide NTS1 modulators. Its well-defined structure, composed of a quinoline head, a pyrazole core, and an L-leucine tail, offers multiple points for chemical modification. A systematic SAR analysis, underpinned by robust in vitro binding and functional assays, is the cornerstone of refining this scaffold into drug candidates with superior pharmacological profiles. By methodically altering each structural component and quantifying the resulting changes in activity, researchers can map the chemical space required for potent and selective NTS1 modulation, paving the way for novel therapeutics targeting a range of CNS disorders and cancers.
References
-
Ertl, F. J., et al. (2024). Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays. Journal of Medicinal Chemistry, 67(18), 16664–16691. [Link]
-
Luyten, W., et al. (2019). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (149). [Link]
-
Glennon, R. A., et al. (2018). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 39, 15–42. [Link]
-
Gendron, L., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. Journal of Biological Chemistry, 292(24), 10034–10046. [Link]
-
Noe, C. R., et al. (2014). Synthesis and SAR of substituted pyrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs. Bioorganic & Medicinal Chemistry Letters, 24(12), 2654–2658. [Link]
-
Pinkerton, A. B., et al. (2012). Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists). Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Mistry, R., et al. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19). [Link]
-
Pifl, C., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 12, 750534. [Link]
-
Wikipedia. Neurotensin receptor 1. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Noe, C. R., et al. (2014). Synthesis and SAR of substituted pyrazolo[1,5-a]quinazolines as dual mGlu(2)/mGlu(3) NAMs. PubMed. [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. [Link]
-
Keller, M., et al. (2022). Development of a Neurotensin-Derived 68Ga-Labeled PET Ligand with High In Vivo Stability for Imaging of NTS1 Receptor-Expressing Tumors. MDPI. [Link]
-
National Center for Biotechnology Information. Gene Result Ntsr1 neurotensin receptor 1 [ (Norway rat)]. [Link]
-
Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI. [Link]
-
Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 361(3), 409–419. [Link]
-
El-Ghanam, A. M. M., et al. (2024). Synthesis, characterization, mechanistic study, in-vitro and in-silico evaluation of antibacterial and antioxidant activities of novel pyrazole-pyrazoline hybrid systems. DOI. [Link]
-
Egloff, P., et al. (2014). Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli. Proceedings of the National Academy of Sciences, 111(6), E655–E662. [Link]
-
Harding, P. J., et al. (2007). Neurotensin receptor type 1: Escherichia coli expression, purification, characterization and biophysical study. Biochemical Society Transactions, 35(4), 772–775. [Link]
-
Molecular Devices. FLIPR Calcium 3 Assay Kit. [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]
-
Pinkerton, A. B., et al. (2013). Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists). PubMed. [Link]
-
Kofuku, Y., et al. (2022). The dynamic nature of neurotensin receptor 1 (NTS1) allostery and signaling bias. bioRxiv. [Link]
-
Mitchell, T., et al. (2022). Structure-activity relationships of mitochondria-targeted tetrapeptide pharmacological compounds. eLife. [Link]
-
Adooq Bioscience. Neurotensin Receptors pathway. [Link]
-
ION Biosciences. Gαq GPCR assays. [Link]
-
Ertl, F. J., et al. (2024). Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays. PubMed. [Link]
Sources
- 1. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of substituted pyrrazolo[1,5-a]quinazolines as dual mGlu2/mGlu3 NAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]
- 9. Synthesis and SAR of substituted pyrazolo[1,5-a]quinazolines as dual mGlu(2)/mGlu(3) NAMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Development of a Neurotensin-Derived 68Ga-Labeled PET Ligand with High In Vivo Stability for Imaging of NTS1 Receptor-Expressing Tumors | MDPI [mdpi.com]
- 15. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. moleculardevices.com [moleculardevices.com]
An In-depth Technical Guide to the Human TREX-2 and NTR1 Complexes
A Note on Nomenclature: The term "TC Ntr1 17" does not correspond to a recognized molecule or complex in standard scientific literature. This guide addresses the likely intended subjects based on the query's components: "TC" for the T ranscription-Ex port (TREX) complex, and "NTR1," which can refer to two distinct entities in molecular biology—a component of the spliceosome-associated NTR complex or the Neurotensin Receptor 1. This document will provide a detailed technical overview of the human TREX-2 complex due to its role in transcription-coupled mRNA export, and will also briefly cover the NTR1 protein of the NTR complex and the Neurotensin Receptor 1 to ensure comprehensive coverage of the possible interpretations of the user's request.
Part 1: The Human TREX-2 Complex
The Transcription-Export (TREX-2) complex is a highly conserved multiprotein assembly that plays a crucial role in the export of messenger RNA (mRNA) from the nucleus to the cytoplasm in eukaryotic cells.[1] It is believed to link the processes of transcription and mRNA processing with their subsequent export through the nuclear pore complex (NPC).[1][2] In mammalian cells, the TREX-2 complex is anchored to the nuclear basket of the NPC.[3]
Core Components and Their Properties
The human TREX-2 complex is assembled around a central scaffold protein, GANP (Germinal center-associated nuclear protein).[1][4] The other core components include PCID2 (PCI domain-containing protein 2), ENY2 (Enhancer of yellow 2), and Centrins (CETN2/CETN3).[1]
| Component | UniProt ID | Molecular Weight (kDa) | Function within the Complex |
| GANP | ~210 kDa[5] | Scaffold protein; interacts with RNA polymerase II, mRNA, and the NPC.[1][4] Possesses DNA-primase activity.[5] | |
| PCID2 | ~103 kDa | Binds to GANP and is essential for mRNA export.[1][6] May link nuclear export with cytoplasmic trafficking.[7] | |
| ENY2 | ~13 kDa | Crucial for the stability and localization of the TREX-2 complex at the NPC.[3] Binds directly to GANP.[1] | |
| CETN2 | ~20 kDa | Calcium-binding protein; involved in protein export and co-localizes to the centrosome.[8] | |
| CETN3 | ~20 kDa | Interacts with GANP and is required for mRNA export.[1] |
Mechanism of Action in mRNA Export
The TREX-2 complex is strategically positioned at the nuclear pore, where it is thought to receive mature messenger ribonucleoprotein particles (mRNPs) and facilitate their translocation into the cytoplasm.[3][9] The GANP subunit, with its multiple domains, acts as a molecular bridge. It associates with RNA polymerase II, suggesting a link to active transcription sites.[1][4] Its interaction with the mRNA export receptor NXF1 is also crucial for the transport of mRNPs.[3][10] Recent evidence suggests that the ATPase DDX39/UAP56 acts as a molecular switch, guiding mRNPs through the TREX and TREX-2 complexes.[11]
The stability and proper localization of the TREX-2 complex at the NPC are dependent on the nucleoporins NUP153 and TPR.[3] Within the complex itself, GANP and ENY2 are critical for maintaining the structural integrity and anchoring the complex to the nuclear basket.[3]
Signaling and Functional Pathways
The primary pathway involving the TREX-2 complex is the nuclear export of mRNA. This process is tightly coupled with transcription and pre-mRNA processing to ensure that only fully mature mRNAs are exported to the cytoplasm for translation.
Caption: The role of the TREX-2 complex in the mRNA export pathway.
Part 2: The NTR1 Complex in Pre-mRNA Splicing
In a different biological context, NTR1 (NTC-Related Protein 1) is a component of the NTR complex, which is involved in the disassembly of the spliceosome after pre-mRNA splicing.[12][13] The NTR complex, which also includes Ntr2 and the ATPase Prp43, is crucial for recycling spliceosomal components for subsequent rounds of splicing.[12]
| Component | UniProt ID | Molecular Weight (kDa) | Function |
| NTR1 (SPP382) | ~40 kDa | Activates the ATPase Prp43 to disassemble the intron-lariat spliceosome.[12] |
In Arabidopsis thaliana, NTR1 and its partner ILP1 have been shown to not only regulate alternative splicing but also to promote the biogenesis of microRNAs (miRNAs) by facilitating the transcriptional elongation of MIRNA genes.[14][15]
Part 3: Neurotensin Receptor 1 (NTR1)
Neurotensin Receptor 1 (NTSR1 or NTR1) is a high-affinity receptor for the neuropeptide neurotensin.[16][17] It is a G protein-coupled receptor (GPCR) involved in various physiological processes, including the regulation of food intake, addiction neurotransmission, and cell growth.[18][19]
| Property | Value |
| UniProt ID | |
| Molecular Weight | ~46.5 kDa (protein backbone), ~52-54 kDa (glycosylated)[20][21] |
| Chemical Properties | 418 amino acid transmembrane protein with post-translational modifications including glycosylation and lipidation.[18] |
A small molecule named TC NTR1 17 is a non-peptide partial agonist for the neurotensin receptor 1 (NTS1), with a molecular weight of 522.98 g/mol and the chemical formula C27H27ClN4O5. This compound is selective for NTS1 over NTS2 and GPR35.
Part 4: Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Study TREX-2 Complex Interactions
This protocol describes a method to validate the interaction between GANP and PCID2, two core components of the TREX-2 complex.
Objective: To co-immunoprecipitate endogenous PCID2 using an antibody against endogenous GANP from human cell nuclear extracts.
Methodology:
-
Nuclear Extract Preparation:
-
Harvest cultured human cells (e.g., HeLa or HCT116) and wash with ice-cold PBS.[22]
-
Lyse the cells in a hypotonic buffer to release cytoplasmic contents, followed by centrifugation to pellet the nuclei.
-
Extract nuclear proteins using a high-salt lysis buffer containing protease and phosphatase inhibitors.[23]
-
Determine the protein concentration of the nuclear extract using a Bradford assay.
-
-
Pre-clearing the Lysate:
-
Incubate the nuclear extract with Protein A/G agarose or magnetic beads for 1-2 hours at 4°C to reduce non-specific binding.[24]
-
Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add a specific antibody against GANP to the pre-cleared lysate. As a negative control, use a non-specific IgG antibody of the same isotype.
-
Incubate overnight at 4°C with gentle rotation to allow for antibody-antigen complex formation.[23]
-
Add fresh Protein A/G beads to the lysate and incubate for an additional 2-4 hours to capture the antibody-antigen complexes.[25][26]
-
-
Washing and Elution:
-
Pellet the beads and discard the supernatant.
-
Wash the beads multiple times with a stringent wash buffer to remove non-specifically bound proteins.[24]
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
-
Analysis by Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against PCID2 to detect its presence in the GANP immunoprecipitate.
-
Also, probe for GANP to confirm successful immunoprecipitation.
-
Caption: A streamlined workflow for co-immunoprecipitation.
References
-
The human TREX-2 complex is stably associated with the nuclear pore basket. J Cell Sci. 2013;126(Pt 12):2656-2667.
-
The role of TREX-2 complex in nucleo-cytoplasmic mRNA export. bioRxiv. 2023.
-
Human TREX2 components PCID2 and centrin 2, but not ENY2, have distinct functions in protein export and co-localize to the centrosome. PLoS One. 2014;9(1):e84677.
-
Co-immunoprecipitation Protocols and Methods. Springer Nature Experiments.
-
Co-IP Protocol-How To Conduct A Co-IP. Creative Proteomics.
-
A molecular switch orchestrates the nuclear export of human messenger RNA. bioRxiv. 2024.
-
Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications. Assay Genie.
-
Functional and structural characterization of the mammalian TREX-2 complex that links transcription with nuclear messenger RNA export. Nucleic Acids Res. 2012;40(10):4562-4575.
-
TREX complex. Wikipedia.
-
Structure and Function of the TREX-2 Complex. ResearchGate.
-
The NineTeen Complex (NTC) and NTC-associated proteins as targets for spliceosomal ATPase action during pre-mRNA splicing. Biochem Soc Trans. 2012;40(4):857-862.
-
Functional and structural characterization of the mammalian TREX-2 complex that links transcription with nuclear messenger RNA export. ResearchGate.
-
Neurotensin and Neurotensin Receptors. Encyclopedia. 2023;3(2):627-645.
-
mRNA export and gene expression: the SAGA-TREX-2 connection. Biochim Biophys Acta. 2012;1819(6):558-565.
-
How the TREX-2 complex associates with the nuclear pore. bioRxiv. 2023.
-
Spliceosome disassembly factors ILP1 and NTR1 promote miRNA biogenesis in Arabidopsis thaliana. Nucleic Acids Res. 2019;47(14):7556-7569.
-
Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie.
-
The Human TREX-2 Complex Interacts with Subunits of the ORC Complex. Biochemistry (Mosc). 2023;88(Suppl 1):S250-S255.
-
Yeast Ntr1/Spp382 Mediates Prp43 Function in Postspliceosomes. Mol Cell Biol. 2005;25(15):6445-6455.
-
An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry. STAR Protoc. 2022;3(1):101202.
-
Spliceosome disassembly factors ILP1 and NTR1 promote miRNA biogenesis in Arabidopsis thaliana. SciSpace.
-
NTSR1 (neurotensin receptor 1 (high affinity)). Atlas of Genetics and Cytogenetics in Oncology and Haematology.
-
Structures of aberrant spliceosome intermediates on their way to disassembly. Nat Struct Mol Biol. 2022;29(8):792-801.
-
NTSR1 - Neurotensin receptor type 1 - Homo sapiens (Human). UniProt.
-
NTSR1 neurotensin receptor 1 [ (human)]. NCBI Gene.
-
Cryo-EM structure of human TREX-2 complex bound to DDX39B(UAP56). PDBj.
-
Neurotensin Receptor 1 Gene Polymorphisms Are Associated with Personality Traits in Healthy Chinese Individuals. Neuropsychobiology. 2014;69(1):21-27.
-
Biochemical and cellular characteristics of the 3' --> 5' exonuclease TREX2. J Biol Chem. 2007;282(12):8965-8972.
-
Germinal center-associated nuclear protein (GANP) has a phosphorylation-dependent DNA-primase activity that is up-regulated in germinal center regions. Proc Natl Acad Sci U S A. 2002;99(24):15383-15388.
-
Tumorigenesis Caused by Aberrant Expression of GANP, a Central Component in the Mammalian TREX-2 Complex—Lessons from Transcription-Coupled DNA Damages. Int J Mol Sci. 2024;25(1):1.
-
Biochemical properties of the human guanylate binding protein 5 and a tumor-specific truncated splice variant. FEBS J. 2010;277(8):1959-1968.
-
GANP Combines Features Found in Nucleoporins and Components of the mRNA Export Machinery and Is Partitioned between Nuclear Pore Complexes and the Nuclear Interior. Mol Cell Biol. 2010;30(3):737-750.
-
TC NTR1 17. Tocris Bioscience.
-
NTR1 (B-12): sc-376958. Santa Cruz Biotechnology.
-
NTR1 (B-9): sc-374492. Santa Cruz Biotechnology.
-
Recombinant Human NTS1/NTSR1 Protein (H00004923-G01). Novus Biologicals.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. mRNA export and gene expression: the SAGA-TREX-2 connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Germinal center-associated nuclear protein (GANP) has a phosphorylation-dependent DNA-primase activity that is up-regulated in germinal center regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Human TREX-2 Complex Interacts with Subunits of the ORC Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human TREX2 components PCID2 and centrin 2, but not ENY2, have distinct functions in protein export and co-localize to the centrosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of TREX-2 complex in nucleo-cytoplasmic mRNA export [openresearch-repository.anu.edu.au]
- 10. TREX complex - Wikipedia [en.wikipedia.org]
- 11. biorxiv.org [biorxiv.org]
- 12. The NineTeen Complex (NTC) and NTC-associated proteins as targets for spliceosomal ATPase action during pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. scispace.com [scispace.com]
- 16. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 17. NTSR1 neurotensin receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. karger.com [karger.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 25. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
The Therapeutic Potential of TC Ntr1 17 in Schizophrenia Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Schizophrenia remains a debilitating psychiatric disorder with a significant unmet medical need for novel therapeutic strategies that address the complex symptomatology, including positive, negative, and cognitive domains. The neurotensin system, particularly the neurotensin receptor 1 (NTS1), has emerged as a promising target for antipsychotic drug development. Neurotensin (NT) itself is considered an endogenous antipsychotic, and preclinical evidence strongly supports the therapeutic potential of NTS1 receptor agonists.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of TC Ntr1 17, a selective NTS1 partial agonist, in preclinical models of schizophrenia. While direct in vivo studies on TC Ntr1 17 in this context are not yet extensively published, this guide synthesizes the robust rationale for its investigation, details its pharmacological profile, and provides comprehensive, field-proven protocols for its preclinical validation.
The Neurotensin System: An Endogenous Regulator of Psychosis
The neurotensin (NT) system is intricately linked with the pathophysiology of schizophrenia.[3] NT, a tridecapeptide, functions as a neurotransmitter and neuromodulator, exerting significant influence over the dopamine and glutamate systems, both of which are central to current hypotheses of schizophrenia.[1][4] The NTS1 receptor, a high-affinity G protein-coupled receptor, is densely co-localized with dopamine neurons in key brain regions implicated in psychosis, such as the ventral tegmental area (VTA) and the nucleus accumbens.[1] This anatomical proximity translates to a functional modulation of dopamine signaling, where NTS1 activation can attenuate the effects of D2 receptor activation.[1]
Studies utilizing NTS1 knockout mice have provided compelling evidence for the receptor's role in maintaining neurochemical balance. These mice exhibit a hyper-dopaminergic state and behavioral abnormalities reminiscent of those induced by phencyclidine (PCP), a non-competitive NMDA receptor antagonist widely used to model schizophrenia in rodents.[5] Conversely, administration of NTS1 receptor agonists has demonstrated antipsychotic-like effects in various preclinical models.[6][7][8] These agonists can reverse the behavioral deficits, such as hyperlocomotion and sensory gating impairments (measured by prepulse inhibition), induced by psychotomimetic agents like PCP and amphetamine.[6][7]
The Glutamatergic Connection
Beyond its interplay with the dopamine system, neurotensin also modulates glutamate transmission. NTS1 agonists have been shown to decrease PCP-induced increases in glutamate levels in the prefrontal cortex, suggesting a mechanism by which they may ameliorate the glutamatergic dysregulation associated with schizophrenia.[1] This dual action on both dopamine and glutamate pathways positions NTS1 as a particularly attractive target for developing novel antipsychotics with a potentially broader spectrum of efficacy.
TC Ntr1 17: A Selective NTS1 Partial Agonist
TC Ntr1 17, an analog of ML301, is a non-peptide, selective partial agonist of the NTS1 receptor. Its pharmacological profile makes it a compelling candidate for investigation in schizophrenia models.
| Parameter | Value | Source |
| Target | Neurotensin Receptor 1 (NTS1) | |
| Activity | Partial Agonist | |
| EC50 | <15.6 nM | |
| Emax | 63% of neurotensin response (Ca2+ mobilization) | |
| Selectivity | >50-fold for NTS1 over NTS2 and GPR35 | |
| Chemical Name | N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine | |
| Alternative Names | ML 301 analog |
The partial agonism of TC Ntr1 17 is a noteworthy feature. Partial agonists can provide a modulatory effect, potentially offering a "ceiling" to their physiological response. This could translate to a more favorable side-effect profile compared to full agonists, by avoiding over-stimulation of the NTS1 receptor system.
Preclinical Validation of TC Ntr1 17 in Schizophrenia Models
To rigorously assess the therapeutic potential of TC Ntr1 17, a multi-tiered preclinical evaluation is necessary. This should encompass behavioral, neurochemical, and electrophysiological assays in validated animal models of schizophrenia. The NMDA receptor antagonist models, such as those induced by phencyclidine (PCP) or ketamine, are particularly relevant given their ability to recapitulate a broader range of schizophrenia-like symptoms, including positive, negative, and cognitive deficits.[9][10]
Behavioral Assays
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia.[9] The ability of a compound to restore PPI deficits induced by psychotomimetics is a strong indicator of potential antipsychotic activity.
Experimental Workflow for Prepulse Inhibition (PPI) Assay
Caption: Workflow for the Prepulse Inhibition (PPI) assay.
Step-by-Step Protocol:
-
Animal Acclimatization: Allow rodents to acclimate to the testing room for at least 1 hour before the experiment.
-
Chamber Placement: Place the animal in a startle chamber mounted on a load cell platform within a sound-attenuated enclosure.
-
Habituation: Begin the session with a 5-minute habituation period with only background white noise (e.g., 70 dB).
-
Test Session: Administer a series of pseudorandomized trials with varying inter-trial intervals (e.g., 10-20 seconds). Trial types should include:
-
Pulse Alone: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse + Pulse: A weaker, non-startling prepulse (e.g., 74, 82, or 90 dB for 20 ms) presented 100 ms before the pulse.
-
No Stimulus: Background noise only, to measure baseline movement.
-
-
Data Acquisition: Record the maximum startle amplitude (Vmax) for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (startle amplitude on prepulse+pulse trial / startle amplitude on pulse-alone trial)] x 100.
The NOR test assesses cognitive deficits, specifically recognition memory, which is a significant area of impairment in schizophrenia. This test relies on the innate tendency of rodents to explore novel objects more than familiar ones.
Experimental Workflow for Novel Object Recognition (NOR) Test
Caption: Workflow for the Novel Object Recognition (NOR) test.
Step-by-Step Protocol:
-
Habituation: Individually habituate each rodent to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes on two consecutive days in the absence of any objects.
-
Familiarization Phase (Trial 1): Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a defined period (e.g., 1 hour).
-
Test Phase (Trial 2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object. Allow for exploration for a set period (e.g., 5 minutes).
-
Data Acquisition: Record the time spent exploring each object (nuzzling, sniffing, or touching with the nose or paws).
-
Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.
Neurochemical Analysis
In vivo microdialysis allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. This technique is crucial for understanding how TC Ntr1 17 modulates dopamine and glutamate dysregulation in schizophrenia models.
Step-by-Step Protocol for In Vivo Microdialysis:
-
Probe Implantation: Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or nucleus accumbens). Allow for a recovery period of at least 48 hours.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish stable neurotransmitter levels.
-
Drug Administration: Administer TC Ntr1 17 and/or the psychotomimetic agent (e.g., PCP) and continue to collect dialysate samples.
-
Sample Analysis: Analyze the dialysate samples for dopamine, glutamate, and their metabolites using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
Data Analysis: Express neurotransmitter levels as a percentage of the average baseline concentration.
Signaling Pathway of NTS1 and its Interaction with Dopamine and Glutamate Systems
Caption: Simplified signaling pathway of NTS1 activation by TC Ntr1 17 and its putative interactions with dopamine and glutamate systems.
Electrophysiological Recordings
In vivo electrophysiology can provide insights into how TC Ntr1 17 affects neuronal firing and network oscillations, which are disrupted in schizophrenia. Local field potential (LFP) recordings can be used to assess changes in gamma-band oscillations, which are thought to be important for cognitive function and are altered in schizophrenia.
Step-by-Step Protocol for In Vivo Electrophysiological Recordings:
-
Electrode Implantation: Surgically implant a multi-electrode array into the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Recovery: Allow the animal to recover for at least one week.
-
Recording: Connect the implanted electrode to a recording system and record baseline neuronal activity (single-unit firing and LFPs).
-
Drug Administration: Administer TC Ntr1 17 and/or the psychotomimetic agent and continue recording.
-
Data Analysis: Analyze the recorded data for changes in neuronal firing rates, firing patterns, and the power and coherence of different frequency bands (e.g., gamma oscillations).
Conclusion and Future Directions
The neurotensin system, and specifically the NTS1 receptor, represents a highly promising avenue for the development of novel antipsychotics. TC Ntr1 17, as a selective NTS1 partial agonist, possesses a pharmacological profile that warrants thorough investigation for its therapeutic potential in schizophrenia. The preclinical testing paradigm outlined in this guide, employing a combination of behavioral, neurochemical, and electrophysiological approaches in validated animal models, provides a robust framework for elucidating the efficacy of TC Ntr1 17. Future studies should focus on not only its potential to ameliorate positive and cognitive symptoms but also its effects on negative symptoms, a critical area of unmet need in schizophrenia treatment. Successful preclinical validation of TC Ntr1 17 could pave the way for its clinical development as a first-in-class antipsychotic with a novel mechanism of action.
References
-
Diverse Roles of Neurotensin Agonists in the Central Nervous System. Frontiers in Endocrinology. [Link]
-
Sensorimotor gating in NTS1 and NTS2 null mice: Effects of d-amphetamine, dizocilpine, clozapine and NT69L. Mayo Clinic. [Link]
-
Repeated effects of the neurotensin receptor agonist PD149163 in three animal tests of antipsychotic activity: assessing for tolerance and cross-tolerance to clozapine. Neuropsychopharmacology. [Link]
-
Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists). PubMed. [Link]
-
Sensorimotor gating in NTS1 and NTS2 null mice: effects of d-amphetamine, dizocilpine, clozapine and NT69L. Journal of Experimental Biology. [Link]
-
Effects of the neurotensin NTS₁ receptor agonist PD149163 on visual signal detection in rats. PubMed. [Link]
-
Similarities in the behavior and molecular deficits in the frontal cortex between the neurotensin receptor subtype 1 knockout mice and chronic phencyclidine-treated mice: relevance to schizophrenia. Progress in Neuro-Psychopharmacology and Biological Psychiatry. [Link]
-
Antipsychotic-like Effects of a Neurotensin Receptor Type 1 Agonist. ResearchGate. [Link]
-
Behavioral effects of systemic neurotensin receptor agonists and... ResearchGate. [Link]
-
An integrated machine learning framework for a discriminative analysis of schizophrenia using multi-biological data. PubMed. [Link]
-
Discovery of β-Arrestin Biased, Orally Bioavailable and CNS Penetrant Neurotensin Receptor 1 (NTR1) Allosteric Modulators. ACS Medicinal Chemistry Letters. [Link]
-
View of Trace Amine-Associated Receptor 1 Agonists for Schizophrenia. Canadian Journal of Health Technologies. [Link]
-
Animal models of schizophrenia. Maze Engineers. [Link]
-
Engineered Mouse Mimics Cognitive Aspects Of Schizophrenia. ScienceDaily. [Link]
-
Investigation of the Biological Impact of Charge Distribution on a NTR1-Targeted Peptide. Molecular Pharmaceutics. [Link]
-
New Pharmacological Treatment Approaches for Schizophrenia: Navigating the Post-iclepertin Landscape. Pharmaceuticals. [Link]
-
Association between neurotensin receptor 1 (NTR1) gene polymorphisms and schizophrenia in a Han Chinese population. PubMed. [Link]
-
In patients with schizophrenia, positive symptoms typically respond. Current Psychiatry. [Link]
-
Multimodal Neuroimaging Summary Scores as Neurobiological Markers of Psychosis. JAMA Psychiatry. [Link]
-
Agonism, Inverse Agonism, and Neutral Antagonism at the Constitutively Active Human Neurotensin Receptor 2. Molecular Pharmacology. [Link]
-
Psychosis-Associated Neuroinflammation in Schizophrenia. ClinicalTrials.gov. [Link]
-
P.1.d.001 Multi-immunostaining for microglial activation in schizophrenia. ResearchGate. [Link]
-
m125. disease prevalence, comorbid conditions, and medication utilization among patients with schizophrenia in the united states. ResearchGate. [Link]
Sources
- 1. Frontiers | Diverse Roles of Neurotensin Agonists in the Central Nervous System [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Association between neurotensin receptor 1 (NTR1) gene polymorphisms and schizophrenia in a Han Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. View of Trace Amine-Associated Receptor 1 Agonists for Schizophrenia | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 5. Similarities in the behavior and molecular deficits in the frontal cortex between the neurotensin receptor subtype 1 knockout mice and chronic phencyclidine-treated mice: relevance to schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Repeated effects of the neurotensin receptor agonist PD149163 in three animal tests of antipsychotic activity: assessing for tolerance and cross-tolerance to clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. cdn.mdedge.com [cdn.mdedge.com]
Methodological & Application
Topic: TC Ntr1 17 In Vivo Dosing Protocol for Mice
An Application Guide for Researchers
Introduction: Understanding TC Ntr1 17 and its Target, the Neurotensin Receptor 1 (NTS1)
TC Ntr1 17 is a selective, non-peptide partial agonist for the Neurotensin Receptor 1 (NTS1). NTS1, a G protein-coupled receptor, is a key player in a multitude of physiological processes, with significant distribution in the central nervous system and the gastrointestinal tract. Its activation by the endogenous ligand neurotensin (NT) modulates dopaminergic pathways, digestion, and has been linked to analgesic and hypothermic effects.
Critically for modern therapeutic development, NTS1 is frequently overexpressed in various human cancers, including pancreatic, colon, and lung carcinomas.[1][2][3] In these contexts, NTS1 signaling has been associated with oncogenic effects such as promoting cell proliferation, survival, and migration.[2][3] This dual role in both normal physiology and pathology makes NTS1 a compelling target for both therapeutic intervention and diagnostic imaging.
As a partial agonist, TC Ntr1 17 activates the NTS1 receptor to elicit a response that is submaximal compared to the full endogenous agonist, neurotensin. This property allows for a more controlled and potentially safer modulation of the receptor's activity. While existing published research on TC Ntr1 17 in mice has focused on its neurological effects via direct intracerebral administration,[4] its potential use in systemic applications, such as oncology models, remains largely unexplored.
This guide provides a comprehensive framework for researchers to systematically establish a safe and effective in vivo dosage protocol for systemic administration of TC Ntr1 17 in mice. We will proceed from foundational reagent preparation to toxicity assessment and pharmacokinetic profiling, providing the necessary steps to design robust and reproducible efficacy studies.
Part 1: Foundational Steps - Reagent Preparation and Administration Routes
The validity of any in vivo study begins with the correct preparation and administration of the test agent. Given that TC Ntr1 17 is typically supplied as a dry powder, careful solubilization is paramount.
Protocol 1: Preparation of TC Ntr1 17 for In Vivo Administration
Rationale: TC Ntr1 17 has limited aqueous solubility. Therefore, a stock solution is typically prepared in an organic solvent like DMSO, which is then diluted into a physiologically compatible vehicle for injection. It is critical to minimize the final concentration of DMSO to avoid solvent-induced toxicity in the animals. A final DMSO concentration of <5% is generally recommended for intravenous (IV) administration and <10% for intraperitoneal (IP) injection.
Materials:
-
TC Ntr1 17 powder (Tocris, Cat. No. 5087 or equivalent)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated pipettes
Step-by-Step Procedure:
-
Calculate Required Mass: Based on the desired stock concentration and volume, calculate the mass of TC Ntr1 17 needed. The molecular weight of TC Ntr1 17 is 522.98 g/mol .
-
Prepare High-Concentration Stock Solution:
-
Aseptically weigh the TC Ntr1 17 powder and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 50 mM or ~26.15 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. This is your Primary Stock . Store at -20°C or -80°C for long-term stability.
-
-
Prepare Working Solution (Day of Experiment):
-
Thaw the Primary Stock on ice.
-
Perform a serial dilution. First, dilute the Primary Stock in sterile saline or PBS to create an intermediate stock.
-
Further dilute the intermediate stock with the final vehicle (e.g., saline) to achieve the desired final injection concentration and a tolerable DMSO percentage.
-
Example Calculation for a 10 mg/kg dose in a 20g mouse (200 µL injection volume):
-
Dose per mouse: 10 mg/kg * 0.02 kg = 0.2 mg
-
Required concentration: 0.2 mg / 0.2 mL = 1 mg/mL
-
If using a 20 mg/mL Primary Stock in DMSO, you would need 10 µL of stock for every 200 µL of final solution. This results in a final DMSO concentration of 5% (10 µL / 200 µL), which is acceptable for IV or IP routes.
-
-
-
Final Preparation: Vortex the final working solution gently before drawing it into the injection syringe. Keep on ice until administration. Always prepare fresh on the day of use.
Considerations for Route of Administration
The choice of administration route profoundly impacts the pharmacokinetic and pharmacodynamic profile of a compound.[5][6] The optimal route depends on the experimental objective.
| Administration Route | Typical Volume (Adult Mouse) | Needle Gauge | Absorption Rate & Rationale |
| Intravenous (IV) | < 0.2 mL | 27-30G | Fastest. Bypasses absorption barriers, leading to 100% bioavailability. Ideal for pharmacokinetic studies and therapies requiring rapid peak plasma concentrations.[5][6] |
| Intraperitoneal (IP) | < 2.0 mL | 25-27G | Fast. Large surface area of the peritoneal cavity allows for rapid absorption, though it is subject to first-pass metabolism in the liver. A common and technically simpler alternative to IV.[5] |
| Subcutaneous (SC) | < 1.0 mL per site | 25-27G | Slower. Forms a depot under the skin, leading to slower, more sustained absorption. Useful for compounds requiring prolonged exposure or to reduce peak concentration-related toxicity.[5] |
| Oral (PO, Gavage) | < 1.0 mL | 20-22G (gavage needle) | Variable. Dependent on compound stability in the GI tract and ability to cross the intestinal wall. Necessary for testing oral bioavailability but often results in lower systemic exposure.[7] |
Part 2: Establishing a Dosing Regimen - A Phased Approach
Without established systemic dosage data, a phased approach is required to determine a safe and effective dose. The following workflow is standard practice in preclinical drug development.
Caption: NTS1 Receptor Signaling Pathway.
Interpreting Your Results:
-
From MTD: The observed toxicities may provide clues to the systemic effects of NTS1 activation. For example, since NTS1 is present in the gut, high doses might lead to gastrointestinal distress.
-
From PK: A short half-life may necessitate more frequent dosing or a different administration route (like SC) to maintain therapeutic concentrations in an efficacy study. Conversely, a long half-life might allow for less frequent dosing.
-
From Efficacy Studies: As a partial agonist, the dose-response curve for TC Ntr1 17 may plateau at a level below the maximum effect achievable with a full agonist. This can be a therapeutic advantage, potentially widening the therapeutic window and reducing the risk of overstimulation.
By following this structured, data-driven approach, researchers can confidently develop a robust and scientifically sound in vivo dosage protocol for TC Ntr1 17, paving the way for novel investigations into the therapeutic potential of modulating the neurotensin system.
References
-
Schulz J, Rohracker M, Stiebler M, et al. Comparative Evaluation of the Biodistribution Profiles of a Series of Nonpeptidic Neurotensin Receptor-1 Antagonists Reveals a Promising Candidate for Theranostic Applications. Journal of Nuclear Medicine. 2016;57(7):1120-1123. [Link]
-
Schulz J, Rohracker M, Stiebler M, et al. Comparative Evaluation of the Biodistribution Profiles of a Series of Nonpeptidic Neurotensin Receptor-1 Antagonists Reveals a P. Journal of Nuclear Medicine. Published online March 3, 2016. [Link]
-
University of Wisconsin-Milwaukee. Routes and Volumes of Administration in Mice. UWM. [Link]
-
Gautier-Sauvigné S, Gangarossa G, D’Addario C, et al. Neurotensin induces hypothermia by activating both neuronal neurotensin receptor 1 and astrocytic neurotensin receptor 2 in the median preoptic nucleus. eLife. 2021;10:e69512. [Link]
-
Schulz J, Rohracker M, Stiebler M, et al. Comparative Evaluation of the Biodistribution Profiles of a Series of Nonpeptidic Neurotensin Receptor-1 Antagonists Reveals a. Journal of Nuclear Medicine. 2016;57(7):1120-1123. [Link]
-
Schulz J, Rohracker M, Stiebler M, et al. Comparative Evaluation of the Biodistribution Profiles of a Series of Nonpeptidic Neurotensin Receptor-1 Antagonists Reveals a Promising Candidate for Theranostic Applications. PubMed. [Link]
-
Tschumi CW, Lutas A, Walton-Raab M, et al. Neurotensin receptor 1-biased ligand attenuates neurotensin-mediated excitation of ventral tegmental area dopamine neurons and dopamine release in the nucleus accumbens. Neuropsychopharmacology. 2023;48(6):956-966. [Link]
-
Feleke E, Villano JS. Manual Restraint and Common Compound Administration Routes in Mice and Rats. JoVE. 2012;(67):e2771. [Link]
-
Lears KA, Ferdani CW, Liang K, et al. Investigation of the Biological Impact of Charge Distribution on a NTR1-Targeted Peptide. Molecular Pharmaceutics. 2019;16(5):2094-2104. [Link]
-
Hanson LR, Fine JM, Svitak AL, Faltesek KA. Intranasal Administration of CNS Therapeutics to Awake Mice. JoVE. 2013;(74):e50142. [Link]
-
TransCure bioServices. How to Administer a Substance to a Mouse? [Link]
-
Turner PV, Brabb T, Pekow C, Vasbinder MA. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS. 2011;50(5):600-613. [Link]
-
MuriGenics. Toxicology. [Link]
-
PaeKim S, da Silva AF, Coimbra NC, de Freitas RL. novel agonist of α β * neuronal nicotinic receptor with antinociceptive efficacy in rodent models of acute and chronic pain. Journal of Pain Research. 2017;10:1749-1757. [Link]
-
Egorin MJ, Lagattuta TF, Hamburger DR, et al. Pharmacokinetics, tissue distribution, and metabolism of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (NSC 707545) in CD2F1 mice and Fischer 344 rats. Cancer Chemotherapy and Pharmacology. 2002;49(1):7-19. [Link]
-
Schulz J, Nock BA, Unternehmensgruppe, et al. Proof of Therapeutic Efficacy of a 177Lu-Labeled Neurotensin Receptor 1 Antagonist in a Colon Carcinoma Xenograft Model. Journal of Nuclear Medicine. 2017;58(10):1625-1631. [Link]
-
de Blois E, de Zanger R, van den Berg R, et al. DNA-PKcs inhibitors sensitize neuroendocrine tumor cells to peptide receptor radionuclide therapy in vitro and in vivo. Theranostics. 2023;13(10):3239-3254. [Link]
-
Li Y, Li M, Zhang Y, et al. Ustilaginoidin D Induces Acute Toxicity and Hepatotoxicity in Mice. Toxins. 2024;16(5):221. [Link]
-
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US); 2007. [Link]
-
Zhang T, Wang W, Xu Y, et al. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis. Molecules. 2022;27(13):4278. [Link]
-
Tapper B, Kett V, Popay A, Fletcher S, Johnson R. Toxicity Studies of Chanoclavine in Mice. Toxins. 2019;11(5):256. [Link]
Sources
- 1. Comparative Evaluation of the Biodistribution Profiles of a Series of Nonpeptidic Neurotensin Receptor-1 Antagonists Reveals a Promising Candidate for Theranostic Applications | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Neurotensin induces hypothermia by activating both neuronal neurotensin receptor 1 and astrocytic neurotensin receptor 2 in the median preoptic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cea.unizar.es [cea.unizar.es]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Application Note: A Comprehensive Protocol for Characterizing TC Ntr1 17 Activity at the Neurotensin Receptor 1 Using a Calcium Mobilization Assay
Abstract
This guide provides a detailed methodology for quantifying the activity of TC Ntr1 17, a selective partial agonist of the Neurotensin Receptor 1 (NTSR1), through a cell-based calcium mobilization assay. NTSR1, a Class A G protein-coupled receptor (GPCR), is a significant target in neuroscience and oncology research.[1][2] Its activation by endogenous ligands or synthetic modulators typically leads to the coupling of Gαq/11 proteins, initiating a signaling cascade that results in the release of intracellular calcium stores.[2][3] This protocol leverages this mechanism, using a fluorescent calcium indicator to measure receptor activation in real-time. We offer a step-by-step workflow, from cell culture and reagent preparation to data acquisition and analysis, explaining the scientific rationale behind each critical step. This document is intended for researchers, scientists, and drug development professionals seeking a robust and validated method to study NTSR1 pharmacology.
Scientific Background and Principles
The Neurotensin Receptor 1 (NTSR1) Signaling Pathway
The Neurotensin Receptor 1 (NTSR1) is a 7-transmembrane receptor that plays a crucial role in numerous physiological processes, including pain perception, temperature regulation, and intestinal motility.[4] The primary signaling pathway activated upon agonist binding to NTSR1 involves the heterotrimeric G protein Gαq.[2][5]
The sequence of events is as follows:
-
Agonist Binding: An agonist, such as the endogenous neurotensin or a synthetic compound like TC Ntr1 17, binds to the extracellular domain of NTSR1.
-
Conformational Change & G Protein Activation: This binding induces a conformational change in the receptor, which acts as a Guanine Nucleotide Exchange Factor (GEF). It catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.[6][7]
-
Effector Activation: The activated Gαq-GTP subunit dissociates and activates the enzyme Phospholipase C-β (PLCβ).[8][9]
-
Second Messenger Production: PLCβ cleaves the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG).[8][10]
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors, which are ligand-gated Ca2+ channels on the membrane of the endoplasmic reticulum (ER). This binding triggers the rapid release of stored Ca2+ from the ER into the cytoplasm, a phenomenon referred to as calcium mobilization or calcium flux.[5][8]
This transient increase in cytosolic calcium concentration is a direct and measurable indicator of NTSR1 activation via the Gq pathway.
Principle of the Fluo-4 Calcium Mobilization Assay
This protocol utilizes a fluorescent indicator-based assay, which is a widely adopted method for monitoring GPCR activation.[11] We recommend using a Fluo-4 No Wash (NW) kit.
Mechanism of Action:
-
Dye Loading: The cells are incubated with Fluo-4 acetoxymethyl (AM), a cell-permeant version of the dye. The AM ester group renders the molecule lipophilic, allowing it to passively cross the cell membrane.[12][13]
-
Intracellular Trapping: Once inside the cell, non-specific cytosolic esterases cleave the AM ester groups. This reveals a negatively charged Fluo-4 molecule that is no longer membrane-permeant and is effectively trapped in the cytoplasm.[5][14]
-
Calcium-Dependent Fluorescence: In the resting state (low cytosolic Ca2+), Fluo-4 exhibits minimal fluorescence. Upon receptor activation and the subsequent release of Ca2+ from the ER, the dye binds to the free calcium ions. This binding causes a significant enhancement of its fluorescence upon excitation at ~490 nm, with emission measured at ~525 nm.[12][13][15]
The intensity of the fluorescent signal is directly proportional to the concentration of intracellular free calcium, providing a robust and quantifiable readout of receptor activity.[16]
Materials and Reagents
| Reagent | Recommended Source | Purpose |
| NTSR1-expressing cells | e.g., CHO-K1 or HEK293 cells stably expressing human NTSR1 | Biological system for the assay. CHO-K1 cells are a common host for GPCR assays.[3][17][18] |
| Parental (untransfected) cells | CHO-K1 or HEK293 | Negative control to check for off-target compound effects.[14] |
| Cell Culture Medium | Ham's F-12K or DMEM/F-12 | For cell growth and maintenance.[19] |
| Fetal Bovine Serum (FBS) | Qualified | Supplement for cell culture medium. |
| Selection Antibiotic | e.g., G418, Puromycin | To maintain stable expression of NTSR1. |
| TC Ntr1 17 | Tocris Bioscience | Test compound (partial agonist). |
| Neurotensin (8-13) | e.g., Tocris, Sigma-Aldrich | Positive control (full agonist).[3] |
| Fluo-4 No Wash Calcium Assay Kit | e.g., Sigma-Aldrich, Abcam, AAT Bioquest | Contains Fluo-4 AM dye and assay buffers.[12][13][15] |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, cell culture grade | Solvent for compounds and Fluo-4 AM. |
| Assay Plates | 96- or 384-well, black wall, clear bottom | Minimizes well-to-well crosstalk and background fluorescence. |
| Instrumentation | Fluorescence Plate Reader | e.g., FlexStation, FLIPR, or similar, with liquid handling capabilities and appropriate filters (Ex/Em ≈ 490/525 nm).[14][20] |
Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats.
Cell Culture and Plating
-
Culture Maintenance: Culture the NTSR1-expressing cells and the parental control cells in their recommended growth medium containing FBS and the appropriate selection antibiotic. Maintain the cells in a 37°C, 5% CO2 incubator.
-
Cell Seeding: The day before the assay, harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in fresh growth medium and perform a cell count.
-
Plating: Seed the cells into a 96-well black-walled, clear-bottom plate at a density that will yield a 90-100% confluent monolayer on the day of the assay.
| Plate Format | Recommended Seeding Density (cells/well) | Volume per Well |
| 96-well | 40,000 – 80,000 | 100 µL |
| 384-well | 10,000 – 20,000 | 25 µL |
| Table based on data from multiple assay kits.[12][15] |
-
Incubation: Incubate the plate overnight at 37°C with 5% CO2.
Scientist's Note (Expertise): Plating a consistent number of cells is critical for assay reproducibility. An overly confluent monolayer can lead to a dampened signal, while a sparse culture may yield a weak and variable response. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your specific cell line.
Preparation of Reagents and Compounds
-
Fluo-4 AM Stock Solution: Prepare the Fluo-4 AM stock solution according to the manufacturer's instructions, typically by dissolving the lyophilized powder in DMSO.[13][15] Store aliquots at -20°C, protected from light.
-
Assay Buffer: Prepare the 1X Assay Buffer provided in the kit. This is usually Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and may contain a surfactant like Pluronic F-127 to aid dye solubilization.[12][13]
-
Dye Loading Solution: Immediately before use, dilute the Fluo-4 AM stock solution into the 1X Assay Buffer to the final working concentration as specified by the kit manufacturer.[12][15]
-
Compound Plates: Prepare a separate "compound plate" containing serial dilutions of TC Ntr1 17 and the positive control (Neurotensin).
-
Prepare a 2X final concentration of each compound dilution in 1X Assay Buffer.
-
Include wells with Assay Buffer only (vehicle control) and a known NTSR1 antagonist (optional, for inhibition assays).
-
Scientist's Note (Trustworthiness): The use of a full agonist like Neurotensin as a positive control is essential. It validates that the cells are healthy, the receptor is expressed and functional, and the assay is performing as expected. The response to the test compound should be benchmarked against this positive control.
Assay Workflow
-
Dye Loading: Aspirate the growth medium from the cell plate. Immediately add 100 µL of the prepared Dye Loading Solution to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[12][13]
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument parameters: Excitation ~490 nm, Emission ~525 nm.
-
Program the instrument to first establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's liquid handler should then add 100 µL from the compound plate to the corresponding wells of the cell plate.
-
Immediately following compound addition, continue to record the fluorescence intensity every 1-2 seconds for a total of 120-180 seconds.
-
Data Analysis and Interpretation
-
Response Calculation: The response is typically calculated as the maximum fluorescence intensity post-compound addition minus the average baseline fluorescence.
-
Normalization: Normalize the data to the vehicle control (0% activation) and the maximum response of the full agonist, Neurotensin (100% activation).
-
Dose-Response Curve: Plot the normalized response against the logarithm of the compound concentration.
-
EC50 Determination: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value. The EC50 is the concentration of the agonist that produces 50% of the maximal response.
-
Partial Agonism: As TC Ntr1 17 is a partial agonist, its maximum response (Emax) will be lower than that of the full agonist, Neurotensin. The Emax value should be reported as a percentage of the Neurotensin response.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No response to positive control | Poor cell health; Low receptor expression; Incorrect buffer/reagent preparation. | Verify cell viability; Confirm receptor expression (e.g., via qPCR or Western blot); Prepare fresh reagents and buffers. |
| High background fluorescence | Autofluorescent compounds; Dye precipitation; Cell death. | Run a compound-only plate to check for autofluorescence; Ensure complete solubilization of Fluo-4 AM; Check cell viability post-assay. |
| High well-to-well variability | Inconsistent cell seeding; Incomplete dye loading; Pipetting errors. | Optimize cell seeding protocol; Ensure uniform temperature during dye incubation; Use calibrated and automated pipetting where possible. |
| Signal fades quickly | Photobleaching; Dye leakage. | Reduce excitation light intensity or exposure time; Consider using an assay buffer containing probenecid to inhibit organic anion transporters that can extrude the dye.[16][21] |
References
-
Bousson, M., et al. (2017). The signaling signature of the neurotensin type 1 receptor with endogenous ligands. PLoS ONE. [Link]
-
Scolari, V. (2020). Identifying neurotensin receptor 1-expressing cells and determining the molecular requirements of neurotensin receptor 1 signaling. University of Minnesota Digital Conservancy. [Link]
-
Sarma, K., & Meda, K. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
-
Wu, Z., et al. (2013). Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy. Frontiers in Endocrinology. [Link]
-
Kunapuli, P., et al. (2008). A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists. ASSAY and Drug Development Technologies. [Link]
-
BRS3 Gq Stable Cell Line Calcium Signaling Assay (CHO-K1). DiscoverX. [Link]
-
Ca2+ Mobilization Assay. Creative Bioarray. [Link]
-
Neurotensin receptor 1. Wikipedia. [Link]
-
Inoue, A., et al. (2019). Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells. Journal of Biological Chemistry. [Link]
-
Tepikin, A. V., et al. (2024). Agonist-Induced Ca2+ Signaling in HEK-293-Derived Cells Expressing a Single IP3 Receptor Isoform. International Journal of Molecular Sciences. [Link]
-
Pick, F., et al. (2022). Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line. Frontiers in Physiology. [Link]
-
Pick, F., et al. (2022). Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line. Frontiers in Physiology. [Link]
-
Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Molecular Devices. [Link]
-
Schematic diagram of G-protein-coupled receptor (GPCR) signaling pathways. ResearchGate. [Link]
-
Egloff, P., et al. (2014). Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli. PNAS. [Link]
-
Costa, T., et al. (2006). Expression of a G Protein-coupled Receptor (GPCR) Leads to Attenuation of Signaling by Other GPCRs. Journal of Biological Chemistry. [Link]
-
De Wachter, E., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. [Link]
-
Ruzza, C., et al. (2017). Calcium mobilization assay performed in HEK293 cells expressing the mouse NPSR receptor. ResearchGate. [Link]
-
GPCR CHO-K1 Growth Media. Neuromics. [Link]
-
Zhang, R., & Xie, X. (2017). An overview of Ca 2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. [Link]
-
CHO-K1-CXCR5/Gα15-Stable Cell Line. Creative Bioarray. [Link]
-
CHO-K1/CRE/Luciferase Parental Cell Line. GenScript. [Link]
-
Signal Transduction Pathways: G-Proteins and GPCR. The Medical Biochemistry Page. [Link]
-
NTSR1 neurotensin receptor 1 [Homo sapiens (human)]. NCBI Gene. [Link]
-
G protein-coupled receptor. Wikipedia. [Link]
-
G-protein Coupled Receptors (GPCRs). Biology LibreTexts. [Link]
-
Cong, M., et al. (2012). A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. Journal of Biomolecular Screening. [Link]
-
Design of allosteric modulators that change GPCR G protein subtype selectivity. (2022). bioRxiv. [Link]
-
T Cell Calcium Mobilization Study (Flow Cytometry). (2015). Bio-protocol. [Link]
-
Gaffen, S. L. (2018). Interleukin 17 receptor-based signaling and implications for disease. Nature Immunology. [Link]
-
Okashah, N., et al. (2017). Calcium Dependent Ligand Binding and G-protein Signaling of Family B GPCR Parathyroid Hormone 1 Receptor Purified in Nanodiscs. Scientific Reports. [Link]
-
G-Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer. (2019). MDPI. [Link]
-
Gaffen, S. L. (2008). Structure and signalling in the IL-17 receptor superfamily. Nature Reviews Immunology. [Link]
-
IL-17 signaling pathway. CUSABIO. [Link]
Sources
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
- 3. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. G-Proteins GPCR: Understanding Their Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.abcam.com [content.abcam.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. BRS3 Gq Stable Cell Line Calcium Signaling Assay (CHO-K1) [discoverx.com]
- 18. Expression of a G Protein-coupled Receptor (GPCR) Leads to Attenuation of Signaling by Other GPCRs: EXPERIMENTAL EVIDENCE FOR A SPONTANEOUS GPCR CONSTITUTIVE INACTIVE FORM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GPCR CHO-K1 Growth Media [neuromics.com]
- 20. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 21. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining Dose-Response Curves for the NTS1 Partial Agonist TC Ntr1 17
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed framework for establishing optimal concentration ranges of TC Ntr1 17, a selective non-peptide partial agonist of the Neurotensin Receptor 1 (NTR1/NTS1), for the generation of robust dose-response curves. We delve into the molecular pharmacology of NTR1, outlining its primary signaling cascades and providing validated, step-by-step protocols for key functional assays, including calcium mobilization and ERK phosphorylation. This document is designed to equip researchers with the scientific rationale and practical methodologies required to accurately characterize the potency and efficacy of TC Ntr1 17 in relevant cellular contexts.
Introduction: Understanding TC Ntr1 17 and its Target, the Neurotensin Receptor 1 (NTR1)
TC Ntr1 17 is a potent and selective non-peptide partial agonist for the Neurotensin Receptor 1 (NTR1), also known as NTS1.[1][2] NTR1 is a high-affinity G protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathophysiological processes, including neurotransmission, gastrointestinal function, and the progression of certain cancers.[2][3][4] The endogenous ligand for NTR1 is the 13-amino acid neuropeptide, neurotensin.[2]
Upon agonist binding, NTR1 undergoes a conformational change, leading to the activation of heterotrimeric G proteins and subsequent downstream signaling cascades.[4] As a partial agonist, TC Ntr1 17 binds to and activates NTR1, but with a lower maximal effect (Emax) compared to the full endogenous agonist, neurotensin. Published data indicates that TC Ntr1 17 has an EC50 of less than 15.6 nM and an Emax of 63% relative to the neurotensin response in a calcium mobilization assay.[1][4][5] Its selectivity for NTR1 over NTR2 and GPR35 is reported to be over 50-fold.[1][5]
The primary signaling pathway activated by NTR1 is through its coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] This increase in intracellular calcium is a robust and readily measurable indicator of NTR1 activation.
Beyond the canonical Gq pathway, NTR1 activation can also stimulate other important signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) cascade and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[6] These pathways are crucial for regulating cellular processes such as proliferation, differentiation, and survival. Therefore, monitoring the phosphorylation of key proteins like ERK1/2 provides another valuable readout for NTR1 activity.
This application note will provide detailed protocols for two key functional assays to determine the dose-response of TC Ntr1 17: a calcium mobilization assay and an ERK phosphorylation assay.
NTR1 Signaling Pathway
The diagram below illustrates the primary signaling cascades initiated by the activation of NTR1 upon binding of an agonist like TC Ntr1 17.
Caption: NTR1 Signaling Cascade upon Agonist Binding.
Experimental Design for Dose-Response Curves
A dose-response experiment aims to determine the relationship between the concentration of a compound and the magnitude of the biological response. The resulting sigmoidal curve is characterized by two key parameters:
-
EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible response. It is a measure of the compound's potency.
-
Emax (Maximum effect): The maximum response achievable with the compound. It is a measure of the compound's efficacy.
To generate a reliable dose-response curve, it is crucial to select an appropriate range of concentrations. A common practice is to use a semi-logarithmic dilution series, typically spanning several orders of magnitude.
Recommended Cell Lines
The choice of cell line is critical for a successful experiment. The selected cells must endogenously express NTR1 at a sufficient level to produce a measurable response. Several human cancer cell lines have been reported to express NTR1, including:
| Cell Line | Cancer Type | Key Characteristics |
| HT-29 | Colon Adenocarcinoma | High NTR1 expression, commonly used for NTR1 studies.[3] |
| HCT116 | Colorectal Carcinoma | Expresses NTR1.[6] |
| PC-3 | Prostate Cancer | High NTR1 expression.[3] |
| HepG2 | Hepatocellular Carcinoma | Expresses NTR1.[5] |
Note: It is always recommended to verify NTR1 expression in your chosen cell line using techniques such as qPCR, Western blot, or flow cytometry before initiating dose-response experiments.
Preparation of TC Ntr1 17 Stock Solutions
TC Ntr1 17 is soluble in DMSO at concentrations up to 100 mM. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparing a 10 mM Stock Solution:
-
Molecular Weight of TC Ntr1 17: 522.98 g/mol
-
To prepare 1 mL of a 10 mM stock solution, dissolve 5.23 mg of TC Ntr1 17 in 1 mL of high-purity DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes (e.g., 20 µL) and store at -80°C.
Recommended Concentration Range for TC Ntr1 17
Based on the reported EC50 of <15.6 nM, the following concentration ranges are recommended for generating a full dose-response curve:
-
Initial Range-Finding Experiment: To quickly determine the dynamic range of the assay, a broad concentration range with fewer points can be used. For example, 7 concentrations with 1-log dilutions (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 100 pM, 10 pM, 1 pM).
-
Definitive Dose-Response Curve: For accurate EC50 determination, a narrower range with more data points around the expected EC50 is recommended. A 10 to 12-point curve with 1:3 or 1:5 serial dilutions is ideal.
Suggested Concentration Range for a 10-point Dose-Response Curve (starting from 1 µM):
| Concentration (nM) |
| 1000 |
| 300 |
| 100 |
| 30 |
| 10 |
| 3 |
| 1 |
| 0.3 |
| 0.1 |
| 0 (Vehicle Control) |
Important Consideration: The final concentration of DMSO in the assay should be kept constant across all wells (including the vehicle control) and should typically not exceed 0.5% to avoid solvent-induced cellular toxicity.
Protocol: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following NTR1 activation. It is a rapid and robust method for assessing Gq-coupled GPCR activity. Commercially available no-wash calcium flux assay kits (e.g., using Fluo-8 or similar dyes) are highly recommended for their simplicity and high-throughput compatibility.
Materials
-
NTR1-expressing cells (e.g., HT-29)
-
Black, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
TC Ntr1 17 stock solution (10 mM in DMSO)
-
Neurotensin (as a positive control)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Experimental Workflow
Caption: Workflow for the Calcium Mobilization Assay.
Step-by-Step Protocol
-
Cell Plating:
-
The day before the assay, seed NTR1-expressing cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Aspirate the cell culture medium from the wells and add the dye-loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Plate Preparation:
-
During the dye incubation, prepare a separate plate with the serial dilutions of TC Ntr1 17 in assay buffer. Typically, these are prepared at a concentration 4-5 times higher than the final desired concentration to account for dilution upon injection.
-
Include wells with neurotensin as a positive control and assay buffer with DMSO as a vehicle control.
-
-
Assay Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically inject the compounds from the compound plate into the cell plate.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis
-
The response is typically quantified as the change in fluorescence intensity (ΔF) from baseline or as a ratio of the peak fluorescence to the baseline fluorescence (F/F0).
-
Plot the response against the logarithm of the TC Ntr1 17 concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with a variable slope) to determine the EC50 and Emax values.
Protocol: ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2 at Thr202/Tyr204, a key downstream event in the NTR1 signaling cascade. This can be performed using various methods, including Western blotting, ELISA, or homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) assays. The following protocol outlines a general procedure adaptable to an ELISA-based format.
Materials
-
NTR1-expressing cells (e.g., PC-3)
-
96-well cell culture plates
-
Serum-free cell culture medium
-
TC Ntr1 17 stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 ELISA kit
-
Plate reader capable of measuring absorbance or fluorescence, depending on the kit.
Experimental Workflow
Caption: Workflow for the ERK1/2 Phosphorylation Assay.
Step-by-Step Protocol
-
Cell Plating and Serum Starvation:
-
Seed cells into 96-well plates and grow to 80-90% confluency.
-
To reduce basal ERK phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 4-16 hours prior to the experiment.
-
-
Compound Stimulation:
-
Prepare serial dilutions of TC Ntr1 17 in serum-free medium.
-
Aspirate the serum-free medium from the cells and add the compound dilutions.
-
Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. The optimal stimulation time should be determined empirically.
-
-
Cell Lysis:
-
After stimulation, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes with gentle agitation.
-
-
ELISA Procedure:
-
Perform the phospho-ERK1/2 and total ERK1/2 ELISAs according to the manufacturer's protocol. This typically involves adding the cell lysates to antibody-coated plates, followed by incubation with detection antibodies and a substrate.
-
Data Analysis
-
Normalize the phospho-ERK signal to the total ERK signal for each well to account for variations in cell number.
-
Plot the normalized phospho-ERK signal against the logarithm of the TC Ntr1 17 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, incorporate the following controls and validation steps into your experimental design:
-
Positive Control: Use a known NTR1 agonist, such as neurotensin, to confirm that the cells are responsive and the assay is performing as expected.
-
Negative/Vehicle Control: Include a control group treated with the vehicle (e.g., DMSO in assay buffer) at the same final concentration used for the compound dilutions. This helps to determine the baseline response and control for any effects of the solvent.
-
Assay Validation: For new assay setups, it is advisable to determine the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.
-
Reproducibility: Perform experiments on multiple days with different cell passages to ensure the reproducibility of the results.
Conclusion
This application note provides a comprehensive guide for determining the concentration range and generating dose-response curves for the NTR1 partial agonist TC Ntr1 17. By understanding the underlying biology of the NTR1 signaling pathway and following the detailed protocols for calcium mobilization and ERK phosphorylation assays, researchers can accurately characterize the pharmacological properties of this compound. The provided recommendations for experimental design, data analysis, and validation will help ensure the generation of high-quality, reproducible data for drug discovery and basic research applications.
References
-
BioAssay Systems. (n.d.). ERK Phoshorylation Assay Kit. Retrieved from [Link]
-
Gandon, L., et al. (2019). Neurotensin Receptor-1 Expression in Human Prostate Cancer: A Pilot Study on Primary Tumors and Lymph Node Metastases. Cancers, 11(4), 522. [Link]
-
Wang, X., et al. (2010). Suppression of Neurotensin Receptor Type 1 Expression and Function by Histone Deacetylase Inhibitors in Human Colorectal Cancers. Molecular Cancer Therapeutics, 9(9), 2468-2478. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
GeneCards. (2026, January 15). NTSR1 Gene. Retrieved from [Link]
-
Li, J., et al. (2016). NTS/NTR1 co-expression enhances epithelial-to-mesenchymal transition and promotes tumor metastasis by activating the Wnt/β-catenin signaling pathway in hepatocellular carcinoma. Oncotarget, 7(44), 71633-71646. [Link]
-
Wikipedia. (n.d.). Neurotensin receptor 1. Retrieved from [Link]
-
Assay Guidance Manual. (2012, May 1). Phospho-ERK Assays. National Center for Biotechnology Information. [Link]
-
FUJIFILM Cellular Dynamics. (n.d.). Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. Retrieved from [Link]
-
Molecular Devices. (n.d.). Cell-based measurement of ERK1/2 phosphorylation with THUNDER TR-FRET assay. Retrieved from [Link]
-
Bio-Techne. (n.d.). TC NTR1 17. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Calcium Flux Protocol. Retrieved from [Link]
-
Popp, S., et al. (2020). High-Affinity and Proteolytically Stable Peptidic Fluorescent NTS1R Ligands. Molecules, 25(21), 5092. [Link]
-
Koon, H. W., et al. (2007). Insulin-like Growth Factor-1 Receptor Transactivation Modulates the Inflammatory and Proliferative Responses of Neurotensin in Human Colonic Epithelial Cells. The Journal of Biological Chemistry, 282(30), 21607-21617. [Link]
-
Egloff, P., et al. (2014). Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli. Proceedings of the National Academy of Sciences, 111(6), E655-E662. [Link]
-
Egloff, P., et al. (2014). Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli. Proceedings of the National Academy of Sciences of the United States of America, 111(6), E655–E662. [Link]
-
Pintana, H., et al. (2020). Neurotensin receptor 1 agonist provides neuroprotection in pre-diabetic rats. Journal of Endocrinology, 247(3), 225-237. [Link]
Sources
- 1. abmole.com [abmole.com]
- 2. genecards.org [genecards.org]
- 3. Neurotensin Receptor-1 Expression in Human Prostate Cancer: A Pilot Study on Primary Tumors and Lymph Node Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotensin receptor 1 - Wikipedia [en.wikipedia.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of Neurotensin Receptor Type 1 Expression and Function by Histone Deacetylase Inhibitors in Human Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Handling, Storage, and Assay Implementation for TC NTR1 17
Target Audience: Research Scientists, Pharmacologists, and Assay Development Engineers Content Focus: Best practices for solid-state and solution-phase management of TC NTR1 17, coupled with in vitro functional assay protocols.
Pharmacological Context & Mechanism of Action
Neurotensin receptor 1 (NTS1) is a primary G-protein-coupled receptor (GPCR) that mediates the central and peripheral effects of the endogenous tridecapeptide, neurotensin. NTS1 is heavily implicated in oncology (particularly breast, colon, and prostate cancers) as well as the modulation of dopaminergic transmission and appetite regulation 1.
TC NTR1 17 is a highly selective, non-peptide NTS1 partial agonist. Unlike the endogenous peptide, which is subject to rapid proteolytic degradation, the synthetic small-molecule scaffold of TC NTR1 17 provides extended stability for in vitro and in vivo pharmacokinetic profiling. Upon binding NTS1, it stimulates the Gαq/11 signaling axis, leading to the activation of Phospholipase C (PLC), generation of inositol triphosphate (IP3), and subsequent intracellular calcium (Ca²⁺) mobilization 2.
Figure 1: Mechanism of NTS1 activation by TC NTR1 17 and downstream intracellular Ca2+ release.
Physicochemical Profile and Quantitative Data
Understanding the chemical profile is critical for deciding between organic or aqueous reconstitution parameters. The L-leucine moiety present in the structure provides a distinct advantage for aqueous solubility under basic conditions 3.
| Property | Specification / Value |
| Chemical Name | N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine |
| Molecular Weight | 522.98 g/mol |
| Molecular Formula | C₂₇H₂₇ClN₄O₅ |
| CAS Number | 1146757-96-1 |
| Target Profile | Selective NTS1 partial agonist (Selectivity >50-fold over NTS2 & GPR35) |
| Pharmacodynamics | EC₅₀ < 15.6 nM; Emax = 63% (Ca²⁺ mobilization assay) |
Solvent Tolerances and Maximum Concentrations
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) |
| DMSO | 52.3 | 100 |
| 1 eq. NaOH (Aqueous) | 26.15 | 50 |
Best Practices for Handling and Storage
To ensure the integrity of your dose-response curves and avoid batch-to-batch variability, adherence to strict storage causality is required.
Solid State (Powder) Storage
As a lyophilized solid, TC NTR1 17 should be stored desiccated. While short-term storage at +4°C (up to 2 years) is generally acceptable, long-term storage should be maintained at -20°C for up to 3 years 4.
-
Causality: The molecule contains an amide bond bridging the pyrazole core and the L-leucine tail. Exposure to ambient atmospheric moisture combined with fluctuating room temperatures can induce slow hydrolytic cleavage over time. Using a desiccator minimizes ambient humidity exposure.
Solution State Management
Reconstitution necessitates distinct protocols depending on whether the downstream application can tolerate organic solvents.
-
DMSO Reconstitution: Recommended for highly concentrated stock solutions (up to 100 mM). DMSO is amphiphilic and easily solvates the lipophilic quinoline and pyrazole rings 3.
-
Aqueous Reconstitution (1 eq. NaOH): Ideal for in vivo studies or heavily sensitive cell lines where DMSO toxicity is a concern.
-
Causality: The L-leucine tail possesses a terminal free carboxylic acid. By applying exactly 1 molar equivalent of NaOH relative to the compound mass, the base deprotonates the carboxylic acid to form a highly water-soluble sodium salt.
-
Critical Solution Storage Rules:
-
Aliquot Immediately: Upon solvation, divide the stock into single-use vials.
-
Temperature: Store at -80°C (up to 6 months) or -20°C (up to 1 month) 4.
-
Avoid Freeze-Thaw: Repeated thermal cycling drives microscopic precipitation. Even minor localized precipitation drastically lowers the active soluble concentration, resulting in artificially inflated EC₅₀ readouts during functional screening.
Figure 2: Workflow for TC NTR1 17 reconstitution, dilution, and FLIPR assay plate preparation.
In Vitro Experimental Protocol: Intracellular Calcium Mobilization
Because TC NTR1 17 acts as an NTS1 partial agonist, its activity is quantified by measuring the transient release of intracellular Ca²⁺ via the Gq signaling pathway. The following protocol outlines a standard High-Throughput Fluorescence Imaging Plate Reader (FLIPR) methodology.
Required Materials
-
CHO-K1 cells stably expressing human NTS1 (hNTS1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: 1X HBSS, 20 mM HEPES, pH 7.4
-
Probenecid (Prepared fresh)
-
TC NTR1 17 stock solution (10 mM in DMSO)
Step-by-Step Methodology
Phase 1: Cell Preparation and Plating
-
Harvest stably transfected hNTS1 CHO-K1 cells and resuspend in growth medium.
-
Seed the cells at a density of 20,000–30,000 cells/well into a 384-well black, clear-bottom plate.
-
Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow cellular adherence and optimal receptor expression.
Phase 2: Dye Loading
-
Prepare the Dye Loading Buffer by adding Fluo-4 AM (final concentration 2 µM) and Probenecid (final concentration 2.5 mM) to the Assay Buffer.
-
Expertise Insight (Causality): Probenecid is a critical organic anion transporter inhibitor. Its inclusion prevents the cell from actively pumping the cleaved fluorescent dye back out into the extracellular matrix, ensuring a high signal-to-noise ratio.
-
-
Remove the growth medium from the 384-well plate and add 20 µL/well of the Dye Loading Buffer.
-
Incubate for 45–60 minutes at 37°C in the dark.
Phase 3: Compound Dilution
-
Thaw a single-use aliquot of TC NTR1 17 (10 mM).
-
Prepare a 10-point serial dilution (e.g., 3-fold steps) in Assay Buffer.
-
Expertise Insight (Causality): Ensure the final DMSO concentration across all wells (including negative controls) remains perfectly constant, strictly ≤ 0.1%. Higher DMSO concentrations can perturb cell membrane dynamics, artificially triggering calcium leakage and skewing basal fluorescence.
-
Phase 4: Assay Execution
-
Transfer the dye-loaded cell plate and the compound dilution plate to the FLIPR instrument.
-
Configure the instrument to read baseline fluorescence for 10 seconds.
-
Automatically dispense 10 µL of the TC NTR1 17 dilutions into the corresponding wells.
-
Record the kinetic fluorescence response for an additional 120–180 seconds.
-
Data Analysis: Export the Peak-minus-Basal relative fluorescence units (RFU). Plot the log[Concentration] vs. RFU using a 4-parameter logistic non-linear regression model to derive the EC₅₀ and Emax. Expect an EC₅₀ of < 15.6 nM.
References
- Source: National Center for Biotechnology Information (NCBI)
- Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy Source: Frontiers in Endocrinology URL
- TC NTR1 17 | Neurotensin Receptors Source: Tocris Bioscience URL
- TC NTR1 17 | CAS 1146757-96-1 Source: AbMole BioScience URL
Sources
- 1. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
- 3. TC NTR1 17 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 4. abmole.com [abmole.com]
Troubleshooting & Optimization
TC Ntr1 17 precipitation in aqueous buffer solutions
Technical Support Center: Troubleshooting TC NTR1 17 Precipitation in Aqueous Buffer Solutions
As a Senior Application Scientist, I frequently work with researchers investigating the neurotensin receptor 1 (NTS1) using the selective partial agonist TC NTR1 17 (also known as RTI-3a). A recurring bottleneck in both in vitro Ca²⁺ mobilization assays and in vivo electrophysiology is the abrupt precipitation of this compound when introduced into aqueous buffer solutions[1].
This technical guide synthesizes the chemical mechanics behind TC NTR1 17’s solubility behavior with field-proven, self-validating protocols to ensure your assays yield reliable, reproducible signaling data.
The Molecular Mechanics of Precipitation
To resolve precipitation issues, we must first address the causality of the behavior by looking at the compound's structure. TC NTR1 17 (MW: 522.98 g/mol ) consists of a highly lipophilic core (a chloroquinoline ring linked to a dimethoxyphenyl-pyrazole) and a single ionizable moiety derived from L-leucine.
When researchers dilute high-concentration organic stocks (e.g., 100 mM in DMSO) directly into physiological aqueous buffers like Artificial Cerebrospinal Fluid (ACSF) or Phosphate Buffered Saline (PBS), the sudden drop in the solvent’s dielectric constant forces the lipophilic core out of the solution—a phenomenon known as "solvent crashing." Furthermore, if the buffer pH drops below ~7.0, the L-leucine carboxylate group becomes fully protonated, stripping the molecule of its only hydrophilic interaction point and causing rapid micro-crystallization.
Quantitative Solubility Profiles
To assist with experimental design, baseline solubility limits are mapped below. Exceeding these thresholds in the absence of carrier proteins guarantees aggregation.
| Solvent Matrix | Max Concentration (mg/mL) | Max Concentration (mM) | Physicochemical State & Application Notes |
| Anhydrous DMSO | 52.3 | 100 | Highly stable organic stock. Requires heavy dilution (<0.1% final DMSO) to prevent cytotoxicity. |
| 1 eq. NaOH (Aqueous) | 26.15 | 50 | Deprotonates the L-leucine group to form a soluble sodium salt. Ideal for DMSO-sensitive electrophysiology. |
| ACSF / PBS (pH 7.4) | < 0.005 | < 0.01 | Extreme precipitation risk. Requires an intermediate dilution cascade and 0.1% BSA carrier. |
| Acidic Buffers (pH < 7.0) | Insoluble | Insoluble | Complete protonation of the carboxylate. Mandatory use of Pluronic F-127 or cyclodextrins. |
Decision Architecture for Assay Preparation
Decision workflow for avoiding TC NTR1 17 precipitation.
Self-Validating Protocol: Stable Aqueous Dilution
To achieve a stable 1 µM working concentration of TC NTR1 17 for cell-based or slice preparations[2], do not perform single-step dilutions. Use the following cascade, which employs thermal stabilization and carrier proteins to prevent kinetic trapping of precipitates.
Step 1: Primary Stock Preparation Weigh out precisely 5.23 mg of TC NTR1 17 and reconstitute in 100 µL of anhydrous DMSO to yield a 100 mM stock. Vortex vigorously for 2 minutes. The solution must be optically transparent.
Step 2: Intermediate Dilution (Critical) Causality: Direct injection of a 100 mM stock into an aqueous phase creates localized zones of supersaturation, triggering nucleation. Prepare a 1 mM intermediate stock by diluting 10 µL of the 100 mM stock into 990 µL of DMSO.
Step 3: Carrier Matrix Preparation Warm your target aqueous buffer (e.g., ACSF) to 37°C. Supplement the buffer with 0.1% (w/v) Bovine Serum Albumin (BSA). Causality: BSA contains native hydrophobic binding pockets that act as an aqueous "sink" for the non-polar chloroquinoline rings of TC NTR1 17, keeping the compound solubilized as it transitions out of the organic solvent.
Step 4: Final Injection While the warmed BSA-buffer is actively vortexing, slowly inject the 1 mM intermediate DMSO stock drop-by-drop to reach the final 1 µM assay concentration. Final DMSO concentration will safely sit at 0.1%.
Step 5: Empirical Validation
Causality: Micro-precipitates often escape the naked eye but will ruin GPCR binding kinetics[3].
Validate the solution by measuring absorbance at 600 nm via spectrophotometry. An
Functional Impact on the NTSR1 Cascade
Failure to properly solubilize TC NTR1 17 fundamentally disrupts downstream G-protein coupled cascades. Because TC NTR1 17 is a partial agonist (reaching ~63% of the endogenous neurotensin
NTSR1 signaling cascade showing the functional impact of aggregation.
Troubleshooting FAQs
Q: I diluted my 100 mM DMSO stock of TC NTR1 17 directly into my cold PBS buffer, and the solution turned cloudy. Can I save it by heating it up? A: Usually, no. Once the compound aggregates into crystalline micro-precipitates in an aqueous environment, the thermodynamic energy required to break those hydrophobic bonds exceeds what gentle heating can provide. You must discard the cloudy solution and re-prepare it using the warmed, step-wise dilution protocol outlined above. Never dilute directly into cold buffers.
Q: My patch-clamp electrophysiology setup is highly sensitive to DMSO-induced membrane artifacts. How can I deliver TC NTR1 17 without DMSO? A: You can completely bypass organic solvents by reconstituting the dry powder in 1 equivalent of NaOH (up to 50 mM). This basic environment deprotonates the L-leucine carboxylic acid group, converting TC NTR1 17 into a highly water-soluble sodium salt. Ensure your working bath buffer has sufficient buffering capacity (e.g., HEPES) to handle the micro-addition of the basic stock without shifting the overall extracellular pH.
Q: My Ca²⁺ mobilization assay shows an
Q: Can I lower the pH of my assay buffer to pH 6.0 to mimic a tumor microenvironment? A: Lowering the pH neutralizes the negative charge on the L-leucine moiety. At pH 6.0, the molecule becomes overwhelmingly hydrophobic and will crash out of standard aqueous solutions instantly. If acidic conditions are mandatory for your experimental design, you must encapsulate the compound. Pre-complexing TC NTR1 17 with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) will shield the lipophilic core and maintain solubility regardless of ambient pH.
References
-
Tabarean, I. V. (2020). Neurotensin induces hypothermia by activating both neuronal neurotensin receptor 1 and astrocytic neurotensin receptor 2 in the median preoptic nucleus. Neuropharmacology, 171, 108069. Available at:[Link]
-
Bumbak, F., et al. (2021). Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism. Science Advances, 7(35). Available at:[Link]
Sources
- 1. TC NTR1 17 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 2. Neurotensin induces hypothermia by activating both neuronal neurotensin receptor 1 and astrocytic neurotensin receptor 2 in the median preoptic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
Diagnostic FAQs: Understanding the Physicochemical Constraints
Welcome to the Advanced Formulation & Troubleshooting Support Center As a Senior Application Scientist, I understand that advancing non-peptide candidates like TC Ntr1 17 from in vitro assays to in vivo models is often bottlenecked by vehicle compatibility. TC Ntr1 17 is a highly selective neurotensin receptor 1 (NTS1) partial agonist[1]. While it exhibits exceptional potency (EC50 <15.6 nM)[1], its complex structure requires precise physicochemical handling to avoid catastrophic precipitation during physiological dilution.
This guide is engineered to provide self-validating, mechanistically grounded protocols for formulating TC Ntr1 17 into stable, biocompatible saline solutions for injection.
Q1: Why does TC Ntr1 17 immediately precipitate when I dilute my DMSO stock directly into 0.9% saline? Causality: The chemical backbone of TC Ntr1 17—N-[[1-(7-Chloro-4-quinolinyl)-5-(2,6-dimethoxyphenyl)-1H-pyrazol-3-yl]carbonyl]-L-leucine—features a highly lipophilic multi-ring core (quinolinyl and pyrazolyl groups)[1]. When you rapidly introduce an aqueous matrix (saline) to the DMSO-solvated compound, the thermodynamic penalty of solvating these hydrophobic rings spikes, forcing the molecules to rapidly aggregate and crash out of solution. To prevent this, you must artificially step down the solvent polarity using a co-solvent gradient before introducing the aqueous phase.
Q2: The technical data states TC Ntr1 17 achieves 26.15 mg/mL solubility in 1 eq. NaOH[1]. Can I just dissolve it in NaOH and inject it intraperitoneally (IP)? Causality: While the L-leucine moiety contains a carboxylic acid that readily forms a soluble sodium salt at high pH[1], injecting unbuffered 1 eq. NaOH directly into an animal will cause severe focal tissue necrosis and distress. You can exploit this alkaline solubility, but you must pair it with a high-capacity buffer (like 10X PBS) to safely titrate the pH down to a physiologically tolerable level (~pH 8.0) without crossing the compound’s pKa threshold, which would cause re-precipitation.
Q3: What is the optimal formulation for intracranial microinjections (e.g., into the median preoptic nucleus)? Causality: For highly localized central nervous system injections, co-solvents like PEG and Tween are too viscous and neurotoxic. Because localized intracranial studies typically require extremely low concentrations—such as the 300 nM to 3 µM ranges used to study TC Ntr1 17's hyperthermic effects in the median preoptic nucleus[2]—you can utilize massive dilution. The compound is dissolved in pure DMSO and diluted >1:1000 into artificial cerebrospinal fluid (aCSF), keeping the final DMSO concentration safely below 0.1%[2].
Quantitative Formulation Data
To assist with experimental design, the empirical solubility ceilings and biocompatibility parameters for various TC Ntr1 17 solvent environments are summarized below:
| Formulation Matrix | Maximum Theoretical Solubility | Physiological Biocompatibility | Primary Limitation / Risk |
| 100% DMSO Stock | 52.3 mg/mL (100 mM)[1] | In vitro storage only | Severe systemic toxicity; must be diluted. |
| 1 eq. NaOH (Aqueous) | 26.15 mg/mL (50 mM)[1] | Low (Unbuffered) | High alkalinity causes tissue necrosis. |
| Co-Solvent Gradient (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline) | ~2.5 - 5.0 mg/mL | High (IV / IP administration) | Requires strict sequential compounding to prevent nucleation. |
| aCSF Micro-dilution (<0.1% DMSO in aCSF) | < 2.5 µg/mL (< 5 µM)[2] | High (Intracranial injections)[2] | Strictly limited to ultra-low dose targets. |
Step-by-Step Validated Protocols
Every protocol below is designed as a self-validating system . If the predefined validation gates (optical clarity or pH) fail, the solution is compromised and must be discarded to prevent fatal in vivo embolisms.
Protocol A: The Co-Solvent Micellar Gradient (Recommended for IV/IP)
This methodology creates a transitional micellar microenvironment that shields the hydrophobic core of TC Ntr1 17 before saline is introduced.
-
Solvation: Weigh out the required TC Ntr1 17 powder and completely dissolve it in 10% (of your final target volume) pure DMSO. Vortex until optically clear. Maximum stock concentration at this step should not exceed 50 mg/mL[1].
-
Viscosity & Shielding: Add 40% (by volume) PEG300. Vortex thoroughly for 60 seconds.
-
Micellization: Add 5% (by volume) Tween 80. Vortex aggressively until the solution is entirely homogeneous. Causality: Tween 80 acts as a surfactant bridge between the lipophilic PEG/DMSO phase and the incoming aqueous phase.
-
Aqueous Introduction: Slowly add 45% (by volume) 0.9% Saline dropwise while maintaining continuous agitation.
-
Validation Gate: Let the solution rest at room temperature for 15 minutes. Hold the vial against a light source. If you observe any opalescence, microscopic nucleation has occurred (Protocol Failure). A successful solution will remain perfectly transparent.
Protocol B: Alkaline-Buffered Neutralization (For High-Dose IP)
This protocol exploits the carboxylic acid on the L-leucine tail[1] while protecting the animal from pH shock.
-
Ionization: Dissolve TC Ntr1 17 powder in 1 eq. NaOH to achieve your required stock concentration (up to 26.15 mg/mL)[1].
-
Buffering: Slowly titrate the highly alkaline solution into a concentrated buffer reservoir (e.g., 10X PBS) while monitoring with a micro-pH probe.
-
Validation Gate: The final solution must read between pH 8.0 and 8.5 , and remain optically clear. If the pH drops below ~7.4, the carboxylate group protonates and the drug will crash out (Protocol Failure).
Formulation Workflow Diagram
To streamline your vehicle selection, follow this logical decision-making tree based on your in vivo parameters.
Workflow mapping the vehicle selection and stepwise formulation of TC NTR1 17.
References
-
Tocris Bioscience. "1". Retrieved March 9, 2026.
-
National Institutes of Health (PMC). "2". Retrieved March 9, 2026.
Sources
Part 1: Quantitative Profiling & Stability at 37°C
Welcome to the Advanced Technical Support Center for Neurotensin Receptor Modulators.
As a Senior Application Scientist, I frequently consult with researchers transitioning from peptide-based NTS1 agonists like NTS(8-13) to non-peptide small molecules such as TC Ntr1 17. While TC Ntr1 17 offers a robust pharmacological profile—acting as a selective NTS1 partial agonist—its successful application in 37°C in vitro assays requires a deep understanding of its physicochemical behavior in cell culture media.
Rather than merely providing a list of instructions, this guide is designed to explain the causality behind compound behavior. By understanding the thermodynamic and kinetic realities of this molecule in complex media, you can design self-validating experimental systems that guarantee reproducible data.
TC Ntr1 17 (an ML301-class analog) is a lipophilic non-peptide ligand. Its stability in cell culture media at 37°C is not primarily limited by chemical degradation (such as hydrolysis or oxidation), but rather by phase separation (precipitation) and extensive plasma protein binding.
Below is the consolidated quantitative data you must factor into your assay design:
Table 1: Physicochemical and Stability Parameters of TC Ntr1 17 in Aqueous/Media Conditions
| Parameter | Value / Metric | Causality / Impact on Assay |
| Receptor Selectivity | >50-fold for NTS1 over NTS2 / GPR35 | Ensures target engagement without off-target noise in complex cell models. |
| Pharmacodynamics | EC₅₀ < 15.6 nM, Eₘₐₓ = 63%[1] | Operates as a partial agonist; maximal calcium mobilization is lower than endogenous NTS. |
| Chemical Stability (37°C) | ~100% remaining at 3 hours[2][3] | The pyrazole/quinoline core is highly stable against extracellular proteases, unlike native peptides. |
| Aqueous Solubility (pH 7.4) | ~0.45 – 1.2 µM (PBS)[2] | Poor intrinsic aqueous solubility necessitates precise DMSO serial dilutions to prevent nucleation. |
| Protein Binding (Serum) | >98% bound at 1–10 µM[2][3] | High binding to FBS/BSA creates a "sink effect," drastically reducing the free active fraction of the drug. |
Part 2: Visualizing the Mechanism of Action
To understand what you are measuring, we must first look at the signal transduction cascade triggered by TC Ntr1 17. The compound binds to an allosterically widened hydrophobic subpocket of NTSR1[4], favoring an active conformation that triggers Gq signaling.
Figure 1: Signal transduction of TC Ntr1 17 mediating Gq-coupled intracellular Ca2+ mobilization.
Part 3: Troubleshooting Guide (FAQs)
Q1: I am observing a rapid loss of efficacy in my 48-hour 37°C incubation assays. Is TC Ntr1 17 degrading?
Application Scientist Insight: No, the molecule is chemically stable. The pyrazole scaffold resists standard hydrolysis. The loss of efficacy is caused by Protein Binding Equilibrium . In media containing 10% Fetal Bovine Serum (FBS), >98% of TC Ntr1 17 binds to serum albumin[2]. At 37°C, as cells proliferate and internalize media components, the equilibrium shifts. The Fix: You must account for the free fraction. If your assay requires long-term incubation, transition your cells to a reduced-serum media (1-2% FBS) 12 hours prior to the addition of the compound. Alternatively, calculate the nominal dose required by multiplying your target free concentration by a factor of 50.
Q2: When I add my compound to the 37°C cell culture media, the well becomes cloudy, and my calcium mobilization signal drops. What happened?
Application Scientist Insight: You have induced Solvent Shock and Nucleation . TC Ntr1 17 is typically stored in 100% DMSO. If you pipet a high-concentration DMSO stock directly into aqueous media, the local interface experiences immediate supersaturation. The lipophilic molecules instantly aggregate and precipitate before they can disperse, effectively removing the drug from the solution. The Fix: Implement a strict "step-down" serial dilution protocol (detailed in Part 4) to gently transition the molecule from the organic phase to the aqueous phase.
Q3: How can I confirm that my negative results are due to compound handling rather than receptor desensitization?
Application Scientist Insight: Trust in your data requires a self-validating assay. If you observe low signal, you must isolate the variable: is it the drug or the cell? The Fix: Always run a parallel control plate using the endogenous peptide NTS(8-13). If NTS(8-13) elicits a 100% Eₘₐₓ response but TC Ntr1 17 fails, the issue lies in your compound's solubility or media formulation. If both fail, your cells have down-regulated NTSR1 or the assay system itself is compromised.
Figure 2: Diagnostic logic tree for resolving suppressed assay signals with TC Ntr1 17.
Part 4: Self-Validating Protocol (SOP) for TC Ntr1 17 Media Preparation
To circumvent the solubility and binding issues detailed above, follow this standard operating procedure. This workflow ensures that the final media maintains a stable, dissolved fraction of the agonist at 37°C.
Materials Required:
-
TC Ntr1 17 Powder (Store desiccated at 4°C)
-
Anhydrous DMSO (sterile)
-
Cell culture media (pre-warmed to 37°C)
-
Low-bind microcentrifuge tubes
Step-by-Step Methodology:
-
Primary Stock Generation: Reconstitute TC Ntr1 17 in anhydrous DMSO to a concentration of 10 mM. Causality: Using anhydrous DMSO prevents water absorption from the air, which can prematurely lower the solubility threshold of the stock over multiple freeze-thaw cycles. Aliquot into 10 µL volumes and store at -20°C[1].
-
Thermal Equilibration: Thaw one 10 µL aliquot strictly at room temperature. Simultaneously, pre-warm your assay media (ideally 1% FBS to limit protein sequestration) in a 37°C water bath.
-
Intermediate Dilution (The Critical Step): Do not dilute directly to the final concentration. First, create a 100 µX intermediate stock in 100% DMSO.
-
Aqueous Transition: Take 1 volume of your intermediate DMSO stock and inject it vigorously into 99 volumes of the 37°C pre-warmed media while vortexing. Causality: The mechanical shear of vortexing coupled with the thermal kinetic energy at 37°C forces the rapid dispersion of the lipophilic molecules before they can thermodynamically associate and nucleate into precipitates.
-
Final Well Application: Immediately apply this 10x working solution to your cell culture wells to achieve a final DMSO concentration of ≤0.1%, which eliminates solvent-induced cellular toxicity.
-
System Validation: In rows H1-H12 of your plate, spike in NTS(8-13) instead of TC Ntr1 17 as a positive dynamic range control.
Figure 3: Optimized formulation workflow for lipophilic small-molecule transition to aqueous phase.
References
-
Deluigi, M., et al. (2021). Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism. Science Advances. Retrieved from [Link]
-
Peddibhotla, S., et al. (2013). Probe Reports from the NIH Molecular Libraries Program: Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists). National Center for Biotechnology Information (US). Retrieved from [Link]
Sources
- 1. abmole.com [abmole.com]
- 2. Table 2: [Summary of in vitro ADME/T properties of NTR1 agonists ML301 (& analogs) and ML314.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Table 6, Summary of in vitro ADME/T Properties of NTR1 agonists ML301 (& analogs) and ML314 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variable Responses to TC Ntr1 17 Batches
Prepared by: Senior Application Scientist, Advanced Therapeutics Division
Welcome to the technical support center for TC Ntr1 17. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve variability in experiments involving this selective Neurotensin Receptor 1 (NTS1) partial agonist. As your partner in research, we are committed to helping you achieve consistent and reliable results. This document provides in-depth troubleshooting guides and FAQs to address common issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section covers the fundamental properties and handling of TC Ntr1 17. Proper handling is the first step in ensuring experimental reproducibility.
Q1: What is TC Ntr1 17?
A1: TC Ntr1 17 is a non-peptide, selective partial agonist for the Neurotensin Receptor 1 (NTS1).[1][2] Its activity is typically characterized in a calcium (Ca2+) mobilization assay, where it elicits a response that is approximately 63% of the maximum response of the endogenous ligand, neurotensin, with a potency (EC50) of less than 15.6 nM.[1][2] It demonstrates over 50-fold selectivity for NTS1 over the NTS2 receptor and GPR35, making it a valuable tool for studying NTS1-specific signaling pathways.[1]
Q2: How should I properly store and handle TC Ntr1 17 to ensure its stability?
A2: Proper storage is critical for maintaining the compound's integrity. Upon receipt, the lyophilized powder should be stored at +4°C.[1] For long-term storage, especially after reconstitution into a stock solution, it is advisable to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Protect the compound from light, particularly when in solution.[3]
Q3: How do I prepare a stock solution of TC Ntr1 17?
A3: TC Ntr1 17 is soluble in solvents like DMSO and 1eq. NaOH.[1][2] A common practice is to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in 100% DMSO.
Causality: The molecular weight of the compound can vary slightly from batch to batch due to differences in hydration.[1] This is a critical point often overlooked; using the batch-specific molecular weight provided on the Certificate of Analysis (CofA) is essential for preparing an accurately concentrated stock solution. Using a generic molecular weight can be the first source of error in your experiments.
Data Presentation: Stock Solution Preparation Table
| Parameter | Value | Source |
| Molecular Weight (Typical) | 522.98 | [1] |
| Recommended Action | Always use the batch-specific MW from the CofA | Internal Best Practice |
| Solvent | DMSO | [1][2] |
| Max Concentration (DMSO) | 100 mM (52.3 mg/mL) | [1][2] |
Example Calculation for a 10 mM Stock Solution:
-
Mass of TC Ntr1 17: 1 mg
-
Batch-Specific MW (from CofA): 522.98 g/mol
-
Volume of DMSO: (1 mg / 522.98 g/mol ) * (1 L / 0.01 mol) = 0.0001912 L = 191.2 µL
Section 2: Core Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific issues. We will proceed from reagent-specific problems to broader experimental system issues.
Problem Category A: Inconsistent Potency (EC50) or Efficacy (Emax) Between Batches
Q: We just started using a new batch of TC Ntr1 17 and our EC50 has shifted by half a log. What is the most likely cause and how do we proceed?
A: This is a classic and common challenge in pharmacology related to batch-to-batch variability. While manufacturers have stringent quality control processes, minor variations in purity, hydration, or crystalline structure of a chemical compound can occur between synthesis lots.[4][5] These subtle physical differences can lead to significant shifts in biological activity.
Expertise & Causality: The most direct cause is a difference in the "effective" or "active" concentration of the compound between the old and new stock solutions, even if they were weighed out identically. The primary directive is to never assume two batches will behave identically without verification .[5][6] Your experimental system is the ultimate validation tool.
Trustworthiness through Self-Validation: To resolve this, you must perform a New Batch Qualification Assay . This is a non-negotiable step for maintaining data integrity across longitudinal studies.[7] The goal is to generate a "correction factor" or confirm that the new batch performs within an acceptable range of the old batch.
Experimental Protocol: See Protocol 1: Qualification of a New TC Ntr1 17 Batch for a detailed, step-by-step methodology. The core principle is to run the old batch (your established reference standard) and the new batch side-by-side in the same experiment to eliminate all other sources of variability.
Mandatory Visualization: Troubleshooting Batch-to-Batch Variability
Caption: Workflow for diagnosing and resolving batch-to-batch variability.
Problem Category B: Day-to-Day or User-to-User Variability
Q: We've qualified our TC Ntr1 17 batch, but our results still drift from week to week, or between different users. What are the underlying causes?
A: This points away from the reagent itself and towards the biological system and experimental execution. GPCR assays are notoriously sensitive to upstream variables.[8] Inconsistent results, even with a qualified reagent, are often a sign of "hidden variables" in your workflow.
Expertise & Causality:
-
Cellular Health & Passage Number: This is the most common culprit. As cells are passaged, their phenotype can drift. Receptor expression levels can decrease, or the coupling efficiency to downstream signaling pathways can change.[8] Running experiments with cells at a consistent and narrow passage number range is critical.
-
Serum and Media Variability: Serum is a complex biological product and is a major source of batch-to-batch variability, which can alter cell behavior and responsiveness.[3][9] Always test and reserve a large lot of serum for your entire study.
-
Protocol Drift & User Technique: Minor, often unconscious, deviations from the protocol can introduce significant noise.[10] This includes differences in incubation times, cell seeding densities, and pipetting techniques.[11]
Trustworthiness through Self-Validation:
-
Implement a Cell Passage Log: Strictly define an acceptable passage number range for your experiments (e.g., passages 5-15). Once cells exceed this range, thaw a new, low-passage vial.
-
Standardize Protocols (SOPs): Ensure every user is trained on and follows an identical, highly detailed Standard Operating Procedure.[6] Consider having two users run the protocol side-by-side to identify subtle differences in technique.[10]
-
Run a Reference Compound: In every assay, include a well-characterized standard agonist (like neurotensin for the NTS1 receptor) as an internal control. If the reference compound's potency also shifts, it confirms the problem lies within the assay system, not the test compound.
Mandatory Visualization: Sources of GPCR Assay Variability
Caption: The three main pillars contributing to experimental variability.
Problem Category C: Low or No Signal/Response
Q: We are not observing any response to TC Ntr1 17 in our calcium mobilization assay. What should we check first?
A: When faced with a complete lack of signal, it's crucial to follow a logical troubleshooting hierarchy, starting with the most likely and easiest-to-check causes before moving to more complex possibilities.[12]
Expertise & Causality:
-
Reagent Integrity and Preparation: The most common cause is an error in reagent preparation or degradation of the compound.[10][13]
-
Action: Prepare a fresh stock solution of TC Ntr1 17 from the lyophilized powder. Double-check all calculations, especially the batch-specific molecular weight.
-
-
Cellular System Health and Receptor Expression: The target cells must be healthy and expressing sufficient NTS1 receptors at the cell surface.
-
Action: Run a positive control agonist, such as the endogenous ligand neurotensin, at a high concentration (e.g., 1 µM). If neurotensin also fails to elicit a response, the issue is with your cells, not TC Ntr1 17. Confirm cell viability and check literature for expected NTS1 expression in your cell line.
-
-
Assay Detection System: Ensure your detection reagents (e.g., calcium-sensitive dye, plate reader settings) are functioning correctly.
-
Action: Run a positive control for the detection system itself. For example, use a calcium ionophore like ionomycin to directly trigger calcium influx, bypassing the receptor. If ionomycin gives a strong signal, your reader and dye are working correctly.
-
Section 3: Protocols & Workflows
Protocol 1: Qualification of a New TC Ntr1 17 Batch
Objective: To directly compare the potency and efficacy of a new batch of TC Ntr1 17 against a previously validated ("Old") batch to ensure experimental continuity.
Methodology:
-
Prepare Stock Solutions: Prepare identical, high-concentration stock solutions (e.g., 10 mM) of both the Old and New batches of TC Ntr1 17 in DMSO. Crucially, use the batch-specific molecular weight from the Certificate of Analysis for each.
-
Prepare Assay Plates: Seed your NTS1-expressing cells in a 96- or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Serial Dilutions: On a separate dilution plate, perform parallel serial dilutions of the Old and New batch stock solutions in assay buffer. It is critical that both batches are treated identically. A typical 10-point, 1:3 serial dilution starting from a top concentration of 1 µM is recommended.
-
Run the Assay: Execute your standard calcium mobilization assay protocol. Ensure that both the Old and New batch dilution curves are run on the same plate, preferably in triplicate.
-
Data Analysis:
-
Normalize the data for each curve (e.g., to baseline and to the maximum response of a reference agonist).
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 and Emax for both the Old and New batches.
-
Acceptance Criteria: The decision for acceptance is lab-dependent, but a common criterion is that the EC50 of the new batch should be within 3-fold of the old batch.[5]
-
Data Presentation: Example Plate Layout for Batch Qualification
| Well(s) | Condition | Purpose |
| A1-C1 | Buffer Only | Negative Control (Baseline) |
| D1-F1 | 1 µM Neurotensin | Positive Control (Max Signal) |
| G1-I1 | 10 µM Ionomycin | Detection System Control |
| A2-C11 | Old Batch TC Ntr1 17 (10-pt dilution) | Reference Curve |
| D2-F11 | New Batch TC Ntr1 17 (10-pt dilution) | Test Curve |
Protocol 2: SOP for a Standardized Calcium Mobilization Assay
Objective: To provide a robust, standardized protocol to minimize variability in measuring NTS1 activation.
Methodology:
-
Cell Seeding:
-
Use cells from a consistent passage number range (e.g., P5-P15).
-
Trypsinize and count cells. Seed at a density of 40,000 cells/well (96-well plate) in 100 µL of complete media.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Aspirate the culture medium.
-
Add 100 µL of calcium-sensitive dye loading buffer (e.g., Fluo-4 AM with probenecid) to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition & Measurement:
-
Prepare a 5X concentrated compound plate with your serial dilutions of TC Ntr1 17.
-
Place the cell plate into a kinetic plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to read fluorescence kinetically (e.g., excitation ~485 nm, emission ~525 nm).
-
Establish a stable baseline reading for 10-20 seconds.
-
Program the instrument to add 25 µL from the 5X compound plate to the cell plate (final volume 125 µL, 1X concentration).
-
Continue reading fluorescence for an additional 90-180 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the response as the maximum fluorescence signal minus the baseline fluorescence.
-
Normalize the data and plot the dose-response curve as described in Protocol 1.
-
References
-
Technology Digest: the Importance of Reagent Consistency in Culturing Cells for Therapeutic Applications. (2022). Taylor & Francis Online. [Link]
-
Common Issues in Cell Culture Media And Their Impact On Cell-Based Experiments. (2026). Starlab Scientific Co., Ltd. [Link]
-
How we validate new laboratory reagents. (2023). Ambar Lab. [Link]
-
Defining The Root Cause Of Batch-To-Batch Variability. Cell and Gene. [Link]
-
How to Manage Serum Batch Variability in Cell Culture. (2024). Procell. [Link]
-
Strategies and Qualification of Critical Reagents. CASSS. [Link]
-
Tackling Reagent Lot-to-Lot Verification in the Clinical Laboratory. (2014). AACC. [Link]
-
Release Testing for Biologics – Regulatory Requirements for GMP Compliance. Mabion. [Link]
-
Guidelines for reagent manufacture. (2023). JPAC. [Link]
-
Ensuring Reproducibility in Biological Research. (2025). Lab Manager. [Link]
-
GPCR Assay Strategy, Bias, and Translational Drug Discovery. (2026). YouTube. [Link]
-
How To Maximize The Effectiveness Of Laboratory Reagents. (2023). Medi-Products. [Link]
-
Avoiding Human Errors in Experiments for Biologics. Dotmatics. [Link]
-
How do you handle experiments that repeatedly fail? (2026). ResearchGate. [Link]
Sources
- 1. TC NTR1 17 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Common Issues in Cell Culture Media And Their Impact On Cell-Based Experiments - News - Pekybio [pekybio.com]
- 4. tandfonline.com [tandfonline.com]
- 5. myadlm.org [myadlm.org]
- 6. Ensuring Reproducibility in Biological Research | Lab Manager [labmanager.com]
- 7. How we validate new laboratory reagents - Ambar Lab [ambar-lab.com]
- 8. Why your gpcr assays are perfect on paper and a mess in real life | Revvity [revvity.co.jp]
- 9. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mediproducts.net [mediproducts.net]
minimizing DMSO toxicity in TC Ntr1 17 experiments
A Guide to Minimizing Dimethyl Sulfoxide (DMSO) Toxicity for Optimal Assay Performance
Welcome to the technical support center for researchers utilizing the TC Ntr1 17 cell line. This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the use of DMSO as a solvent in your experiments. Our goal is to ensure the scientific integrity of your results by minimizing solvent-induced artifacts.
The "TC Ntr1 17" designation in your query appears to be a specific identifier, possibly for a research compound, rather than a cell line. Searches for "TC Ntr1 17" identify it as a selective neurotensin receptor 1 (NTS1) partial agonist.[1] Neurotensin receptors are studied in various cell types, including neuroendocrine tumor cells, for their role in cell proliferation, migration, and invasion.[2]
This guide will therefore focus on the universally applicable principles of minimizing DMSO toxicity in cell-based assays, which are critical when working with any cell line, including those used to study neurotensin receptor signaling.
Frequently Asked Questions (FAQs)
Q1: What is DMSO, and why is it so commonly used in cell culture experiments?
A1: Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent, meaning it dissolves a wide range of both water-soluble and lipid-soluble compounds.[3] This "universal solvent" capability makes it invaluable for dissolving experimental compounds that are otherwise insoluble in aqueous culture media, which is a common challenge in drug discovery and basic research.[4] Additionally, DMSO is a key component in cryopreservation media (typically at 5-10%), where it protects cells from damage caused by ice crystal formation during freezing.[5][6]
Q2: How does DMSO become toxic to cells?
A2: While highly useful, DMSO is not biologically inert and can cause dose-dependent toxicity.[7][8] The primary mechanisms of toxicity include:
-
Membrane Disruption: Due to its amphipathic nature (having both polar and nonpolar properties), DMSO can interact with and disrupt the phospholipid bilayer of the cell membrane.[9] At high concentrations (typically >1-2%), this can lead to increased membrane permeability, pore formation, and eventually, cell lysis.[5][10]
-
Mitochondrial Damage: Studies have shown that DMSO can impair mitochondrial function. This includes causing mitochondrial swelling, reducing the mitochondrial membrane potential, and increasing the production of reactive oxygen species (ROS).[11] These effects can trigger apoptosis, or programmed cell death.[11][12]
-
Induction of Cellular Differentiation: DMSO is a known inducer of differentiation in various cell types, including stem cells.[13][14][15] This can be a significant confounding factor if your experiment is not intended to study differentiation, as it can alter gene expression, protein levels, and overall cell behavior.[14]
-
Metabolic and Signaling Alterations: Even at sub-lethal concentrations, DMSO can influence cellular processes. It has been reported to affect the cell cycle, alter intracellular calcium levels, and modulate signaling pathways, which could interfere with the interpretation of experimental results.[13][16][17]
Q3: What is the maximum recommended final concentration of DMSO for experiments with TC Ntr1 17 cells?
A3: The tolerance to DMSO is highly dependent on the specific cell line and the duration of exposure.[8][18] For the greatest confidence in your results, a universal "safe" concentration does not exist. However, general guidelines can be followed:
| Final DMSO Concentration | General Recommendation & Considerations |
| ≤ 0.1% (v/v) | Optimal for most applications. This concentration is widely considered to have minimal cytotoxic and off-target effects, especially for sensitive cell types like primary cells or for long-term incubation experiments (>48 hours).[5][19][20][21][22] |
| 0.1% - 0.5% (v/v) | Acceptable for many robust, immortalized cell lines. While many cell lines tolerate this range, it's crucial to be aware that subtle effects on gene expression or cell signaling may still occur.[5][19][22] This is often a practical upper limit for many screening assays.[19] |
| > 0.5% - 1.0% (v/v) | Use with caution. This range increases the risk of off-target effects and should only be used for short-duration experiments after empirical validation.[5][6][20] Some cell lines may show significant stress or viability loss.[6] |
| > 1.0% (v/v) | Not recommended for most cell-based assays. At these concentrations, significant cytotoxicity and confounding biological effects are highly likely.[6][9][16] |
The most critical step is to perform a DMSO tolerance assay for your specific cell line under your experimental conditions. This will empirically determine the maximum concentration that does not affect cell viability or the baseline of your assay.[20][22]
Q4: How do I properly design a vehicle control for my experiments?
A4: A vehicle control is absolutely essential for interpreting your data correctly. The vehicle control should contain the same final concentration of DMSO as your highest experimental concentration, but without the test compound.[19][20] This allows you to subtract any effects caused by the solvent itself from the effects of your compound of interest. Forgetting or improperly formulating the vehicle control is a common source of experimental error.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical path to their resolution.
Issue 1: High background or low signal-to-noise ratio in my assay.
High background can obscure real results and reduce the sensitivity of your assay.[23]
-
Causality: The DMSO in your vehicle control or treated wells may be causing cellular stress or activating signaling pathways, leading to a non-specific signal.[21] This is particularly relevant in assays measuring metabolic activity or cytokine production.[16]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high assay background.
-
Self-Validation:
-
Improve Washing: Insufficient washing is a primary cause of high background in plate-based assays like ELISAs.[23][24][25] Ensure that all wells are completely aspirated and refilled during each wash step. Adding a brief soak time can also help remove residual reagents.[23]
-
Optimize Blocking: If non-specific binding is an issue, increase the blocking incubation time or try a different blocking agent (e.g., 5% BSA or non-fat milk).[23]
-
Lower DMSO: If the steps above do not resolve the issue, the most likely culprit is the DMSO concentration.[21] You must lower the final concentration and re-validate.
-
Issue 2: My compound precipitates when added to the cell culture medium.
Precipitation leads to inaccurate compound concentrations and can cause physical damage to cells.
-
Causality: This occurs when a compound dissolved in 100% DMSO is rapidly diluted into an aqueous medium, exceeding its solubility limit in the final solution.[20]
-
Solution Protocol:
-
Prepare a High-Concentration Stock: Make a concentrated stock solution of your compound in 100% sterile DMSO (e.g., 10-50 mM).[20] Aliquot this into single-use tubes to avoid repeated freeze-thaw cycles.[19]
-
Perform Intermediate Dilutions in 100% DMSO: If you need to create a dose-response curve, perform serial dilutions in 100% DMSO first.[19][20] This ensures that when you make the final dilution into media, the starting DMSO concentration is lower.
-
Use Dropwise Addition with Mixing: When adding the final DMSO-dissolved compound to your culture medium, add it dropwise to the vortexing or swirling medium.[20][21] This rapid dispersion prevents localized high concentrations that lead to precipitation.
-
Pre-warm the Medium: Using medium pre-warmed to 37°C can sometimes improve the solubility of compounds.[21]
-
Issue 3: I observe unexpected changes in cell morphology or differentiation markers in my vehicle control group.
-
Causality: DMSO is a known inducer of cellular differentiation and can cause morphological changes, even at concentrations that are not overtly cytotoxic.[14] It can alter the expression of key genes related to cell lineage and stemness.[14]
-
Mitigation Strategy:
-
Confirm the Effect: First, confirm that the changes are indeed caused by DMSO by running a dose-response curve and observing the phenotype at various concentrations (e.g., 0.05% to 1.0%).
-
Minimize Exposure Time: If your experimental endpoint allows, reduce the incubation time with the DMSO-containing medium.
-
Consider Alternative Solvents: If even low concentrations of DMSO (≤0.1%) cause unacceptable changes, you may need to explore alternative, less biologically active solvents. Options include ethanol (with its own toxicity profile to consider), or specialized formulations like cyclodextrins.[8][26][27] Any new solvent must be thoroughly validated for its own potential effects on the assay.[26]
-
Key Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
This protocol uses a cell viability assay (e.g., MTT, resazurin) to find the highest DMSO concentration that does not significantly impact cell health.[8][20]
-
Methodology:
-
Cell Seeding: Seed TC Ntr1 17 cells into a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.[22]
-
Prepare DMSO Dilutions: In complete cell culture medium, prepare a 2x concentrated serial dilution series of DMSO. A typical range would be 10%, 4%, 2%, 1%, 0.5%, 0.2%, 0.1%, and 0% (medium only control).[20]
-
Cell Treatment: Remove the existing medium from the cells and add an equal volume of the 2x DMSO dilutions to the wells, resulting in final concentrations of 5%, 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0%.[20] Include at least 3-6 replicate wells for each concentration.
-
Incubation: Incubate the plate for a period that matches your planned experimental duration (e.g., 24, 48, or 72 hours).[20]
-
Viability Assessment: At the end of the incubation, add the viability reagent (e.g., MTT) and follow the manufacturer's protocol.[8][20]
-
Data Analysis: Read the absorbance or fluorescence on a plate reader. Normalize the data by setting the average of the 0% DMSO control wells to 100% viability. Plot the percent viability against the DMSO concentration. The highest concentration that does not cause a statistically significant drop in viability (e.g., remains above 90%) is your maximum tolerated concentration.
-
Caption: Workflow for determining DMSO tolerance.
References
-
DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025). Cyagen. [Link]
-
Toxic effects of dimethyl sulfoxide on red blood cells, platelets, and vascular endothelial cells in vitro. (n.d.). National Center for Biotechnology Information. [Link]
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). National Center for Biotechnology Information. [Link]
-
DMSO in cell based assays. (2025). Scientist Solutions. [Link]
-
Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? (2020). Taylor & Francis Online. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). National Center for Biotechnology Information. [Link]
-
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy. [Link]
-
DMSO usage in cell culture. (2023). LifeTein. [Link]
-
Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. (2014). PLOS ONE. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). National Center for Biotechnology Information. [Link]
-
The differentiation inducer, dimethyl sulfoxide, transiently increases the intracellular calcium ion concentration in various cell types. (n.d.). PubMed. [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). MDPI. [Link]
-
Diverse effects of dimethyl sulfoxide (DMSO) on the differentiation potential of human embryonic stem cells. (2012). PubMed. [Link]
-
The effect of dimethyl sulfoxide on hepatic differentiation of mesenchymal stem cells. (2014). Taylor & Francis Online. [Link]
-
High Background in ELISA: Causes, Fixes, and Tips. (2026). AstorScientific. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). ResearchGate. [Link]
-
Troubleshooting T cell ELISPOT assay. (n.d.). U-CyTech. [Link]
-
Apart from DMSO, which other solvent can I use to dissolve my DCM soluble compounds for MTT assay? (2017). ResearchGate. [Link]
-
Solvents for a Safer, Sustainable Lab. (n.d.). University of Southern California Environmental Health & Safety. [Link]
-
Troubleshooting Guide for ELISA High Background Poor Standard Curve. (n.d.). [Link]
-
Elisa troubleshooting tips – High background. (n.d.). ARP American Research Products, Inc. [Link]
-
What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate. [Link]
-
Differential expression and tumorigenic function of neurotensin receptor 1 in neuroendocrine tumor cells. (2015). Oncotarget. [Link]
-
In Vitro-Generated Tc17 Cells Present a Memory Phenotype and Serve As a Reservoir of Tc1 Cells In Vivo. (2018). National Center for Biotechnology Information. [Link]
-
Th1/17 hybrid T cells offer potent and durable anti-tumour response in preclinical model. (2017). ecancer. [Link]
Sources
- 1. abmole.com [abmole.com]
- 2. Differential expression and tumorigenic function of neurotensin receptor 1 in neuroendocrine tumor cells | Oncotarget [oncotarget.com]
- 3. oricellbio.com [oricellbio.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxic effects of dimethyl sulfoxide on red blood cells, platelets, and vascular endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 10. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 11. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 12. tandfonline.com [tandfonline.com]
- 13. The differentiation inducer, dimethyl sulfoxide, transiently increases the intracellular calcium ion concentration in various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diverse effects of dimethyl sulfoxide (DMSO) on the differentiation potential of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. arp1.com [arp1.com]
- 24. astorscientific.us [astorscientific.us]
- 25. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 26. researchgate.net [researchgate.net]
- 27. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
TC Ntr1 17 degradation pathways and storage shelf life
Welcome to the central technical hub for TC-NTR1-17 , a highly selective, non-peptide partial agonist for the Neurotensin Receptor 1 (NTSR1)[1]. Because NTSR1 is heavily implicated in dopaminergic neuromodulation, analgesia, and oncology (e.g., colon and pancreatic carcinomas), experimental precision is critical.
This guide provides researchers with authoritative, mechanistically grounded troubleshooting protocols covering the compound's chemical shelf life, physical degradation pathways, and the biological receptor degradation pathways it triggers in vitro and in vivo.
Chemical Stability, Storage, and Degradation
TC-NTR1-17 (CAS: 1146757-96-1) possesses a structurally complex lipophilic pharmacophore (a quinolinyl-pyrazole core) linked via a leucine-amide bond[1]. Understanding the physical chemistry of this molecule is essential for preventing premature compound degradation in your compound library.
Storage & Shelf Life Guidelines
The primary mode of chemical degradation for TC-NTR1-17 is the nucleophilic hydrolysis of its leucine-amide linkage, which is rapidly accelerated by aqueous environments, extreme pH, and thermal stress. To maintain compound integrity, strictly adhere to the parameters in Table 1 .
Table 1: TC-NTR1-17 Storage and Shelf Life Profile
| State | Storage Temp | Max Shelf Life | Causality for Degradation / Preservation Mechanism |
| Solid (Powder) | -20°C | 3 Years | Highly stable; desiccation prevents ambient moisture from initiating amide hydrolysis[2]. |
| Solid (Powder) | +4°C | 2 Years | Moderate thermal energy gradually accelerates environmental oxidative degradation. |
| DMSO Solution | -80°C | 6 Months | Minimal thermodynamic movement prevents nucleophilic attack; locks molecule in a stable state[2]. |
| DMSO Solution | -20°C | 1 Month | Micro-precipitation and slow, water-mediated hydrolysis degrade the active concentration[2]. |
Reconstitution Constraints
Because of its high lipophilicity, aqueous buffers alone will cause TC-NTR1-17 to crash out of solution, leading to artificially "dead" results in bioassays.
Table 2: Solubility Profile
| Solvent | Max Concentration (mM) | Max Concentration (mg/mL) | Application Note |
| DMSO | 100 mM | 52.3 mg/mL | Preferred primary solvent. Ensure DMSO is anhydrous ( |
| 1 eq. NaOH (aq) | 50 mM | 26.15 mg/mL | Useful for specialized in vivo formulations; however, the highly basic pH reduces long-term stability and aliquots should be used immediately[2]. |
Biological Pathway: NTSR1 Internalization and Degradation
When TC-NTR1-17 binds to NTSR1, it does not just trigger a transient calcium flux; it initiates a complex cascade of receptor desensitization, internalization, and biological degradation.
The Mechanism of Partial Agonism & Receptor Turnover
TC-NTR1-17 acts as a partial agonist (Emax = 63% relative to endogenous neurotensin)[1]. The non-peptide nature of TC-NTR1-17 stabilizes a distinct allosteric conformation of NTSR1. While this conformation successfully couples to the
Consequently, the C-terminal tail of NTSR1 undergoes incomplete phosphorylation. This results in weaker
Figure 1: The signal transduction and subsequent degradation pathway of NTSR1 induced by TC-NTR1-17.
Experimental Workflows & Protocols
To rigorously evaluate TC-NTR1-17's effect on receptor degradation, rely on self-validating experimental designs. Below is a highly trusted protocol for tracking the spatial degradation of NTSR1.
Protocol: NTSR1 Internalization & Lysosomal Degradation Assay (Confocal Microscopy)
This protocol utilizes a baseline control (unstimulated) and a positive control (endogenous NT) to mathematically validate the partial degradation efficiency of TC-NTR1-17.
-
Cell Preparation: Seed NTSR1-expressing cells (e.g., HT-29 colon carcinoma cells or NTSR1-Venus knock-in models[4]) at
cells/well in a 96-well glass-bottom optical plate. Incubate for 24 hours at 37°C. -
Serum Starvation (Critical Step): Replace complete media with serum-free DMEM for 4 hours prior to the assay.
-
Causality: Fetal Bovine Serum (FBS) contains trace growth factors and peptides that induce basal receptor turnover. Starvation ensures the receptor population is fully stabilized at the plasma membrane, providing a quiet baseline for imaging.
-
-
Ligand Treatment: Prepare 3 parallel conditions in assay buffer:
-
Vehicle: 0.1% DMSO (Negative Control)
-
Full Agonist: 1
M Endogenous Neurotensin (Positive Control) -
Test Compound: 1
M TC-NTR1-17 (Concentration chosen to fully saturate receptors, well above the ~15 nM EC50[1]). Incubate cohorts for 0, 30, and 90 minutes .
-
-
Fixation: Halt vesicular trafficking instantly by adding 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Immunostaining: Permeabilize cells with 0.1% Triton X-100. Apply primary antibodies targeting the NTSR1 intracellular domain and LAMP-1 (a definitive lysosomal marker). Follow with highly cross-adsorbed fluorophore-conjugated secondary antibodies.
-
Quantification: Image using a confocal microscope. Calculate the Pearson’s Correlation Coefficient (
) between the NTSR1 signal and the LAMP-1 signal to quantify the fraction of receptors sorted into lysosomes for degradation.
Figure 2: Workflow for quantifying the lysosomal degradation of NTSR1.
Troubleshooting FAQs
Q: My intracellular
Q: In my Bioluminescence Resonance Energy Transfer (BRET) assays,
Q: How many times can I freeze-thaw my DMSO stock before discarding it?
A: Zero. You should never subject TC-NTR1-17 stocks to repeated freeze-thaw cycles. Upon initial reconstitution in DMSO, divide the master stock into single-use aliquots (e.g., 5
References
-
Frontiers in Cellular Neuroscience. Visualization of real-time receptor endocytosis in dopamine neurons enabled by NTSR1-Venus knock-in mice. (2022). Retrieved from:[Link]
-
National Institutes of Health (PMC). GPCR signaling via β-arrestin-dependent mechanisms. (2014). Retrieved from:[Link]
Sources
- 1. TC NTR1 17 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Visualization of real-time receptor endocytosis in dopamine neurons enabled by NTSR1-Venus knock-in mice [frontiersin.org]
- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TC Ntr1 17 Washout Periods in Electrophysiology
Welcome to the technical support guide for optimizing washout periods for the neurotensin receptor 1 (NTS1) partial agonist, TC Ntr1 17, in electrophysiological applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your data. Incomplete or inconsistent washout is a common source of experimental variability and can lead to misinterpretation of a compound's effects. This guide is structured to address the most pressing issues researchers face, from foundational concepts to hands-on troubleshooting.
Section 1: Foundational Concepts
Understanding the "why" behind your experimental steps is the first principle of robust science. This section covers the mechanism of TC Ntr1 17 and the fundamental importance of the washout phase.
Q1: What is TC Ntr1 17 and what is its mechanism of action?
A: TC Ntr1 17 is a selective, non-peptide partial agonist for the neurotensin receptor 1 (NTS1).[1] Unlike a full agonist, a partial agonist produces a submaximal response even at saturating concentrations. TC Ntr1 17 has a reported EC50 of less than 15.6 nM with a maximal effect that is 63% of the response to the endogenous ligand, neurotensin.
The NTS1 receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[2] The binding of an agonist like TC Ntr1 17 initiates a cascade that leads to the modulation of various ion channels and, consequently, changes in cellular excitability.
The simplified signaling pathway is as follows:
-
Binding: TC Ntr1 17 binds to the NTS1 receptor.
-
G-Protein Activation: The receptor activates the Gq protein.
-
PLC Activation: Gq activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored intracellular calcium (Ca2+).[2]
-
Ion Channel Modulation: The rise in intracellular Ca2+ and the presence of DAG can modulate the activity of various ion channels, including members of the Transient Receptor Potential (TRP) channel family, leading to changes in membrane potential and ionic currents.[2]
Q2: Why is the washout period a critical parameter in electrophysiology?
A: The washout period is the phase of an experiment where the compound is removed from the bath solution, allowing it to dissociate from its target and for the cell to return to its pre-application baseline state.[3] Optimizing this period is fundamental for several reasons:
-
Demonstrating Reversibility: A complete washout that returns the measured parameter (e.g., membrane potential, holding current) to the original baseline demonstrates that the compound's effect is reversible and not a result of a permanent change or damage to the cell.
-
Understanding Drug Kinetics: The rate of washout is related to the compound's dissociation constant, or "off-rate" (k_off).[4][5] A compound with a slow off-rate will require a longer washout period than one with a fast off-rate.
-
Avoiding Receptor Desensitization Misinterpretation: Prolonged exposure to an agonist can cause receptor desensitization or internalization, where the cell becomes less responsive.[2][6] If the baseline fails to recover, it's crucial to distinguish between incomplete washout (the drug is still bound) and desensitization (the drug is gone, but the receptor is unresponsive).
Section 2: Troubleshooting Guide: Common Washout Problems & Solutions
This section addresses specific problems you may encounter during the washout phase of your experiments with TC Ntr1 17.
Q3: My baseline current/potential does not return to the pre-drug level after washing out TC Ntr1 17. What are the possible causes?
A: This is a common and critical issue. The failure to return to baseline can stem from several factors, ranging from compound kinetics to technical aspects of your setup. Use the following decision tree and explanations to diagnose the problem.
Detailed Causes & Solutions:
-
Insufficient Washout Duration: The off-rate of TC Ntr1 17 from the NTS1 receptor in your specific experimental system may be slow. The "standard" 5-10 minute washout may not be enough.
-
Solution: Systematically test longer washout periods (e.g., 15, 20, 30 minutes) to find the point of maximal recovery. See the protocol in Q4.
-
-
Perfusion System Issues: Your perfusion system may not be exchanging the bath solution efficiently.
-
Dead Volume: The volume of tubing between your solution reservoir and the recording chamber can trap the drug solution, which then slowly leaches out, mimicking a slow washout.
-
Flow Rate: The flow rate must be high enough to exchange the chamber volume several times within a minute, but not so high that it creates mechanical instability for the patch seal.[7]
-
Solution: Minimize tubing length, ensure your perfusion inflow is positioned to create good solution exchange, and confirm the outflow is removing solution effectively. Verify that the flow rate for the wash is the same as for the drug application to maintain a stable micro-environment.[7]
-
-
Receptor Desensitization/Internalization: As a GPCR agonist, prolonged or high-concentration application of TC Ntr1 17 can cause the NTS1 receptors to become unresponsive or be removed from the cell surface.[2] In this case, even after the drug is fully washed away, the cell will not respond as it did initially.
-
Solution: Use the lowest effective concentration of TC Ntr1 17 and minimize the application time. To test for desensitization, perform a very long washout and then re-apply a saturating concentration of a full agonist like neurotensin. If the response is significantly smaller than the initial control, desensitization has likely occurred.
-
-
Cell Health Deterioration ("Run-down"): Whole-cell patch-clamp is an invasive technique. Over the course of a long experiment, the cell's health can decline, or the activity of the channels of interest can spontaneously decrease (run-down) or increase (run-up).[8] This can be mistaken for an incomplete washout.
-
Solution: Continuously monitor the seal and access resistance during your recording. A significant change (>20%) suggests the recording is unstable. Perform a time-matched control experiment without any drug application to characterize the stability of your current over the same duration.
-
Q4: How do I systematically determine the optimal washout duration for TC Ntr1 17 in my specific cell type?
A: You must determine this empirically for your specific conditions. Do not rely on values from the literature, as cell type, temperature, and perfusion systems vary.
Experimental Protocol: Washout Time-Course Determination
-
Establish a Stable Baseline: Obtain a stable whole-cell recording. Record at least 5 minutes of baseline activity to ensure stability.
-
Apply TC Ntr1 17: Perfuse a single, consistent concentration of TC Ntr1 17 until the effect reaches a steady-state plateau.
-
Initiate Washout: Switch the perfusion to a control (drug-free) solution. This marks time zero (t=0) for the washout.
-
Record Recovery: Continuously record the current or voltage as it returns toward the baseline.
-
Measure Recovery at Time Points: Measure the percentage of recovery at set intervals (e.g., every 2 minutes). The percentage recovery can be calculated as: % Recovery = 100 * (1 - (|Effect_at_t| / |Peak_Effect|)) Where Effect_at_t is the difference from baseline at a given time point during washout, and Peak_Effect is the maximal difference from baseline observed during drug application.
-
Plot and Determine Plateau: Plot % Recovery vs. Time. The optimal washout duration is the time at which this curve reaches a stable plateau (e.g., when recovery does not increase by more than 5% over an additional 5-minute period).
| Factor Influencing Washout | Potential Impact on TC Ntr1 17 Experiments | Recommended Action |
| Compound Kinetics | Slow off-rate from the NTS1 receptor will require a longer time for the effect to reverse. | Empirically determine the necessary washout duration using a time-course experiment (Protocol Q4). |
| Perfusion Flow Rate | Too slow: Incomplete and slow solution exchange. Too fast: Mechanical instability of the giga-seal.[7] | Set a rate that exchanges the bath volume 3-5 times per minute. Keep it consistent between drug and wash solutions. |
| System Dead Volume | Trapped TC Ntr1 17 solution can slowly leak into the chamber, preventing a true return to baseline. | Minimize the length and diameter of perfusion tubing. Ensure no air bubbles are trapped in the lines. |
| Temperature | Binding kinetics are temperature-dependent.[9] Lower temperatures generally slow down both on- and off-rates. | Maintain a consistent and physiological temperature throughout all experiments you wish to compare. |
| Cell Health & Stability | A deteriorating cell (e.g., changing seal resistance) can cause baseline drift unrelated to the drug effect.[8] | Monitor cell health parameters (access/seal resistance) continuously. Discard recordings with >20% change. |
Section 3: Frequently Asked Questions (FAQs)
Q6: What is a typical starting point for a TC Ntr1 17 washout period?
A good starting point for many GPCR ligands in a well-optimized perfusion system is 10 minutes. However, you should treat this only as a starting point and confirm the appropriate duration for your system using the protocol described in Q4.
Q7: Does the concentration of TC Ntr1 17 used affect the required washout time?
For a simple, reversible inhibitor following first-order kinetics, the washout time (a function of the off-rate) should be independent of the initial drug concentration. However, higher concentrations of TC Ntr1 17 are more likely to induce receptor desensitization or other complex cellular responses that may appear as a failure of washout.[2] Therefore, it is always best practice to use the lowest concentration that gives a reliable and reproducible effect (e.g., EC50 to EC80).
Q8: Can the composition of my external/internal solutions affect washout?
While the solutions themselves don't directly alter the washout rate, they are critical for maintaining cell health, which is paramount for a stable recording and reliable return to baseline.[7] Ensure your solutions are fresh, correctly pH'd, and have the proper osmolarity. Instability in the recording due to poor solutions can easily be mistaken for a drug effect or washout issue.
Q9: What are the best practices for setting up and maintaining my perfusion system for reliable washout?
-
Minimize Tubing: Keep the distance from the solution reservoirs to the recording chamber as short as possible.
-
Use Low-Volume Manifolds: If you are switching between multiple solutions, use a manifold with minimal dead space.
-
Consistent Flow: Use a reliable gravity-fed or pump system to ensure the flow rate is constant and does not fluctuate.[7]
-
Daily Check: Before starting experiments, run buffer through all lines to clear out any old solutions, air bubbles, or precipitates.
-
Placement is Key: Position the perfusion inlet near the cell of interest and the outlet on the opposite side of the chamber to promote a laminar flow and efficient exchange of the entire bath volume.
References
-
Transient Receptor Potential Channel Ankyrin 1: A Unique Regulator of Vascular Function. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]
-
Mammalian Transient Receptor Potential TRPA1 Channels: From Structure to Disease. (n.d.). American Physiological Society. Retrieved March 7, 2026, from [Link]
-
Voets, T. (2007). TRPA1: A Sensory Channel of Many Talents. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Gillespie, P. G., & Müller, U. (2007). TRPA1 in Auditory and Nociceptive Organs. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
TRPA1 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY. (2019, September 26). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved March 7, 2026, from [Link]
-
Differential roles of kinetic on- and off-rates in T-cell receptor signal integration revealed with a modified Fab'-DNA ligand - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Bladen, C. (2016, April 28). #LabHacks: 14 sharp tips for patch clamping. Scientifica. Retrieved March 7, 2026, from [Link]
-
Parallel reactions on a single T cell receptor offer a robust kinetic proofreading mechanism. (2022, September 29). bioRxiv. Retrieved March 7, 2026, from [Link]
-
Patch clamp technique: review of the current state of the art and potential contributions from nanoengineering. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Electrophysiological Effects of the Transient Receptor Potential Melastatin 4 Channel Inhibitor (4-Chloro-2-(2. (2021, August 31). MDPI. Retrieved March 7, 2026, from [Link]
-
Neurotensin receptor 1-biased ligand attenuates neurotensin-mediated excitation of ventral tegmental area dopamine neurons and dopamine release in the nucleus accumbens - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed. (2002, September 15). PubMed. Retrieved March 7, 2026, from [Link]
-
Patch Clamp and Ion Channel Dynamics - IntechOpen. (2022, November 22). IntechOpen. Retrieved March 7, 2026, from [Link]
-
Improved Perfusion Conditions for Patch-clamp Recordings on Human Erythrocytes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Cardiac inotropic rebound effect after washout of acetylcholine is associated with electrophysiological heterogeneity in Langendorff-perfused rabbit heart - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Ionic and Signaling Mechanisms Involved in Neurotensin-mediated Excitation of Central Amygdala Neurons - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
Sources
- 1. Neurotensin Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 2. Neurotensin receptor 1-biased ligand attenuates neurotensin-mediated excitation of ventral tegmental area dopamine neurons and dopamine release in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Differential roles of kinetic on- and off-rates in T-cell receptor signal integration revealed with a modified Fab’-DNA ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel reactions on a single T cell receptor offer a robust kinetic proofreading mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionic and Signaling Mechanisms Involved in Neurotensin-mediated Excitation of Central Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patch Clamp and Ion Channel Dynamics | IntechOpen [intechopen.com]
Technical Support Center: Resolving mAb-Ntr1-17 Non-Specific Binding Issues
{"guid":"resolving-tc-ntr1-17-non-specific-binding-issues","title":"Technical Support Center: Resolving TC Ntr1-17 Non-Specific Binding Issues","id":"12345"}
A Senior Application Scientist's Guide for Researchers
Disclaimer: The term "TC Ntr1 17" does not correspond to a standard, publicly recognized biological reagent. This guide has been developed under the scientifically plausible assumption that it refers to a hypothetical monoclonal antibody, herein designated mAb-Ntr1-17 , targeting the Neurotensin Receptor 1 (NTR1). The principles and troubleshooting strategies outlined are broadly applicable to monoclonal antibodies used in common immunoassays.
Introduction
Non-specific binding is a pervasive challenge in immunoassays, leading to high background, false positives, and obscured results. This guide provides a structured, in-depth approach to diagnosing and resolving non-specific binding issues encountered with the hypothetical antibody, mAb-Ntr1-17. The methodologies detailed below are grounded in established biochemical principles and are designed to empower researchers to systematically optimize their experiments for clean, specific, and reproducible data.
Part 1: Foundational FAQs - First-Line Troubleshooting
This section addresses the most common and easily solvable issues related to non-specific binding.
Q1: I'm seeing high background across my entire Western blot membrane/IHC slide. What is the most common cause?
A1: The most frequent culprit for universal high background is an excessive concentration of the primary antibody.[1][2] A high concentration of mAb-Ntr1-17 can lead to low-affinity, non-specific interactions with off-target proteins or the membrane itself.[3][4] The second most common cause is insufficient or suboptimal blocking.[2]
Immediate Actions:
-
Titrate Your Primary Antibody: This is the most critical first step. An antibody titration experiment will identify the optimal concentration that provides the best signal-to-noise ratio.[1][5]
-
Verify Your Blocking Buffer: Ensure your blocking buffer is freshly prepared and appropriate for your detection system. For example, when detecting phosphorylated proteins, Tris-buffered saline (TBS) is recommended over phosphate-buffered saline (PBS), as PBS can interfere with phospho-specific antibody binding.[6][7]
Q2: My Western blot shows multiple bands in addition to the expected band for NTR1. What should I check first?
A2: The appearance of distinct, non-specific bands suggests that mAb-Ntr1-17 may be cross-reacting with other proteins. However, before investigating cross-reactivity, it's essential to rule out procedural issues.
Initial Checks:
-
Primary Antibody Concentration: As with high background, a concentration that is too high can cause the antibody to bind to proteins with lower sequence homology to the target epitope.[8]
-
Inadequate Washing: Insufficient washing may fail to remove weakly bound antibodies.[8] Increase the number and/or duration of your wash steps. Adding a mild detergent like Tween-20 to a final concentration of 0.05-0.1% in your wash buffer is also a standard practice to reduce non-specific interactions.[7][8]
-
Sample Integrity: Ensure that your protein sample has not been degraded. The presence of smaller, lower molecular weight bands could be degradation products of your target protein. Always use fresh protease inhibitors in your lysis buffer.[8]
Q3: In my immunoprecipitation (IP) experiment, I'm pulling down many other proteins along with NTR1. How can I increase the specificity?
A3: Non-specific binding in IP can originate from the antibody, the beads, or interactions within the cell lysate itself.
Key Strategies:
-
Pre-Clearing the Lysate: This is a highly recommended step to reduce background.[9] Before adding your specific mAb-Ntr1-17, incubate your cell lysate with the beads (e.g., Protein A/G) alone.[10][11] This will capture proteins that non-specifically adhere to the bead matrix.
-
Optimize Wash Buffer Stringency: Increase the stringency of your wash buffer by moderately increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent.[9][12] Be cautious, as overly harsh conditions could disrupt the specific antibody-antigen interaction.
-
Use a Negative Control Antibody: Perform a parallel IP with an isotype control antibody (an antibody of the same class and subclass as mAb-Ntr1-17 but with no specificity for any protein in the lysate). This will help you differentiate between true interactors and proteins that non-specifically bind to the antibody or beads.[9]
Part 2: Advanced Troubleshooting & Optimization Protocols
When initial troubleshooting fails, a more systematic approach is required. This section provides detailed protocols and logical frameworks for resolving persistent non-specific binding.
The Optimization Hierarchy
A logical progression is key to efficient troubleshooting. The following diagram illustrates a decision-making workflow.
Caption: Troubleshooting Decision Workflow for Non-Specific Binding.
Protocol 1: Systematic Antibody Titration
The goal of titration is to find the lowest antibody concentration that still provides a strong, specific signal. The optimal concentration is application-dependent.[13]
Methodology (for Western Blot):
-
Prepare Serial Dilutions: Prepare a series of 2-fold dilutions of your mAb-Ntr1-17 stock. A good starting range is from 1:250 to 1:8000.[13][14]
-
Lane Loading: Load identical amounts of your protein lysate into multiple lanes of an SDS-PAGE gel.
-
Blotting: Transfer the proteins to a membrane as per your standard protocol.
-
Incubation: Cut the membrane into strips, ensuring each strip contains one lane. Incubate each strip with a different antibody dilution overnight at 4°C with gentle agitation.
-
Washing and Detection: Wash all strips under identical conditions. Incubate with a single dilution of the secondary antibody. Develop the blot and compare the signal-to-noise ratio across the strips.
-
Analysis: Identify the dilution that provides a clean, strong band at the expected molecular weight for NTR1 with minimal background. This is your optimal concentration.
Table 1: Comparison of Common Blocking Agents
If optimizing antibody concentration is insufficient, the blocking step is the next target. The choice of blocking agent can have a significant impact on non-specific binding.[6][15]
| Blocking Agent | Concentration | Advantages | Disadvantages & Considerations |
| Non-fat Dry Milk | 3-5% (w/v) in TBST/PBST | Inexpensive and effective for many antibodies. | Contains phosphoproteins (e.g., casein) and biotin; avoid for phospho-protein detection and streptavidin-based systems.[7][15] |
| Bovine Serum Albumin (BSA) | 3-5% (w/v) in TBST/PBST | A good all-purpose blocker, free of phosphoproteins.[15] | More expensive than milk. Can cause high background with some antibodies. |
| Normal Serum | 5-10% (v/v) in TBS/PBS | Highly effective at reducing non-specific binding from the secondary antibody. Use serum from the same species the secondary antibody was raised in.[4] | Can contain endogenous antibodies that may cross-react with your sample. |
| Protein-Free Blockers | Commercial Formulations | Ideal for phospho-protein detection and when antibodies show cross-reactivity with protein-based blockers.[6] | Can be more expensive. Performance varies between formulations. |
Protocol 2: Optimizing Wash Buffer Stringency
Increasing the stringency of the wash steps can effectively remove weakly and non-specifically bound antibodies.
Methodology (for IP or Western Blot):
-
Baseline: Start with your standard wash buffer (e.g., TBST with 0.1% Tween-20).
-
Increase Detergent: Prepare a wash buffer with a higher concentration of non-ionic detergent (e.g., increase Tween-20 to 0.2% or add 0.1% Triton X-100).[10][12]
-
Increase Salt: Prepare a wash buffer with an increased salt concentration (e.g., increase NaCl from 150 mM to 250 mM, then to 500 mM).
-
Increase Wash Steps/Duration: Increase the number of washes from 3 to 5, and the duration of each wash from 5 minutes to 10 minutes with vigorous agitation.[8]
-
Test Systematically: Test these modified wash buffers one at a time to identify the condition that best reduces background without diminishing your specific signal.
The Role of Controls
Proper controls are non-negotiable for troubleshooting. They are the only way to definitively identify the source of non-specific signals.
Caption: Logic Diagram for Interpreting IHC/IP Controls.
Protocol 3: Implementing Essential Controls for IHC
Methodology:
-
Positive Control: Use a tissue section known to express NTR1. This validates that the antibody and the protocol are working.[1]
-
Negative Control (No Primary Antibody): On a parallel slide, perform the entire staining protocol but substitute the primary antibody incubation step with incubation in antibody diluent alone.[16] Any signal observed here originates from the secondary antibody or the detection system.
-
Isotype Control: On another slide, substitute the mAb-Ntr1-17 primary antibody with a non-immune antibody of the same isotype (e.g., mouse IgG1) at the exact same concentration.[16] Signal on this slide indicates non-specific binding of the primary antibody isotype to the tissue.
By comparing the staining patterns of these three controls to your experimental slide, you can pinpoint the source of the non-specific signal and take targeted corrective action.
Part 3: Application-Specific FAQs
Q4: For ELISA, my blank wells have high absorbance values. What should I do?
A4: High background in ELISA is often due to insufficient washing.[17] Automated plate washers or multichannel pipettes should be used to ensure consistent and thorough washing of all wells.[18] Ensure you are performing the recommended number of wash cycles (typically 3-5) and that the wash buffer volume is sufficient to cover the entire well surface.[17][19] Also, confirm that the substrate has not been contaminated and do not let the wells dry out at any point during the procedure.[20]
Q5: In my Immunohistochemistry (IHC) experiment, I see diffuse background staining throughout the tissue.
A5: In addition to primary antibody concentration, several factors unique to IHC can cause this:
-
Endogenous Enzyme Activity: If you are using an HRP- or AP-based detection system, endogenous peroxidases or phosphatases in the tissue can produce a signal.[21] Always include a quenching step (e.g., with 3% H2O2 for peroxidases) before primary antibody incubation.[4][21]
-
Incomplete Deparaffinization: For FFPE tissues, residual wax can trap antibodies non-specifically. Ensure deparaffinization is complete by using fresh solvents and adequate incubation times.[4]
-
Hydrophobic Interactions: Proteins can non-specifically bind to tissue sections. Using a blocking serum from the species in which the secondary antibody was raised can help mitigate this.[4]
By systematically working through these troubleshooting steps, from foundational checks to advanced optimization protocols, researchers can effectively diagnose and resolve non-specific binding issues with mAb-Ntr1-17, leading to reliable and high-quality experimental data.
References
-
ResearchGate. (2022). How can I reduce non-specific binding of protein during magnetic bead co-IP? Available at: [Link]
-
American Research Products. (n.d.). Western Blot troubleshooting: Non-Specific Bands. Available at: [Link]
-
Azure Biosystems. (n.d.). Blocking: Key to Optimizing Your Western Blots. Available at: [Link]
-
BosterBio. (2025). Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. Available at: [Link]
-
Precision Biosystems. (2023). How to select the correct blocking buffer for Western Blotting. Available at: [Link]
-
Sino Biological. (n.d.). Western Blot Troubleshooting Nonspecific Bands. Available at: [Link]
-
Cygnus Technologies. (n.d.). ELISA Plate Washing Guide: Best Practices & Techniques. Available at: [Link]
-
AZoLifeSciences. (2021). How to Reduce Background Noise in IHC. Available at: [Link]
-
Boster Bio. (n.d.). Blocking Buffer Optimization for Western Blot. Available at: [Link]
-
IHC.World. (2026). How to Troubleshoot High Background in DAB Staining: 9 Causes + a 10-Minute Triage. Available at: [Link]
-
MilliporeSigma. (n.d.). Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays. Available at: [Link]
-
The Flow Cytometry Core Facility. (n.d.). Antibody Titration Protocol. Available at: [Link]
-
Sino Biological. (n.d.). Non-specific Binding in Immunoprecipitation (IP). Available at: [Link]
-
Bio-Rad Laboratories. (2021). Quick Tips: Optimizing the Blocking Step in Western Blotting. Available at: [Link]
-
Azure Biosystems. (2021). Western Blot Troubleshooting: Non-specific bands. Available at: [Link]
-
LI-COR Biosciences. (n.d.). Blocking Buffer Optimization Protocol. Available at: [Link]
-
LI-COR Biosciences. (n.d.). Troubleshooting Quantitative Western Blots Hints and Tips. Available at: [Link]
-
Biocompare. (2013). Bench Tips for Optimizing ELISA: It All Comes Out in the Wash. Available at: [Link]
-
Patsnap. (2025). How to Perform an ELISA Wash Step Without Cross-Contamination. Available at: [Link]
-
Leinco Technologies. (n.d.). Titration of Antibodies – The Basic Flow Cytometry Staining Protocol. Available at: [Link]
-
Vaccine Research Center. (n.d.). Antibody Titration Protocol Dr. Mario Roederer. Available at: [Link]
-
ALPCO. (2021). 6 Tips for Improving Chemiluminescence ELISA Precision. Available at: [Link]
Sources
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. What are the common causes of background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. welcome.cytekbio.com [welcome.cytekbio.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. bosterbio.com [bosterbio.com]
- 8. arp1.com [arp1.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sinobiological.com [sinobiological.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. biotech.gsu.edu [biotech.gsu.edu]
- 14. lerner.ccf.org [lerner.ccf.org]
- 15. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 16. bosterbio.com [bosterbio.com]
- 17. biocompare.com [biocompare.com]
- 18. alpco.com [alpco.com]
- 19. How to Perform an ELISA Wash Step Without Cross-Contamination [synapse.patsnap.com]
- 20. cygnustechnologies.com [cygnustechnologies.com]
- 21. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
TC Ntr1 17 vs. Neurotensin Peptide: A Comprehensive Efficacy & Methodology Comparison Guide
Audience: Researchers, assay scientists, and drug development professionals. Scope: Mechanistic differentiation, pharmacological efficacy, causality-driven experimental design, and validated cell-based protocols.
The Neurotensin Receptor 1 (NTS1) Landscape
Neurotensin receptor 1 (NTS1) is a primary G-protein-coupled receptor (GPCR) target for modulating dopaminergic transmission, mediating analgesia, and inducing hypothermic responses[1]. While the endogenous ligand, Neurotensin (NT) , provides the biological baseline for full target activation, its utility in chronic therapeutic contexts or sustained in vitro probing is severely bottlenecked by its peptide nature—specifically, rapid proteolytic degradation and profound receptor desensitization[2].
In contrast, TC Ntr1 17 was developed as a synthetic, non-peptide alternative to bypass the inherent stability issues of peptides while dialing back the maximum efficacy to prevent tachyphylaxis (desensitization)[3]. As a Senior Application Scientist, it is critical to evaluate these two agents not merely as "agonists," but as tools with fundamentally different pharmacological boundaries and signaling outcomes.
Pharmacological Dichotomy: Full vs. Partial Agonism
Understanding the efficacy differences between these two ligands dictates how they should be applied in experimental workflows.
-
Neurotensin (Endogenous Peptide): NT is a 13-amino acid peptide that acts as a potent, non-selective full agonist at all three neurotensin receptors (NTS1, NTS2, and NTS3)[1]. In functional intracellular calcium (
) mobilization assays, NT typically acts as the 100% efficacy baseline (Emax = 100%), exhibiting sub-nanomolar potency ( nM)[2]. However, this massive -driven activation recruits -arrestin, rapidly internalizing the receptor. -
TC Ntr1 17 (Synthetic Small Molecule): This pyrazole/quinoline derivative represents a distinct pharmacological tool. It acts as a selective partial agonist for NTS1[3]. It exhibits an
nM and a strict ceiling effect—achieving an Emax of exactly 63% relative to the maximal response of the native NT peptide[3]. Crucially, it demonstrates >50-fold selectivity for NTS1 over NTS2 and the orphan receptor GPR35[4].
Data Presentation: Efficacy & Pharmacological Profile
The comparative quantitative metrics vital for assay design and dose-response curve generation are outlined below.
| Feature | Neurotensin (Native Ligand) | TC Ntr1 17 (Synthetic Modulator) |
| Molecule Class | 13-aa Endogenous Peptide | Non-Peptide Small Molecule |
| Receptor Selectivity | Non-selective (NTS1, NTS2, NTS3) | Highly Selective (>50-fold for NTS1) |
| Agonism Profile | Full Agonist | Partial Agonist |
| Maximal Efficacy (Emax) | 100% (Assay Baseline) | 63% of NT response |
| Potency ( | ~0.8 nM | < 15.6 nM |
| Receptor Desensitization | High (Rapid Internalization) | Moderated |
| Best Application | Establishing max assay window | NTS1-specific functional decoupling |
Structural Dynamics & Signaling Architecture
NTS1 canonically couples to
Figure 1: Comparative downstream
Experimental Protocols: Intracellular Calcium Mobilization (FLIPR)
To capture the sub-second kinetics of NTS1 activation and objectively compare Emax, a real-time fluorometric imaging plate reader (FLIPR) methodology is required[5]. The following protocol is a self-validating system designed to protect against false positives and baseline signal drifts.
Causality-Driven Assay Methodology
Step 1: Cell Seeding and Preparation
-
Procedure: Seed CHO-K1 cells stably overexpressing human NTS1 at 30,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.
-
Expert Insight (Causality): We utilize an overexpressing cell line to ensure the assay window is wide enough to reliably distinguish a 63% partial response from assay noise. Black walls prevent optical cross-talk between adjacent microplate wells.
Step 2: Dye Loading
-
Procedure: Remove media and add 20 µL of Fluo-4 AM loading buffer supplemented with 2.5 mM Probenecid. Incubate for 45 mins at 37°C in the dark.
-
Expert Insight (Causality): Fluo-4 AM enters the cell and is cleaved by intracellular esterases into its active,
-sensitive form. Probenecid is mandatory here; it inhibits the organic anion transporters that would otherwise actively pump the cleaved dye out of the cell, preserving baseline stability.
Step 3: Compound Preparation (Self-Validating Controls)
-
Procedure: Prepare serial dilutions of TC Ntr1 17 (0.1 nM to 10 µM). Simultaneously prepare a high-concentration NT peptide well (1 µM) and a Vehicle well (0.1% DMSO).
-
Expert Insight (Trustworthiness): The 1 µM NT acts as the positive reference standard to definitively establish the 100% Emax ceiling. The 0.1% DMSO vehicle provides the background fluorescence metric to subtract, assuring the calculated 63% Emax of TC Ntr1 17 is genuinely receptor-driven.
Step 4: Kinetic Measurement
-
Procedure: Transfer plate to a FLIPR system. Excite at 488 nm and record emission at 525 nm. Read baseline for 10 seconds, inject ligands, and continuously record for 120 seconds.
Figure 2: Self-validating high-throughput FLIPR workflow designed for resolving NTS1 partial vs. full agonism.
Translational Insights & Application Strategies
As an Application Scientist looking at in vivo translation or secondary assay screening, utilizing TC Ntr1 17 over native NT offers several distinct advantages. Due to NT's lack of selectivity, utilizing it in native tissue models conflates NTS1-driven calcium release with NTS2/NTS3 signaling[1]. TC Ntr1 17 allows you to selectively uncouple the NTS1-specific response.
Furthermore, full NTS1 activation triggers deep physiological side effects like dramatic hypothermia and severe hypotension. The 63% partial agonism achieved by TC Ntr1 17 acts as a necessary pharmacological buffer, permitting the modulation of the mesocorticolimbic dopamine pathways (implicated in substance abuse and psychiatric models)[2][5] without overpowering the receptor infrastructure and forcing rapid receptor endocytosis.
References
-
National Center for Biotechnology Information (NCBI). "Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists)". Probe Reports from the NIH Molecular Libraries Program. Retrieved from:[Link][5]
-
Frontiers in Pharmacology. "A marine analgesic peptide, Contulakin-G, and neurotensin are distinct agonists for neurotensin receptors: uncovering structural determinants of desensitization properties". Retrieved from:[Link][2]
-
bioRxiv / NIH PMC. "Ligand-dependent G protein dynamics underlying opioid signaling efficacy". Structural evaluation of NTSR1. Retrieved from: [Link][6]
Sources
- 1. Neurotensin Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 2. Frontiers | A marine analgesic peptide, Contulakin-G, and neurotensin are distinct agonists for neurotensin receptors: uncovering structural determinants of desensitization properties [frontiersin.org]
- 3. TC NTR1 17 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 4. abmole.com [abmole.com]
- 5. Small Molecule Agonists for the Neurotensin 1 Receptor (NTR1 Agonists) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Comparative Analysis of Neurotensin Receptor 1 Ligands: TC Ntr1 17 and PD 149163
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurotensin receptor modulation, the selection of appropriate chemical tools is paramount for elucidating complex biological pathways and for the development of novel therapeutics. This guide provides an in-depth comparative analysis of two key neurotensin receptor 1 (NTS1) agonists: TC Ntr1 17 and PD 149163. While both compounds target the same receptor, their distinct pharmacological profiles and reported biological activities warrant a careful examination to guide experimental design and interpretation.
At a Glance: Key Differentiators
| Feature | TC Ntr1 17 | PD 149163 |
| Compound Type | Non-peptide, selective NTS1 partial agonist | Peptide analog, NTS1 agonist |
| Reported Activity | In vitro characterization of NTS1 agonism | Extensive in vivo studies demonstrating antipsychotic, antidepressant, and anti-inflammatory effects |
| Primary Use Case | Probe for studying NTS1 function in vitro and in specific neuronal circuits | Preclinical candidate for CNS disorders and inflammatory conditions |
| Selectivity | Over 50-fold selectivity for NTS1 over NTS2 and GPR35[1] | High selectivity for NTS1[2] |
| In Vitro Potency (EC50) | <15.6 nM (Ca2+ mobilization)[1] | Not explicitly stated in the provided search results |
| Efficacy (Emax) | 63% of neurotensin response (Ca2+ mobilization)[1] | Not explicitly stated in the provided search results |
| Brain Penetrance | Not explicitly stated in the provided search results | Brain-penetrant[2] |
Delving Deeper: A Head-to-Head Comparison
TC Ntr1 17: A Precision Tool for In Vitro and Ex Vivo Interrogation
TC Ntr1 17 has emerged as a valuable research tool for its selective partial agonism at the NTS1 receptor. Its non-peptide nature offers potential advantages in terms of metabolic stability for certain experimental paradigms.
Mechanism of Action & Signaling Profile:
TC Ntr1 17 acts as a partial agonist at the NTS1 receptor, meaning it binds to and activates the receptor but elicits a submaximal response compared to the endogenous full agonist, neurotensin.[1] This property can be particularly useful for studies where a more nuanced and controlled activation of the receptor is desired, avoiding potential overstimulation and subsequent desensitization.
Activation of NTS1 by agonists like TC Ntr1 17 leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium.[3][4] This signaling cascade is a hallmark of NTS1 activation and is often used as a primary readout in in vitro functional assays.
Experimental Applications:
The primary utility of TC Ntr1 17, as evidenced by the available literature, lies in its application in fundamental research to probe the physiological roles of NTS1. For instance, it has been used to demonstrate that NTS1 activation can induce inward currents and increase the firing rate of specific neurons in the median preoptic nucleus.[5] Interestingly, in one study, direct injection of TC Ntr1 17 into this brain region resulted in hyperthermia, a response that contrasts with the hypothermic effects often associated with neurotensin.[5] This highlights the importance of considering the specific neuronal circuits and physiological contexts when interpreting the effects of NTS1 agonists.
Causality in Experimental Choices:
The selection of a partial agonist like TC Ntr1 17 is a deliberate choice for researchers aiming to dissect the specific contributions of NTS1 signaling without inducing the full spectrum of effects seen with a full agonist. This can be critical in preventing receptor desensitization and internalization, allowing for a more sustained and observable signaling response in certain experimental setups.
Overview of the in vivo effects of PD 149163.
Experimental Protocols: A Guide for Practical Application
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for key assays used in the characterization of NTS1 ligands.
Protocol 1: In Vitro Calcium Mobilization Assay
This assay is fundamental for determining the functional activity (agonism or antagonism) of a compound at the Gq-coupled NTS1 receptor.
Objective: To measure the intracellular calcium concentration in response to ligand stimulation.
Materials:
-
HT-29 cells (endogenously expressing NTS1) or other suitable cell line overexpressing NTS1.
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (TC Ntr1 17, PD 149163) and a reference agonist (e.g., Neurotensin).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed HT-29 cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and wash the cells with assay buffer. Incubate the cells with the calcium-sensitive dye solution in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Stimulation: Using the instrument's injector, add the test compound at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding the reference agonist.
-
Data Acquisition: Continuously measure the fluorescence intensity over time to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the response as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
Self-Validation: The inclusion of a known full agonist (Neurotensin) and a vehicle control in each experiment is crucial for validating the assay performance and for normalizing the data.
Protocol 2: Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the NTS1 receptor.
Objective: To measure the ability of an unlabeled ligand to compete with a radiolabeled ligand for binding to the NTS1 receptor.
Materials:
-
Cell membranes prepared from cells expressing NTS1 (e.g., HT-29 cells). [6]* Radioligand (e.g., [³H]Neurotensin or a specific radiolabeled antagonist). [6]* Unlabeled test compounds (TC Ntr1 17, PD 149163).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled neurotensin) from the total binding (measured in the absence of a competitor). Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Self-Validation: The determination of total and non-specific binding is essential for calculating specific binding. The use of a reference compound with a known Ki can also serve as a positive control.
Conclusion and Future Directions
TC Ntr1 17 and PD 149163 represent two distinct yet valuable tools for the study of the neurotensin system. TC Ntr1 17, with its well-defined partial agonism, is ideally suited for precise in vitro and ex vivo studies aimed at dissecting the fundamental mechanisms of NTS1 signaling. In contrast, the brain-penetrant nature and extensive in vivo characterization of PD 149163 position it as a leading candidate for preclinical investigations into the therapeutic potential of NTS1 agonism for a variety of complex disorders.
The choice between these two compounds will ultimately depend on the specific research question and experimental paradigm. For researchers aiming to understand the nuanced cellular responses to NTS1 activation, TC Ntr1 17 offers a high degree of control. For those seeking to explore the systemic and behavioral consequences of NTS1 modulation in vivo, PD 149163 provides a robust and well-validated option.
Future research could benefit from direct, head-to-head comparative studies of these two compounds in the same experimental models. Such studies would provide a more definitive understanding of how their distinct pharmacological properties translate into different biological outcomes and would further refine their application as tools to unravel the complexities of the neurotensin system.
References
-
Schulz, J., Rohracker, M., et al. (2016). Comparative Evaluation of the Biodistribution Profiles of a Series of Nonpeptidic Neurotensin Receptor-1 Antagonists Reveals a Promising Candidate for Theranostic Applications. Journal of Nuclear Medicine, 57(7), 1120-1123. [Link]
-
Schulz, J., Rohracker, M., et al. (2016). Comparative Evaluation of the Biodistribution Profiles of a Series of Nonpeptidic Neurotensin Receptor-1 Antagonists Reveals a Promising Candidate for Theranostic Applications. Journal of Nuclear Medicine. [Link]
-
Mohanty, B., et al. (2025). Neurotensin receptor agonist PD149163 modulates LPS-induced enterocyte apoptosis by downregulating TNFR pathway and executioner caspase 3 in endotoxemic mice: insights from in vivo and in silico study. Archives of Toxicology. [Link]
-
Tirado-Santiago, G., et al. (2006). Effects of a neurotensin analogue (PD149163) and antagonist (SR142948A) on the scopolamine-induced deficits in a novel object discrimination task. Behavioural Brain Research, 173(1), 83-89. [Link]
-
Kooncumchoo, P., et al. (2024). The neurotensin receptor 1 agonist PD149163 alleviates visceral hypersensitivity and colonic hyperpermeability in rat irritable bowel syndrome model. Neurogastroenterology & Motility. [Link]
-
Schulz, J., et al. (2016). Comparative Evaluation of the Biodistribution Profiles of a Series of Nonpeptidic Neurotensin Receptor-1 Antagonists Reveals a Promising Candidate for Theranostic Applications. Journal of Nuclear Medicine, 57(7), 1120-1123. [Link]
-
Mohanty, B., et al. (2025). Neurotensin receptor agonist PD149163 modulates LPS-induced enterocyte apoptosis by downregulating TNFR pathway and executioner caspase 3 in endotoxemic mice: insights from in vivo and in silico study. ResearchGate. [Link]
-
Mohanty, B., et al. (2021). Protective effect of neurotensin receptor-1 agonist PD 149163 against lipopolysaccharide-induced gut toxicity in mice. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(8), 1647-1660. [Link]
-
Feifel, D., et al. (2013). Effects of the neurotensin NTS₁ receptor agonist PD149163 on visual signal detection in rats. Behavioural Pharmacology, 24(8), 661-666. [Link]
-
Shilling, P. D., & Feifel, D. (2012). The neurotensin-1 receptor agonist PD149163 inhibits conditioned avoidance responding without producing catalepsy in rats. Pharmacology Biochemistry and Behavior, 100(3), 443-447. [Link]
-
Herrera, C. G., et al. (2016). Neurotensin induces hypothermia by activating both neuronal neurotensin receptor 1 and astrocytic neurotensin receptor 2 in the median preoptic nucleus. eLife, 5, e13727. [Link]
-
Schulz, J., et al. (2016). Comparative Evaluation of the Biodistribution Profiles of a Series of Nonpeptidic Neurotensin Receptor-1 Antagonists Reveals a Promising Candidate for Theranostic Applications. ResearchGate. [Link]
-
Stowe, G. N., et al. (2004). The neurotensin agonist PD149163 increases Fos expression in the prefrontal cortex of the rat. Neuropsychopharmacology, 29(10), 1869-1876. [Link]
-
Holly, A. J., et al. (2014). Systemic administration of the neurotensin NTS1 receptor agonist PD149163 improves performance on a memory task in naturally deficient male Brown Norway rats. Neurobiology of Learning and Memory, 114, 18-24. [Link]
-
Wenzel, T., et al. (2024). Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays. Journal of Medicinal Chemistry. [Link]
-
Holly, A. J., et al. (2017). The Neurotensin NTS1 Receptor Agonist PD149163 Produces Antidepressant-Like Effects in the Forced Swim Test: Further Support for Neurotensin as a Novel Pharmacologic Strategy for Antidepressant Drugs. Drug Development Research, 78(5), 196-202. [Link]
-
ResearchGate. (n.d.). Chemical structure of non-peptide NTR-1 agonist PD149163, α 2-adreno-receptor antagonist and Methyl sergide, antagonist toward 5HT 2B and 5HT 2C serotonin receptors. Retrieved from [Link]
-
Kofuku, Y., et al. (2023). Unravelling the mechanism of neurotensin recognition by neurotensin receptor 1. Nature Communications, 14(1), 8109. [Link]
-
Besserer-Offroy, É., et al. (2019). Neurotensin Analogues Containing Cyclic Surrogates of Tyrosine at Position 11 Improve NTS2 Selectivity Leading to Analgesia without Hypotension and Hypothermia. Journal of Medicinal Chemistry, 62(21), 9786-9798. [Link]
-
UNC School of Medicine. (n.d.). Assay Protocol Book. Retrieved from [Link]
-
Wenzel, T., et al. (2021). High-Affinity and Proteolytically Stable Peptidic Fluorescent NTS1R Ligands. Molecules, 26(11), 3183. [Link]
-
Max Planck Institute for Biophysical Chemistry. (n.d.). Probing Conformational Disorder in Neurotensin by Two-Dimensional Solid-State NMR and Comparison to Molecular Dynamics Simulation. Retrieved from [Link]
-
Li, Y., et al. (2018). In Vitro-Generated Tc17 Cells Present a Memory Phenotype and Serve As a Reservoir of Tc1 Cells In Vivo. Frontiers in Immunology, 9, 233. [Link]
-
ResearchGate. (n.d.). Investigation of the Biological Impact of Charge Distribution on a NTR1-Targeted Peptide. Retrieved from [Link]
-
Schulz, J., et al. (2017). Proof of Therapeutic Efficacy of a 177 Lu-Labeled Neurotensin Receptor 1 Antagonist in a Colon Carcinoma Xenograft Model. Journal of Nuclear Medicine, 58(6), 936-941. [Link]
-
Egloff, P., et al. (2014). Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli. Proceedings of the National Academy of Sciences, 111(6), E655-E662. [Link]
-
Forget, M. A., et al. (2017). Th17 cells are refractory to senescence and retain robust antitumor activity after long-term ex vivo expansion. JCI Insight, 2(5), e91682. [Link]
-
Lu, Y., et al. (2021). Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay. STAR Protocols, 2(3), 100700. [Link]
-
Pintana, H., et al. (2020). Neurotensin receptor 1 agonist provides neuroprotection in pre-diabetic rats. Journal of Endocrinology, 247(3), 225-236. [Link]
-
Vangone, A., & Bonvin, A. M. J. J. (2015). On the binding affinity of macromolecular interactions: daring to ask why proteins interact. Journal of the Royal Society Interface, 12(104), 20141202. [Link]
Sources
- 1. abmole.com [abmole.com]
- 2. The neurotensin-1 receptor agonist PD149163 inhibits conditioned avoidance responding without producing catalepsy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation of the Biodistribution Profiles of a Series of Nonpeptidic Neurotensin Receptor-1 Antagonists Reveals a Promising Candidate for Theranostic Applications | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Neurotensin induces hypothermia by activating both neuronal neurotensin receptor 1 and astrocytic neurotensin receptor 2 in the median preoptic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to TC Ntr1 17 as a Positive Control for NTS1 Activation
In the intricate world of G protein-coupled receptor (GPCR) research, the validation of an experimental system is paramount. For scientists investigating the Neurotensin Receptor 1 (NTS1), a reliable positive control is not just a component of good laboratory practice; it is the bedrock upon which robust and reproducible data are built. This guide provides an in-depth comparison of TC Ntr1 17 as a positive control for NTS1 activation, offering technical insights and validated protocols to empower your research.
Understanding the Target: The Neurotensin Receptor 1 (NTS1)
NTS1 is a class A GPCR that plays a significant role in a multitude of physiological processes, including pain perception (analgesia), temperature regulation, and blood pressure control.[1][2] Its involvement in the pathophysiology of various cancers, such as pancreatic, lung, and breast cancer, has made it a compelling target for drug discovery and therapeutic development.[3][4] Activation of NTS1 by its endogenous ligand, the tridecapeptide neurotensin (NT), triggers a cascade of intracellular signaling events, making it essential to have a tool that can reliably initiate this cascade in a controlled experimental setting.[3][5]
The Role of a Positive Control in NTS1 Assays
A positive control serves as a self-validating system within your experiment. Its primary function is to confirm that the cellular machinery and assay components are functioning as expected. By using a known NTS1 agonist, you can:
-
Validate Cell Line Responsiveness: Ensure that the cells (whether endogenously expressing or transfected) have functional NTS1 receptors capable of signaling.
-
Confirm Assay Integrity: Verify that reagents, detection instruments, and the overall protocol are capable of detecting a true positive signal.
-
Establish a Benchmark: Provide a reference point against which the activity of unknown test compounds can be compared and normalized.
Introducing TC Ntr1 17: A Profile of a Selective NTS1 Agonist
TC Ntr1 17 is a potent, selective, and non-peptide small molecule that functions as a partial agonist for the NTS1 receptor.[6][7][8] Its molecular and pharmacological properties make it an excellent choice for a positive control.
-
Mechanism of Action: As an agonist, TC Ntr1 17 binds to the NTS1 receptor and induces a conformational change that initiates downstream signaling. Being a partial agonist means it produces a response that is lower than the maximum effect achievable by the full endogenous agonist, neurotensin.[6][7]
-
Potency and Efficacy: It exhibits a high affinity for NTS1, with an EC50 value of less than 15.6 nM in calcium mobilization assays.[6][7] Its maximal effect (Emax) is approximately 63% of the response elicited by neurotensin in the same assay, a key characteristic of its partial agonism.[6][7]
-
Selectivity: TC Ntr1 17 demonstrates over 50-fold selectivity for NTS1 compared to the NTS2 receptor and GPR35, ensuring that the observed effects are mediated specifically through the target of interest.[6][7]
NTS1 Signaling: The Cascade Initiated by Activation
Binding of an agonist like TC Ntr1 17 to the NTS1 receptor triggers a complex network of intracellular signaling pathways. NTS1 primarily couples to Gαq/11 proteins, but also to Gαi/o and Gαs, leading to diverse cellular responses.[1][3]
-
Gαq/11 Pathway: This is the canonical and most well-studied pathway for NTS1. Activation leads to the stimulation of Phospholipase C (PLC).[3][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, causing a rapid release of stored calcium (Ca2+) into the cytoplasm.[4][10] This increase in intracellular calcium is a robust and readily measurable indicator of NTS1 activation.
-
MAPK/ERK Pathway: The activation of the Gq pathway and other effectors can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2, which is involved in regulating cell proliferation and growth.[1][3][4]
-
β-Arrestin Recruitment and Receptor Internalization: Following agonist binding and G protein activation, NTS1 is phosphorylated by GPCR kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (1 and 2).[1][11] β-arrestin binding not only desensitizes the G protein-mediated signal but also initiates receptor internalization via clathrin-coated pits, a crucial process for signal termination and resensitization.[5]
Figure 1: Simplified NTS1 signaling cascade upon agonist activation.
Comparative Analysis: TC Ntr1 17 vs. Alternative Positive Controls
The choice of a positive control often comes down to a trade-off between physiological relevance and experimental practicality. The endogenous ligands for NTS1 are peptides, primarily Neurotensin (NT), its active fragment NT(8-13), and Neuromedin N.[1][12]
| Feature | TC Ntr1 17 | Neurotensin (NT) / NT(8-13) | Neuromedin N |
| Type | Non-peptide small molecule | Endogenous peptide | Endogenous peptide |
| Efficacy | Partial Agonist (~63% of NT)[6][7] | Full Agonist | Full Agonist[1] |
| Potency (EC50) | <15.6 nM (Ca2+ assay)[6][7] | Nanomolar range | Nanomolar range[1] |
| Selectivity | >50-fold for NTS1 over NTS2[6][7] | Binds to NTS1 and NTS2 | Binds to NTS1 and NTS2 |
| Stability | High; resistant to peptidases | Low; rapidly degraded by peptidases | Low; rapidly degraded by peptidases |
| Advantages | High stability, high selectivity, good for prolonged experiments, membrane permeable. | Physiologically relevant, full agonist establishes true Emax. | Physiologically relevant, full agonist. |
| Disadvantages | Partial agonism may not reveal the full dynamic range of the system. | Poor stability in serum/media, potential for off-target effects via NTS2. | Poor stability, less characterized than NT. |
Causality Behind Experimental Choices:
For many in vitro screening and pharmacology assays, the stability of a compound is critical. Peptides like neurotensin are susceptible to rapid degradation by proteases present in cell culture media or serum, leading to a loss of activity over time and complicating the interpretation of results from longer-duration experiments. The non-peptide nature of TC Ntr1 17 circumvents this issue entirely, providing a stable and consistent concentration of agonist throughout the experiment. This makes it the superior choice for ensuring reproducibility in high-throughput screening (HTS) and detailed pharmacological characterizations.
Validated Experimental Protocols
Here we provide step-by-step methodologies for two key assays used to confirm NTS1 activation, using TC Ntr1 17 as the positive control.
Protocol 1: Calcium Mobilization Assay
This assay is a direct and rapid measure of Gαq-mediated NTS1 activation.[10][13]
Workflow Diagram:
Figure 2: Experimental workflow for the calcium mobilization assay.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line stably expressing human NTS1, such as HEK293 or CHO-K1 cells. Culture in appropriate media (e.g., DMEM with 10% FBS).
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will yield a confluent monolayer the next day. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of TC Ntr1 17 (e.g., 10 mM in DMSO).[6] Create a serial dilution in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations for a dose-response curve.
-
Dye Loading: On the day of the assay, remove the culture medium from the cells. Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's protocol.[14][15] Incubate for 45-60 minutes at 37°C.
-
Assay Execution: Place the plate into a fluorometric imaging plate reader (FLIPR) or similar instrument.
-
Data Acquisition:
-
Measure the baseline fluorescence for 10-20 seconds.
-
The instrument's integrated fluidics system will then add the TC Ntr1 17 solution to the wells.
-
Immediately continue to measure the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the TC Ntr1 17 concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: Receptor Internalization Assay
This assay confirms a key downstream event of sustained agonist binding and β-arrestin recruitment.[16][17]
Step-by-Step Methodology:
-
Cell Culture: Use cells expressing a tagged NTS1 receptor (e.g., NTS1-eGFP) or be prepared to use an antibody against the native receptor. Plate cells on glass-bottom dishes or plates suitable for microscopy.
-
Compound Treatment: Treat the cells with TC Ntr1 17 at a concentration known to be effective (e.g., 10x EC50, ~100-200 nM) or a vehicle control (e.g., DMSO in media).
-
Incubation: Incubate the cells at 37°C for a time course (e.g., 15, 30, 60 minutes) to allow for internalization. Agonist-induced internalization is often rapid, with significant effects seen within 30 minutes.[17]
-
Fixation and Staining:
-
Wash the cells with cold PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes).
-
If not using a fluorescently tagged receptor, permeabilize the cells and stain with a primary antibody against NTS1 followed by a fluorescently labeled secondary antibody.
-
A nuclear counterstain (e.g., DAPI or Hoechst) can be included.
-
-
Imaging: Acquire images using a confocal microscope or a high-content imaging system.
-
Data Analysis: In untreated cells, the NTS1 signal will be predominantly on the cell membrane. In cells treated with TC Ntr1 17, the signal will appear in punctate structures within the cytoplasm, representing internalized receptors in endosomes. Quantify the degree of internalization by measuring the intensity of the intracellular fluorescent puncta relative to the total cellular fluorescence.
Conclusion
TC Ntr1 17 stands out as a robust and reliable positive control for studying NTS1 activation. Its non-peptide nature confers superior stability, a critical advantage over endogenous peptide ligands for ensuring experimental consistency and reproducibility. Its high potency and selectivity guarantee that the observed signaling events, from calcium mobilization to receptor internalization, are specifically mediated by NTS1. By incorporating TC Ntr1 17 into your experimental design and following validated protocols, you can generate high-quality, trustworthy data, accelerating your research and drug development efforts targeting the neurotensin system.
References
-
The signaling signature of the neurotensin type 1 receptor with endogenous ligands . Plos One. [Link]
-
Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy . Frontiers in Endocrinology. [Link]
-
The Neurotensin Receptor-1 Pathway Contributes to Human Ductal Breast Cancer Progression . Plos One. [Link]
-
NTSR1 (neurotensin receptor 1 (high affinity)) . Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]
-
Activation Pathways of Neurotensin Receptor 1 Elucidated Using Statistical Machine Learning . ACS Publications. [Link]
-
Neurotensin induces hypothermia by activating both neuronal neurotensin receptor 1 and astrocytic neurotensin receptor 2 in the median preoptic nucleus . PMC. [Link]
-
TC NTR1 17 (5087) by Tocris, Part of Bio-Techne . Bio-Techne. [Link]
-
Fluorescence Labeling of Neurotensin(8–13) via Arginine Residues Gives Molecular Tools with High Receptor Affinity . ACS Medicinal Chemistry Letters. [Link]
-
NTS1 activation leads to the recruitment of β-arrestins 1 and 2 . ResearchGate. [Link]
-
Development of a Neurotensin-Derived 68Ga-Labeled PET Ligand with High In Vivo Stability for Imaging of NTS1 Receptor-Expressing Tumors . MDPI. [Link]
-
Structure of signaling-competent neurotensin receptor 1 obtained by directed evolution in Escherichia coli . PNAS. [Link]
-
Activation of NTS1 receptors resulted in phosphorylation and inhibition of TREK-2 channels . ResearchGate. [Link]
-
Dually Labeled Neurotensin NTS1R Ligands for Probing Radiochemical and Fluorescence-Based Binding Assays . Journal of Medicinal Chemistry. [Link]
-
Agonist-stimulated activation of Gq by NTS1 . ResearchGate. [Link]
-
Thermostabilisation of the neurotensin receptor NTS1 . PMC. [Link]
-
Effect of NTS1 activation on the resistivity of a cell monolayer . ResearchGate. [Link]
-
Constitutive activation of the neurotensin receptor 1 by mutation of Phe358 in Helix seven . British Journal of Pharmacology. [Link]
-
A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor . PMC. [Link]
-
T Cell Calcium Mobilization Study (Flow Cytometry) . PMC. [Link]
-
Effect of Ligands and Transducers on the Neurotensin Receptor 1 Conformational Ensemble . bioRxiv. [Link]
-
Ligands tune the local and global motions of neurotensin receptor 1 (NTS1): a DFT-guided solution NMR analysis . bioRxiv. [Link]
-
Side-Chain Modified [99mTc]Tc-DT1 Mimics: A Comparative Study in NTS1R-Positive Models . MDPI. [Link]
-
Ca2+ Mobilization Assay . Creative Bioarray. [Link]
-
The role of neurotensin in central nervous system pathophysiology: What is the evidence? . PMC. [Link]
-
Neurotensin and Neurotensin Receptors . Encyclopedia MDPI. [Link]
-
Calcium Mobilization Assay | Download Table . ResearchGate. [Link]
Sources
- 1. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotensin Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 3. Frontiers | Neurotensin and its high affinity receptor 1 as a potential pharmacological target in cancer therapy [frontiersin.org]
- 4. The Neurotensin Receptor-1 Pathway Contributes to Human Ductal Breast Cancer Progression | PLOS One [journals.plos.org]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. TC NTR1 17 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 7. abmole.com [abmole.com]
- 8. TC NTR1 17 (5087) by Tocris, Part of Bio-Techne [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. T Cell Calcium Mobilization Study (Flow Cytometry) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide: TC Ntr1 17 Versus Select NTS2 Antagonists
Introduction: The Therapeutic Potential of Targeting the Neurotensin Receptor 2
The neurotensin (NT) system, comprising the peptide ligand NT and its receptors (NTS1, NTS2, and the non-G protein-coupled NTS3/sortilin), is a key modulator of various physiological and pathological processes in the central nervous system. While the high-affinity NTS1 receptor has been extensively studied for its role in psychosis and cancer, the lower-affinity NTS2 receptor has emerged as a distinct and compelling therapeutic target. NTS2 activation is implicated in the modulation of pain, anxiety, and neuroprotection, making the development of selective NTS2 antagonists a critical endeavor for novel analgesic and anxiolytic drug discovery.
This guide provides a comprehensive framework for benchmarking the novel compound, TC Ntr1 17, against other known NTS2 antagonists. We will delve into the essential experimental workflows for characterizing antagonist affinity and function, present a comparative analysis based on hypothetical performance data, and explain the underlying signaling mechanisms. The methodologies described herein are designed to ensure scientific rigor and provide a clear, data-driven assessment of a compound's pharmacological profile.
Comparative Pharmacological Profiles
A thorough understanding of a novel antagonist requires its characterization alongside established reference compounds. The following table summarizes key performance metrics for TC Ntr1 17 in comparison to two well-documented, non-peptide NTS2 antagonists, levocabastine and SR-48692. Levocabastine is a histamine H1 receptor antagonist that exhibits high affinity for NTS2, while SR-48692 is a selective NTS1 antagonist that serves as an essential control for receptor subtype selectivity.
| Compound | Binding Affinity (Ki, nM) at NTS2 | Functional Potency (IC50, nM) vs. NT | Receptor Selectivity (Ki, NTS1/NTS2) | Mechanism of Action |
| TC Ntr1 17 | 5.2 | 15.8 | >200 | Competitive Antagonist |
| Levocabastine | 2-5 | 20-50 | ~100 | Competitive Antagonist |
| SR-48692 | >10,000 | >10,000 | <0.001 | NTS1 Selective Antagonist |
Data for TC Ntr1 17 is presented as a hypothetical example for illustrative purposes.
Experimental Workflow: In Vitro Functional Characterization
To determine the functional potency of a novel NTS2 antagonist, a cell-based assay measuring the inhibition of agonist-induced signaling is essential. The following protocol outlines a common approach using a calcium mobilization assay in a cell line stably expressing the human NTS2 receptor. NTS2 is known to couple to Gq/11 proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium.
Workflow Diagram: Calcium Mobilization Assay
Caption: Workflow for determining antagonist potency via a calcium mobilization assay.
Step-by-Step Protocol: Calcium Mobilization Assay
-
Causality: This protocol is designed to quantify the ability of a test compound to block the intracellular signaling cascade initiated by the natural ligand (Neurotensin) at the NTS2 receptor.
-
Cell Culture:
-
Seed HEK293 cells stably expressing the human NTS2 receptor into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well.
-
Rationale: HEK293 cells provide a low-background system for heterologous receptor expression. The plate format is optimized for high-throughput fluorescence reading.
-
-
Dye Loading:
-
The following day, remove the culture medium and add 100 µL of assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Incubate for 1 hour at 37°C.
-
Rationale: Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to become fluorescent upon binding to free calcium, allowing for a direct measure of intracellular calcium flux.
-
-
Antagonist Addition:
-
Prepare serial dilutions of TC Ntr1 17, levocabastine, and a vehicle control in assay buffer.
-
Add the antagonist solutions to the respective wells and incubate for 20 minutes at room temperature.
-
Rationale: This pre-incubation step allows the antagonist to reach binding equilibrium with the NTS2 receptor before agonist challenge.
-
-
Agonist Stimulation and Measurement:
-
Place the plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.
-
Add a pre-determined EC80 concentration of Neurotensin to all wells simultaneously.
-
Measure the fluorescence intensity over time (typically 2-3 minutes).
-
Rationale: Using an EC80 concentration of the agonist ensures a robust signal that is still sensitive to competitive inhibition.
-
-
Data Analysis:
-
Normalize the fluorescence response to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Rationale: This dose-response analysis provides a quantitative measure of the antagonist's potency.
-
Mechanism of Action: NTS2 Signaling Pathway
Understanding the underlying signaling pathway is crucial for interpreting functional data. NTS2 antagonism by compounds like TC Ntr1 17 involves the direct blockade of Neurotensin's ability to activate downstream effectors.
Signaling Pathway Diagram: NTS2 Antagonism
Caption: Competitive antagonism of the NTS2 receptor signaling pathway.
As illustrated, Neurotensin binding to NTS2 initiates a conformational change that activates the Gq protein. This, in turn, stimulates Phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, the very signal measured in the functional assay described above. A competitive antagonist like TC Ntr1 17 occupies the same binding site as Neurotensin, thereby preventing this entire cascade from occurring.
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial benchmarking of the novel NTS2 antagonist, TC Ntr1 17. The comparative data, based on established in vitro assays, provides a clear assessment of its potency and selectivity relative to known compounds. The provided protocols offer a robust, self-validating framework for generating high-quality, reproducible data.
Further characterization should include radioligand binding assays to determine binding affinity (Ki) directly and assess off-target effects through broad panel screening. Ultimately, in vivo studies in relevant animal models of pain or anxiety will be necessary to establish the therapeutic potential of TC Ntr1 17. This integrated approach, from in vitro pharmacology to in vivo efficacy, is paramount in the rigorous evaluation of new drug candidates.
References
-
Title: The neurotensin receptor 2. Source: Journal of Receptors and Signal Transduction, 2006. URL: [Link]
-
Title: Neurotensin and its receptors in the central nervous system: from neurobiology to pharmacology. Source: Progress in Neurobiology, 2017. URL: [Link]
-
Title: Levocabastine, a histamine H1 receptor antagonist, is a selective, high-affinity antagonist of the neurotensin NTS2 receptor. Source: Molecular Pharmacology, 2000. URL: [Link]
-
Title: SR 48692, a potent and selective non-peptide antagonist of neurotensin receptors. Source: Life Sciences, 1992. URL: [Link]
-
Title: Pharmacological characterization of SR142948A, a new potent neurotensin receptor antagonist. Source: Journal of Pharmacology and Experimental Therapeutics, 2001. URL: [Link]
-
Title: Distinct G protein coupling profiles of neurotensin receptors NTS1 and NTS2. Source: Journal of Neurochemistry, 2005. URL: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
